molecular formula C11H15NO B1270882 1-Adamantyl isocyanate CAS No. 4411-25-0

1-Adamantyl isocyanate

Cat. No.: B1270882
CAS No.: 4411-25-0
M. Wt: 177.24 g/mol
InChI Key: VBHCPGFCIQDXGZ-UHFFFAOYSA-N
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Description

1-Adamantyl isocyanate is an isocyanate derivative.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanatoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHCPGFCIQDXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366127
Record name 1-isocyanatoadamantane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4411-25-0
Record name 1-isocyanatoadamantane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Adamantyl Isocyanate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl isocyanate is a unique organic compound featuring a highly reactive isocyanate functional group attached to a rigid, three-dimensional adamantane (B196018) cage. Its chemical formula is C₁₁H₁₅NO.[1][2][3] This structure imparts a combination of high lipophilicity, metabolic stability, and predictable reactivity, making it a valuable building block in medicinal chemistry, materials science, and organic synthesis.[1][4] Appearing as a white crystalline powder, it serves as a versatile precursor for a wide range of derivatives, most notably in the development of enzyme inhibitors and the functionalization of nanomaterials.[1][2][5]

Physical and Chemical Properties

The bulky adamantyl group significantly influences the physical properties of the molecule, contributing to its high melting point and solubility profile.[1]

PropertyValueReferences
Molecular Formula C₁₁H₁₅NO[1][2][3]
Molecular Weight 177.24 g/mol [3][6][7]
CAS Number 4411-25-0[2][3]
Appearance White to off-white crystalline powder[2][5]
Melting Point 144-146 °C[4][6][8]
Boiling Point 247.1 °C (at 760 mmHg)[ ]
Density 1.03 - 1.34 g/cm³[1]
Solubility Limited solubility in water; Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are dominated by the adamantane cage and the isocyanate functional group.

SpectroscopyCharacteristic Peaks / Signals
FT-IR (Infrared) Strong, characteristic absorption band for the asymmetric stretch of the isocyanate (-N=C=O) group, typically appearing in the range of 2240-2280 cm⁻¹ .[9] Additional peaks corresponding to C-H stretching and bending of the adamantane cage are also present.
¹H NMR The proton NMR spectrum is characterized by signals corresponding to the protons of the adamantane cage. Due to the molecule's symmetry, three distinct signals are expected: a broad singlet for the 6 equivalent CH (bridgehead) protons, a broad singlet for the 6 equivalent CH₂ (methylene) protons adjacent to the isocyanate-bearing carbon, and another broad singlet for the 3 remaining CH₂ protons. Typical chemical shifts for adamantane protons are in the range of 1.7-2.1 ppm .
¹³C NMR The carbon NMR spectrum will show distinct signals for the carbons of the adamantane cage and the isocyanate carbon. The isocyanate carbon (-N=C =O) typically appears in the range of 120-130 ppm . The adamantane carbons will have characteristic shifts: the quaternary carbon attached to the isocyanate group, the bridgehead (CH) carbons, and the methylene (B1212753) (CH₂) carbons.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight.

Reactivity and Key Reactions

The chemistry of this compound is dominated by the electrophilic nature of the isocyanate carbon, making it highly susceptible to nucleophilic attack. The bulky adamantyl moiety introduces significant steric hindrance, which can influence reaction rates and selectivity compared to less hindered isocyanates.[1]

Nucleophilic Addition Reactions

This is the most common reaction pathway for isocyanates. Nucleophiles such as amines, alcohols, and thiols react readily to form stable urea (B33335), carbamate, and thiocarbamate linkages, respectively.[1]

G cluster_reactants Reactants cluster_products Products Ad_NCO This compound (Ad-N=C=O) Urea Urea Derivative (Ad-NH-CO-NHR) Ad_NCO->Urea + R-NH₂ Carbamate Carbamate Derivative (Ad-NH-CO-OR) Ad_NCO->Carbamate + R-OH Thiocarbamate Thiocarbamate Derivative (Ad-NH-CO-SR) Ad_NCO->Thiocarbamate + R-SH NuH Nucleophile (e.g., R-NH₂, R-OH, R-SH)

Caption: General nucleophilic addition reactions of this compound.

Synthesis of Urea Derivatives for Drug Development

A primary application of this compound is in the synthesis of potent enzyme inhibitors. For example, it is a key reagent in the preparation of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. The reaction with various amines yields a library of urea-based drug candidates.[6][7]

G Ad_NCO This compound Urea Adamantyl Urea Derivative (e.g., AUDA) Ad_NCO->Urea Amine Amine-containing molecule (e.g., 4-aminobutanoic acid) Amine->Urea Solvent Solvent (e.g., DMF) Solvent->Urea Inhibition Biological Inhibition Urea->Inhibition Acts as inhibitor sEH Soluble Epoxide Hydrolase (sEH) sEH->Inhibition Target enzyme

Caption: Workflow for synthesizing sEH inhibitors from this compound.

Experimental Protocols

Synthesis of this compound via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for synthesizing isocyanates from carboxylic acids. The process involves the conversion of a carboxylic acid to an acyl azide (B81097), which then rearranges upon heating to the isocyanate with the loss of nitrogen gas.[4][10][11] A one-pot procedure is often favored to avoid the isolation of the potentially explosive acyl azide intermediate.[2]

G cluster_workflow Synthesis Workflow Start Adamantane-1- carboxylic Acid Step1 Acid Chloride Formation Start->Step1 Intermediate1 Adamantoyl Chloride Step1->Intermediate1 Step2 Acyl Azide Formation Intermediate1->Step2 Intermediate2 Adamantoyl Azide Step2->Intermediate2 Step3 Thermal Rearrangement (Curtius) Intermediate2->Step3 Product 1-Adamantyl Isocyanate Step3->Product

Caption: Synthetic pathway for this compound via Curtius Rearrangement.

Detailed Protocol (One-Pot Method):

  • Acid Chloride Formation: Adamantane-1-carboxylic acid is dissolved in a suitable anhydrous solvent (e.g., toluene). Thionyl chloride (SOCl₂) is added, and the mixture is heated to reflux until the evolution of HCl gas ceases, indicating the formation of adamantoyl chloride. The reaction is performed under an inert atmosphere.[2]

  • Azide Formation and Rearrangement: The reaction mixture containing the crude acid chloride is cooled. A solution or suspension of sodium azide (NaN₃) in a suitable solvent (e.g., boiling toluene) is prepared in a separate flask. The acid chloride solution is then added cautiously to the sodium azide mixture.[2]

  • Reaction Progression: The reaction is maintained at reflux. The acyl azide forms in situ and immediately undergoes thermal rearrangement to this compound, evolving nitrogen gas. The reaction progress can be monitored by IR spectroscopy, watching for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).[2]

  • Work-up and Purification: Once the reaction is complete, the mixture is cooled and filtered to remove any inorganic salts. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from n-hexane or by sublimation to yield pure this compound as a white solid.[5]

Synthesis of a Urea Derivative: 4-(3-adamantan-1-yl-ureido)butyric acid

This protocol exemplifies the reaction of this compound with an amine to form a urea derivative.

Detailed Protocol:

  • Reactant Preparation: In a reaction vessel, 4-aminobutanoic acid is dissolved or suspended in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).[7]

  • Isocyanate Addition: this compound, dissolved in a minimal amount of the same solvent, is added dropwise to the amine solution at room temperature with stirring.

  • Reaction: The reaction is typically stirred at room temperature for several hours to overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the isocyanate peak in the IR spectrum of an aliquot.

  • Isolation: The product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a non-polar solvent (like diethyl ether or hexane) to remove any unreacted starting material, and then dried under vacuum. If the product remains in solution, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography.

Applications in Research and Development

  • Pharmaceuticals: Serves as a crucial scaffold for developing inhibitors of enzymes like soluble epoxide hydrolase (sEH) and for creating anti-tuberculosis agents. The adamantane cage enhances lipophilicity and metabolic stability, improving the pharmacokinetic profile of drug candidates.[4][7]

  • Nanotechnology: Used to functionalize the surface of nanoparticles via thiol-isocyanate "click" reactions. This modification alters the surface properties of the nanomaterials, impacting factors like biocompatibility and cellular uptake for applications in drug delivery.[1]

  • Organic Synthesis: Acts as a versatile intermediate for introducing the bulky and lipophilic adamantyl group into more complex molecules.[1]

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard CategoryDescriptionGHS Pictograms
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).GHS07 (Exclamation Mark)
Skin/Eye Irritation Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2).GHS07 (Exclamation Mark)
Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1). May cause an allergic skin reaction (Skin Sens. 1).GHS08 (Health Hazard)
Target Organ Toxicity May cause respiratory irritation (STOT SE 3).GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles or face shield, and a dust mask or respirator are required.

Purification

For high-purity applications, this compound can be purified by recrystallization from n-hexane followed by sublimation .[5]

References

An In-depth Technical Guide to 1-Adamantyl Isocyanate (CAS Number 4411-25-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Adamantyl isocyanate (CAS: 4411-25-0), a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis, and reactivity. A significant focus is placed on its application in the development of therapeutic agents, particularly as a precursor for potent enzyme inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside visualizations of relevant biological pathways and experimental workflows to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a white, crystalline powder at room temperature.[1] Its rigid, cage-like adamantane (B196018) structure imparts unique properties such as high thermal stability and lipophilicity. These characteristics are highly desirable in drug design, as they can enhance metabolic stability and facilitate passage through biological membranes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4411-25-0[2][3][4][5]
Molecular Formula C₁₁H₁₅NO[1][2][3][4][5]
Molecular Weight 177.24 g/mol [1][3]
Appearance White to off-white powder or crystals[1][2][4][5]
Melting Point 144-146 °C[3]
Solubility Soluble in organic solvents such as acetone (B3395972), dichloromethane (B109758), and ethyl acetate.[1][1]
Purity >97% (GC)[2][3]

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and InterpretationsReference(s)
¹H NMR The highly symmetrical adamantane cage results in a simplified spectrum with broad singlets. Bridgehead protons (CH) appear around 2.0 ppm, while the methylene (B1212753) protons (CH₂) are observed between 1.5-1.8 ppm.[1][6]
¹³C NMR The isocyanate carbon (N=C=O) gives a characteristic signal around 120-130 ppm. The quaternary carbon of the adamantane cage attached to the isocyanate group resonates at approximately 51-53 ppm.[1][7][8]
FTIR A strong, sharp absorption band characteristic of the antisymmetric stretching vibration of the isocyanate group (N=C=O) is observed in the region of 2250-2285 cm⁻¹. C-H stretching vibrations of the adamantane framework are seen around 2900-3000 cm⁻¹.[1]
Mass Spectrometry The mass spectrum confirms the molecular weight of the compound.[9]

Synthesis and Reactivity

Synthesis of this compound

This compound is commonly synthesized from 1-adamantanecarboxylic acid via the Curtius rearrangement.[10][11][12][13] This reaction proceeds through an acyl azide (B81097) intermediate, which then rearranges to the isocyanate with the loss of nitrogen gas.[11][12][13]

G start 1-Adamantanecarboxylic Acid acyl_chloride 1-Adamantanecarbonyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ acyl_azide 1-Adamantanecarbonyl Azide acyl_chloride->acyl_azide NaN₃ isocyanate This compound acyl_azide->isocyanate Heat (Rearrangement)

Figure 1: Synthesis workflow for this compound via Curtius rearrangement.

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement (Generalized)

  • Acid Chloride Formation: 1-Adamantanecarboxylic acid is converted to its corresponding acid chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane or toluene. The reaction is usually performed at room temperature and may be gently heated to ensure completion. The excess reagent and solvent are removed under reduced pressure.

  • Acyl Azide Formation and Rearrangement: The crude acid chloride is dissolved in a suitable solvent (e.g., acetone or toluene). Sodium azide (NaN₃) is then added portion-wise at a controlled temperature (often 0 °C) to form the acyl azide. The reaction mixture is then carefully heated. As the temperature rises, the acyl azide undergoes the Curtius rearrangement, losing nitrogen gas to form this compound.[10][11]

  • Work-up and Purification: After the reaction is complete (as monitored by techniques like IR spectroscopy, observing the disappearance of the acyl azide peak and the appearance of the isocyanate peak), the reaction mixture is cooled. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like hexane.[14]

Reactivity and Key Reactions

The isocyanate group of this compound is highly electrophilic and readily reacts with nucleophiles. Its most significant reaction in the context of drug development is with primary and secondary amines to form stable 1,3-disubstituted ureas.[15][16][17][18][19][20]

G isocyanate This compound urea (B33335) 1-Adamantyl-3-substituted Urea isocyanate->urea amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->urea

Figure 2: General reaction of this compound with an amine to form a urea derivative.

Experimental Protocol: Synthesis of 1-Adamantyl-3-substituted Ureas (Generalized)

  • Reaction Setup: this compound is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: The desired primary or secondary amine (1.0 to 1.2 equivalents) is added to the solution, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge any acidic protons.[16]

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove any salts and unreacted starting materials. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude urea derivative is then purified by recrystallization or column chromatography.[15][17]

Applications in Drug Development

The lipophilic and rigid adamantyl moiety is a valuable pharmacophore that can improve the pharmacokinetic properties of drug candidates. This compound serves as a crucial starting material for the synthesis of various biologically active molecules.

Soluble Epoxide Hydrolase (sEH) Inhibitors

A significant application of this compound is in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory effects. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for hypertension and inflammatory diseases. Many potent sEH inhibitors are 1-adamantyl-3-substituted ureas.[20]

G cluster_0 sEH Pathway AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) AA->EETs CYP450 DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) Inhibitor 1-Adamantyl Urea Derivatives (sEH Inhibitor) Inhibitor->sEH Inhibition

Figure 3: Simplified signaling pathway of soluble epoxide hydrolase (sEH) and the inhibitory action of 1-Adamantyl urea derivatives.
Anti-Tuberculosis Agents

Derivatives of this compound, specifically 1-adamantyl-3-heteroaryl ureas, have shown promising activity against Mycobacterium tuberculosis.[16] These compounds have been found to target the MmpL3 transporter, a protein essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[16] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

G cluster_0 MmpL3-Mediated Mycolic Acid Transport Mycolic_Acid_Precursors Mycolic Acid Precursors (in cytoplasm) Periplasm Periplasm Mycolic_Acid_Precursors->Periplasm Transport MmpL3 MmpL3 Transporter Cell_Wall Mycobacterial Cell Wall Synthesis Periplasm->Cell_Wall Inhibitor 1-Adamantyl Urea Derivatives Inhibitor->MmpL3 Inhibition

Figure 4: Mechanism of action of 1-Adamantyl urea derivatives as inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural and physicochemical properties make it an attractive scaffold for the design of enzyme inhibitors and other biologically active molecules. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its applications in drug discovery. The provided protocols and diagrams serve as a foundation for further exploration and innovation in the field.

References

An In-depth Technical Guide to 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Adamantyl Isocyanate, a key building block in synthetic and medicinal chemistry. Its unique, rigid, and lipophilic adamantane (B196018) cage makes it a valuable synthon for developing complex molecules, particularly in the field of drug discovery. This document details its core physicochemical properties, provides established experimental protocols for its synthesis and application, and illustrates its primary reaction pathways and role in drug development.

Core Physicochemical and Structural Data

This compound is a white, crystalline solid at room temperature.[1][2][3] Its high melting point compared to other isocyanates is a direct result of the strong intermolecular forces imparted by the rigid adamantane structure.[1] All essential quantitative data for this compound are summarized below.

PropertyValueCitation(s)
Molecular Weight 177.24 - 177.25 g/mol [1][2][3][4]
Molecular Formula C₁₁H₁₅NO[1][2][3][5]
CAS Number 4411-25-0[1][2][3][5]
Melting Point 144-146 °C (lit.)[1][2][6]
IUPAC Name 1-isocyanatoadamantane[1][5]
Appearance White to almost white powder/crystal[3][5]
Purity (Typical) >97.5% (GC)[3][5]
SMILES O=C=NC12CC3CC(CC(C3)C1)C2[1][2][5]
InChI Key VBHCPGFCIQDXGZ-UHFFFAOYSA-N[1][5]

Key Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key derivative are provided below. These protocols are foundational for researchers working with this compound.

Protocol 1: Synthesis of this compound via Curtius Rearrangement

The Curtius rearrangement is a standard and effective method for synthesizing this compound from adamantanecarboxylic acid.[7][8][9] The process involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges to the isocyanate.[8] An efficient one-step variation proceeds without the isolation of the potentially explosive acyl azide intermediate.[7]

Materials:

  • Adamantane-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Sodium azide (NaN₃)

  • Anhydrous toluene (B28343)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Methodology:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve adamantane-1-carboxylic acid in an excess of thionyl chloride.

  • Reflux the mixture gently for 2-3 hours until the evolution of HCl gas ceases. The completion of this step yields adamantane-1-carbonyl chloride.

  • Remove the excess thionyl chloride under reduced pressure. The crude acyl chloride can be used directly in the next step.

  • Azide Formation and Rearrangement: In a separate flask equipped with a reflux condenser, suspend sodium azide in anhydrous toluene.

  • Heat the toluene/sodium azide suspension to reflux.

  • Slowly add a solution of the adamantane-1-carbonyl chloride (from step 3) in anhydrous toluene to the refluxing suspension.

  • The acyl chloride reacts with sodium azide to form the acyl azide intermediate, which simultaneously undergoes thermal rearrangement (the Curtius rearrangement) to this compound with the evolution of nitrogen gas.[7][8]

  • Continue refluxing for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

  • Workup and Purification: Cool the reaction mixture to room temperature and filter to remove sodium chloride and any unreacted sodium azide.

  • Remove the toluene from the filtrate under reduced pressure to yield crude this compound.

  • The product can be purified by recrystallization from a suitable solvent like n-hexane, followed by sublimation to achieve high purity.[1]

Protocol 2: Synthesis of a Urea (B33335) Derivative - 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA)

This compound is a crucial reagent for synthesizing a class of potent soluble epoxide hydrolase (sEH) inhibitors.[10][11] The reaction involves a straightforward nucleophilic addition of an amine to the isocyanate group. This protocol describes a simplified, high-yield synthesis of AUDA, a well-studied sEH inhibitor.[10][12][13]

Materials:

  • This compound

  • 12-Aminododecanoic acid

  • 1,2-Dichloroethane (anhydrous)

  • Standard laboratory glassware

Methodology:

  • In a clean, dry flask, dissolve 12-aminododecanoic acid in anhydrous 1,2-dichloroethane.

  • Add an equimolar amount of this compound to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The reaction typically proceeds to completion, yielding the desired product, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), as a precipitate.

  • The product can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • This method has been reported to provide AUDA in 95–100% yield.[10] Note: Performing this reaction in solvents like DMF or THF can lead to the formation of 1,3-diadamantylurea as a significant by-product.[10]

Visualized Workflows and Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic and reaction pathways involving this compound.

Synthesis_Workflow Synthesis of this compound via Curtius Rearrangement cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product A Adamantane-1- carboxylic Acid B Adamantane-1- carbonyl Chloride A->B + SOCl₂ C Adamantane-1- carbonyl Azide B->C + NaN₃ D 1-Adamantyl Isocyanate C->D Heat (Δ) - N₂

Caption: Synthetic pathway for this compound.

Reaction_Pathway Key Reactions of this compound cluster_products Products cluster_reagents Nucleophiles isocyanate This compound (Ad-N=C=O) urea Substituted Urea (Ad-NH-CO-NH-R) isocyanate->urea Nucleophilic Addition carbamate Carbamate (Urethane) (Ad-NH-CO-O-R') isocyanate->carbamate Nucleophilic Addition amine Primary/Secondary Amine (R-NH₂) amine->isocyanate alcohol Alcohol (R'-OH) alcohol->isocyanate

Caption: Nucleophilic addition reactions of this compound.

Drug_Development_Logic Role in Soluble Epoxide Hydrolase (sEH) Inhibition A 1-Adamantyl Isocyanate C Urea-based sEH Inhibitor (e.g., AUDA) A->C Synthesis B Amine Synthon B->C Synthesis D Soluble Epoxide Hydrolase (sEH) C->D Inhibits E Epoxides (EETs) (Anti-inflammatory, Vasodilatory) F Diols (DHETs) (Less Biologically Active) D->F Metabolizes E->F Conversion G Therapeutic Effect (e.g., Reduced Blood Pressure, Reduced Inflammation) E->G Leads to

Caption: Logical flow of sEH inhibition via adamantyl urea derivatives.

References

An In-depth Technical Guide to the Synthesis of 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-Adamantyl isocyanate, a key intermediate in the development of various pharmaceuticals and functional materials. The bulky, lipophilic adamantyl cage imparts unique properties to molecules, making this isocyanate a valuable building block. This document details common synthetic methodologies, including the Curtius rearrangement, Hofmann rearrangement, and phosgenation of 1-adamantylamine, presenting quantitative data, detailed experimental protocols, and process visualizations.

Core Synthesis Methodologies

Several reliable methods exist for the preparation of this compound. The choice of method often depends on the available starting materials, scale, and safety considerations, particularly concerning the use of hazardous reagents like phosgene (B1210022) or azides. The primary synthetic pathways originate from 1-adamantanecarboxylic acid, 1-adamantanecarboxamide (B26532), or 1-adamantylamine.

Synthesis_Pathways cluster_acid From Carboxylic Acid cluster_amide From Amide cluster_amine From Amine Acid 1-Adamantanecarboxylic Acid AcylChloride 1-Adamantanecarbonyl Chloride Acid->AcylChloride SOCl2 AcylAzide 1-Adamantanecarbonyl Azide (B81097) AcylChloride->AcylAzide NaN3 Isocyanate This compound AcylAzide->Isocyanate Curtius Rearrangement (Heat) Amide 1-Adamantanecarboxamide Amide->Isocyanate Hofmann Rearrangement (Br2, NaOH) Amine 1-Adamantylamine Amine->Isocyanate Phosgene or Triphosgene

Caption: Overview of the main synthetic routes to this compound.

Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates.[1] The reaction proceeds through an acyl azide intermediate, which, upon heating, undergoes a concerted rearrangement with the loss of nitrogen gas to form the isocyanate.[2] This method avoids the use of highly toxic phosgene and is tolerant of a wide range of functional groups.

Reaction Pathway

The general pathway begins with the activation of 1-adamantanecarboxylic acid, typically by converting it to the corresponding acyl chloride using thionyl chloride (SOCl₂).[3] The acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form 1-adamantanecarbonyl azide.[4] Thermal decomposition of the acyl azide leads to the formation of this compound.[2]

Curtius_Mechanism start 1-Adamantanecarbonyl Azide transition Transition State (Concerted Rearrangement) start->transition Heat (Δ) isocyanate 1-Adamantyl Isocyanate transition->isocyanate n2 N2 Gas transition->n2 Loss of N2

Caption: Mechanism of the Curtius rearrangement from the acyl azide.

Experimental Protocol

A one-step preparation method has been developed for adamantyl-containing isocyanates from the corresponding carboxylic acids via the Curtius reaction.[4]

  • Acid Chloride Formation: To a solution of 1-adamantanecarboxylic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂). The reaction is typically performed at reflux until the evolution of HCl gas ceases. The intermediate acid chloride is often used without isolation.[4]

  • Azide Formation and Rearrangement: The solution of the crude 1-adamantanecarbonyl chloride is added to a suspension of sodium azide (NaN₃) in boiling toluene.[4] The formation of the acyl azide and its subsequent rearrangement to the isocyanate occur simultaneously.[4]

  • Work-up: After the reaction is complete (monitored by IR spectroscopy by observing the disappearance of the acyl azide peak and the appearance of the isocyanate peak), the reaction mixture is filtered to remove sodium chloride. The solvent is then removed under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from n-hexane or by sublimation.[5]

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate.[6] This method is an alternative to the Curtius rearrangement when the corresponding 1-adamantanecarboxamide is readily available.

Reaction Pathway

The reaction involves treating 1-adamantanecarboxamide with bromine and a strong base, such as sodium hydroxide.[7] This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to the isocyanate with the loss of a bromide ion.[6] Under aqueous conditions, the isocyanate is typically hydrolyzed to the corresponding amine (1-adamantylamine), but it can be isolated under anhydrous conditions.[8]

Hofmann_Mechanism Amide 1-Adamantanecarboxamide Bromoamide N-bromo-1-adamantanecarboxamide Amide->Bromoamide Br2, NaOH Anion Bromoamide Anion Bromoamide->Anion NaOH Isocyanate This compound Anion->Isocyanate Rearrangement (-Br⁻) Phosgenation_Workflow Start Start: 1-Adamantylamine in Inert Solvent Add_Phosgene Add Phosgene (or Triphosgene) Solution Start->Add_Phosgene Reaction Reaction at Controlled Temp. Add_Phosgene->Reaction Filter Filter Precipitate (e.g., Amine HCl) Reaction->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Sublimation/ Recrystallization Evaporate->Purify

References

An In-depth Technical Guide to the Synthesis of 1-Adamantyl Isocyanate via Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-adamantyl isocyanate, a valuable building block in medicinal chemistry and materials science, utilizing the Curtius rearrangement. This document details the underlying reaction mechanisms, provides structured experimental protocols, and presents key quantitative data to facilitate its practical application in a laboratory setting.

Introduction

The adamantane (B196018) cage, a rigid and lipophilic three-dimensional hydrocarbon, is a privileged scaffold in drug discovery. Its incorporation into molecular structures can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability. This compound serves as a key intermediate for the synthesis of a wide array of derivatives, including ureas, carbamates, and other functionalities with potential therapeutic applications.

The Curtius rearrangement is a classic and reliable method for the conversion of carboxylic acids to isocyanates. The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which rearranges to the corresponding isocyanate with the loss of nitrogen gas. This guide will explore both a traditional multi-step approach and a more streamlined one-pot synthesis for this compound.

Reaction Mechanism and Pathway

The synthesis of this compound via the Curtius rearrangement commences with the conversion of 1-adamantanecarboxylic acid to a more reactive acyl derivative, typically the acyl chloride. This is followed by the introduction of an azide source, usually sodium azide, to form the crucial 1-adamantanecarbonyl azide intermediate. The final step involves the thermal decomposition of the acyl azide, which proceeds through a concerted mechanism to yield this compound and nitrogen gas.

The overall transformation can be depicted as follows:

Curtius_Rearrangement_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Curtius Rearrangement 1-Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid 1-Adamantanecarbonyl_Chloride 1-Adamantanecarbonyl Chloride 1-Adamantanecarboxylic_Acid->1-Adamantanecarbonyl_Chloride Activation Thionyl_Chloride SOCl₂ or (COCl)₂ 1-Adamantanecarbonyl_Azide 1-Adamantanecarbonyl Azide 1-Adamantanecarbonyl_Chloride->1-Adamantanecarbonyl_Azide Nucleophilic Acyl Substitution Sodium_Azide NaN₃ 1-Adamantyl_Isocyanate This compound 1-Adamantanecarbonyl_Azide->1-Adamantyl_Isocyanate Rearrangement Nitrogen_Gas N₂ (gas) 1-Adamantanecarbonyl_Azide->Nitrogen_Gas Heat Δ (Heat)

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the starting material, intermediates, and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Adamantanecarboxylic AcidC₁₁H₁₆O₂180.25173-175-
1-Adamantanecarbonyl ChlorideC₁₁H₁₅ClO198.6949-51135-136 @ 10 mmHg
1-Adamantanecarbonyl AzideC₁₁H₁₅N₃O205.26Not IsolatedNot Isolated
This compoundC₁₁H₁₅NO177.24144-146[1]-

Experimental Protocols

This section provides detailed experimental procedures for both a multi-step and a one-pot synthesis of this compound.

This traditional approach involves the isolation of the intermediate 1-adamantanecarbonyl chloride.

Step 1: Synthesis of 1-Adamantanecarbonyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-adamantanecarboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) or oxalyl chloride.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 1-adamantanecarbonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 1-Adamantanecarbonyl Azide and In Situ Rearrangement

  • In a separate flask, dissolve sodium azide (NaN₃) (1.1-1.5 eq) in a suitable solvent such as acetone (B3395972) or a biphasic system of acetone and water.

  • Cool the sodium azide solution in an ice bath.

  • Slowly add a solution of 1-adamantanecarbonyl chloride (1.0 eq) in the same solvent to the cooled azide solution with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.

  • The resulting acyl azide is typically not isolated due to its explosive nature. The reaction mixture is carefully worked up by extraction with a non-polar solvent (e.g., toluene (B28343) or benzene).

  • The organic layer containing the 1-adamantanecarbonyl azide is then heated to reflux (typically 80-110 °C) to induce the Curtius rearrangement. The progress of the reaction can be monitored by the evolution of nitrogen gas.

  • Once the gas evolution ceases, the reaction is complete. The solvent is removed under reduced pressure to yield crude this compound.

  • Purification can be achieved by recrystallization from a suitable solvent such as hexane (B92381) or by sublimation.

This streamlined procedure avoids the isolation of the intermediate acyl chloride and acyl azide, offering a more efficient and safer route. A reported one-step method achieves yields of 83–94%.

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place 1-adamantanecarboxylic acid (1.0 eq).

  • Add a suitable solvent such as toluene.

  • Carefully add thionyl chloride (SOCl₂) (1.1-1.2 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the acid chloride.

  • In a separate flask, prepare a suspension of sodium azide (NaN₃) (1.2-1.5 eq) in boiling toluene.

  • Slowly add the solution of 1-adamantanecarbonyl chloride in toluene to the boiling sodium azide suspension. The formation of the acyl azide and its subsequent rearrangement to the isocyanate occur concurrently.

  • Maintain the reflux for an additional 1-2 hours after the addition is complete, until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • The filtrate is then concentrated under reduced pressure to afford the crude this compound.

  • The product can be purified by vacuum distillation or recrystallization.

Experimental_Workflow cluster_multistep Multi-Step Synthesis cluster_onepot One-Pot Synthesis A1 1. Prepare 1-Adamantanecarbonyl Chloride A3 3. React Acid Chloride with Azide A1->A3 A2 2. Prepare Sodium Azide Solution A2->A3 A4 4. In Situ Thermal Rearrangement A3->A4 A5 5. Workup and Purification A4->A5 B1 1. Convert Carboxylic Acid to Acid Chloride in situ B2 2. Add to Boiling Sodium Azide Suspension B1->B2 B3 3. Concurrent Azide Formation and Rearrangement B2->B3 B4 4. Workup and Purification B3->B4

Caption: Comparative experimental workflows for the synthesis of this compound.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic analysis.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons. The chemical shifts will be in the aliphatic region, typically between 1.5 and 2.1 ppm.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon NMR spectrum will show the characteristic signal for the isocyanate carbon at approximately 120-125 ppm, in addition to the signals for the adamantyl carbons.

Safety Considerations

  • Sodium Azide: Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • Acyl Azides: Acyl azides are potentially explosive and should not be isolated unless absolutely necessary. They are sensitive to heat and shock. It is recommended to perform the Curtius rearrangement in situ.

  • Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Handle in a fume hood with appropriate PPE.

  • Isocyanates: Isocyanates are lachrymators and respiratory irritants. Handle in a well-ventilated area.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking these procedures in the laboratory.

References

An In-Depth Technical Guide to 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl isocyanate is a key synthetic intermediate characterized by the linkage of a sterically bulky, rigid, and lipophilic adamantane (B196018) cage to a highly reactive isocyanate functional group. This unique structural combination imparts desirable physicochemical properties to molecules, making it a valuable building block in medicinal chemistry and materials science. Its applications primarily lie in the synthesis of urea (B33335) and carbamate (B1207046) derivatives, which have shown potential as enzyme inhibitors and have been incorporated into various drug discovery programs. This guide provides a comprehensive overview of the structural formula, properties, synthesis, and reactivity of this compound, complete with detailed experimental protocols and data.

Structural Formula and Physicochemical Properties

This compound consists of a tricyclic adamantane core attached to an isocyanate (-N=C=O) group at one of its bridgehead positions. The rigid, cage-like structure of the adamantyl moiety is responsible for its unique properties.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance White to almost white powder or crystal
Melting Point 144-146 °C
CAS Number 4411-25-0
IR Spectrum (cm⁻¹) Strong, characteristic absorption for the isocyanate group (-N=C=O) is expected around 2270 cm⁻¹.
¹H NMR (CDCl₃, δ ppm) The adamantyl protons typically appear as broad singlets or multiplets in the range of 1.7-2.1 ppm.
¹³C NMR (CDCl₃, δ ppm) The isocyanate carbon (-N=C=O) is expected around 125 ppm. The adamantyl carbons show characteristic shifts: C1 (~55-60 ppm), C2 (~40-45 ppm), C3 (~35-40 ppm), and C4 (~28-32 ppm).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Curtius rearrangement of 1-adamantanecarbonyl azide (B81097), which is generated in situ from 1-adamantanecarboxylic acid.

Experimental Protocol: Synthesis via Curtius Rearrangement

This one-pot procedure allows for the synthesis of this compound from 1-adamantanecarboxylic acid without the isolation of the intermediate acid chloride, with reported yields of 83–94%.[1]

Materials:

  • 1-Adamantanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Toluene (B28343) (anhydrous)

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

  • Rotary evaporator

Procedure:

  • A solution of 1-adamantanecarboxylic acid in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Thionyl chloride is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature until the conversion to the acid chloride is complete (monitoring by TLC or IR spectroscopy is recommended).

  • The reaction mixture is cooled to room temperature, and sodium azide is added portion-wise.

  • The mixture is then heated to reflux. At this temperature, the acyl azide is formed and undergoes the Curtius rearrangement to this compound with the evolution of nitrogen gas. The reaction is continued until the acyl azide is completely consumed.

  • After completion of the reaction, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The toluene is removed from the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by sublimation to afford the pure this compound as a white crystalline solid.

G cluster_0 Synthesis of this compound 1-Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid 1-Adamantanecarbonyl_Chloride 1-Adamantanecarbonyl Chloride 1-Adamantanecarboxylic_Acid->1-Adamantanecarbonyl_Chloride SOCl₂, Toluene 1-Adamantanecarbonyl_Azide 1-Adamantanecarbonyl Azide 1-Adamantanecarbonyl_Chloride->1-Adamantanecarbonyl_Azide NaN₃, Toluene 1-Adamantyl_Isocyanate This compound 1-Adamantanecarbonyl_Azide->1-Adamantyl_Isocyanate Δ, -N₂ (Curtius Rearrangement)

Synthesis of this compound via Curtius Rearrangement.

Reactivity and Applications

The primary reactivity of this compound is centered on the electrophilic carbon atom of the isocyanate group, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various derivatives, particularly ureas, which have garnered significant interest in drug discovery.

Synthesis of 1,3-Disubstituted Ureas

This compound readily reacts with primary and secondary amines to form stable 1-adamantyl-3-substituted ureas. These compounds have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH) and for their anti-tuberculosis activity.[2]

Experimental Protocol: Synthesis of 1-(1-Adamantyl)-3-(heteroaryl)urea

This protocol describes a general method for the synthesis of 1-adamantyl-3-heteroaryl ureas, which are of interest for their potential biological activities.[3]

Materials:

  • This compound

  • Substituted heteroarylamine

  • Triethylamine (B128534) (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of the heteroarylamine in anhydrous THF in a round-bottom flask, an equimolar amount of triethylamine is added.

  • This compound (1.0 equivalent) is then added to the reaction mixture.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 70 °C) and monitored by TLC for the consumption of the starting materials and the formation of the urea product.[3]

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure 1-(1-adamantyl)-3-(heteroaryl)urea.

  • The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

G cluster_1 Urea Synthesis from this compound 1-Adamantyl_Isocyanate This compound Urea_Product 1-(1-Adamantyl)-3-(heteroaryl)urea 1-Adamantyl_Isocyanate->Urea_Product Nucleophilic Addition Heteroarylamine Heteroarylamine (R-NH₂) Heteroarylamine->Urea_Product

General Reaction Scheme for Urea Synthesis.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the introduction of the adamantyl moiety into bioactive molecules. Its synthesis via the Curtius rearrangement is efficient, and its reactivity with nucleophiles, especially amines, provides straightforward access to a diverse range of urea derivatives with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers in drug discovery and development who are interested in leveraging the unique properties of the adamantane scaffold.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl isocyanate is a unique bifunctional molecule characterized by a rigid, three-dimensional adamantane (B196018) cage structure attached to a highly reactive isocyanate group. This combination of a bulky, lipophilic hydrocarbon core and a reactive functional group imparts distinct physical and chemical properties that make it a valuable building block in medicinal chemistry and materials science. Its derivatives have been investigated for various therapeutic applications, including as inhibitors of soluble epoxide hydrolase. A thorough understanding of its physical properties is crucial for its effective handling, application in synthesis, and for the rational design of new molecules.

This technical guide provides a detailed overview of the key physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates relevant experimental and logical workflows.

Core Physical and Chemical Properties

The physical characteristics of this compound are summarized below. These properties are largely influenced by the sterically demanding and highly symmetric adamantane core.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO[1][2][3]
Molecular Weight 177.24 g/mol [1][2][3]
Appearance White to off-white crystalline powder[2][4]
Melting Point 144-149 °C[1][5][6]
Boiling Point 247.1 - 309.18 °C (estimated)[5][6]
Density 1.029 - 1.34 g/cm³ (estimated)[5][6]
Refractive Index ~1.5302 (estimated)[6]
Solubility Limited solubility in water; soluble in organic solvents like acetone, dichloromethane, and ethyl acetate.

Detailed Discussion of Physical Properties

Melting and Boiling Points

This compound is a solid at room temperature, a characteristic that distinguishes it from many lower molecular weight isocyanates. Its relatively high melting point of 144-149°C is a direct consequence of the rigid and symmetrical adamantane cage, which allows for efficient crystal packing and strong intermolecular van der Waals forces. The boiling point is difficult to measure experimentally due to potential decomposition at elevated temperatures. Computationally estimated values range from 247.1°C to 309.18°C at standard pressure, reflecting the significant energy required to overcome the strong intermolecular attractions in the liquid state.[5][6]

Density and Refractive Index

The density of this compound has been reported in a range of 1.0290 to 1.34 g/cm³.[5][6] The higher end of this range is more commonly cited and is attributed to the efficient packing of the adamantane structures in the solid state. The refractive index, a measure of how light propagates through the material, has been estimated to be approximately 1.5302.[6] Direct experimental measurement is challenging due to the solid nature of the compound at room temperature.

Solubility Profile

The solubility of this compound is dictated by its predominantly hydrophobic adamantane core. Consequently, it exhibits limited solubility in water. However, it is readily soluble in a variety of common organic solvents, including acetone, dichloromethane, and ethyl acetate. This solubility profile is a critical consideration for its use in organic synthesis, dictating the choice of reaction solvents and purification methods.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.[7][8][9]

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[7]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[9] The thermometer is inserted into its designated holder.

  • Approximate Melting Point: A rapid heating rate (e.g., 10-20 °C/min) is initially used to get an approximate melting range.[10]

  • Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated. This time, the heating rate is slowed to about 1-2 °C/min when the temperature is within 15-20 °C of the approximate melting point.[9]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8][9]

Density Determination (Gas Pycnometry)

For a solid powder, gas pycnometry is a suitable method to determine its skeletal density.[11]

Materials:

  • Gas pycnometer

  • Sample of this compound

  • Analytical balance

  • Helium gas

Procedure:

  • Sample Weighing: A precise mass of the this compound sample is determined using an analytical balance.[11]

  • Sample Loading: The weighed sample is placed into the sample chamber of the gas pycnometer.[11]

  • Measurement: The instrument is sealed, and the analysis is initiated. The pycnometer works by pressurizing a reference chamber with helium and then allowing the gas to expand into the sample chamber.[11] By measuring the pressure change, the volume of the solid sample is accurately determined based on Archimedes' principle of fluid displacement.[11][12]

  • Calculation: The density is automatically calculated by the instrument's software by dividing the mass of the sample by its measured volume.[11]

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of a compound's solubility in various solvents.[1][5][6]

Materials:

  • Test tubes

  • Sample of this compound

  • Various solvents (e.g., water, acetone, dichloromethane, ethyl acetate)

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Sample Addition: Approximately 25 mg of this compound is placed into a clean, dry test tube.[5]

  • Solvent Addition: About 0.75 mL of the test solvent is added to the test tube.[5]

  • Mixing: The mixture is vigorously agitated (e.g., by flicking the test tube, using a vortex mixer, or stirring with a glass rod) for approximately 60 seconds.[1]

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid has completely disappeared, it is considered soluble. If it remains undissolved or only partially dissolves, it is classified as insoluble or sparingly soluble, respectively.[1]

  • Repeat: The procedure is repeated for each solvent to be tested.

Visualizations

Experimental Workflow: Melting Point Determination

G Workflow for Melting Point Determination A Prepare Sample: Finely powder this compound B Load Capillary Tube: Pack 1-2 mm of sample A->B C Place in Apparatus: Insert tube and thermometer B->C D Rapid Heating: Determine approximate melting range C->D E Cool Apparatus D->E F Slow Heating: Heat at 1-2 °C/min near melting point E->F G Record Temperatures: Note start and end of melting F->G H Report Melting Range G->H

Caption: A typical experimental workflow for determining the melting point of a solid organic compound.

Logical Relationship: Influence of Adamantane Structure on Physical Properties

G Influence of Adamantane Core on Physical Properties cluster_0 Structural Features of Adamantane cluster_1 Resulting Physical Properties A Rigid Cage-like Structure D High Melting Point A->D E High Boiling Point (Estimated) A->E B High Symmetry (Td) B->D F Efficient Crystal Packing (Higher Density) B->F C Bulky & Lipophilic G Low Aqueous Solubility C->G H Good Solubility in Organic Solvents C->H

Caption: The relationship between the adamantane structure and the resulting physical properties.

Reaction Pathway: Synthesis of a Urea (B33335) Derivative

G Synthesis of a Urea Derivative from this compound Reactant1 This compound (Ad-N=C=O) Mechanism Nucleophilic Addition Reactant1->Mechanism Reactant2 Primary or Secondary Amine (R₂NH) Reactant2->Mechanism Product N,N'-Disubstituted Urea Derivative (Ad-NH-CO-NR₂) Mechanism->Product

Caption: A general reaction pathway for the synthesis of urea derivatives.

References

Technical Guide: Physicochemical Properties and Analysis of 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 1-Adamantyl isocyanate, a key intermediate in synthetic chemistry and drug discovery. The document outlines its physicochemical properties, a detailed experimental protocol for melting point determination, and its applications.

Core Properties of this compound

This compound is a white, crystalline powder at room temperature.[1] Its rigid, cage-like adamantane (B196018) structure contributes to its high melting point and stability, making it a valuable building block in organic synthesis.[1] The isocyanate functional group is highly reactive towards nucleophiles such as amines and alcohols, a property leveraged in the synthesis of various derivatives.[1]

Quantitative Data: Melting Point

The melting point of this compound has been reported within a consistent range across various chemical suppliers and scientific literature. The slight variations can be attributed to differences in sample purity and the specific methodology used for determination. A summary of the reported melting points is presented below.

ParameterReported Value (°C)Source(s)
Melting Point140 - 150Smolecule[1], Thermo Scientific
Melting Point144 - 146Sigma-Aldrich, ChemicalBook
Melting Point145 - 149TCI Chemicals

Experimental Protocol: Capillary Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard technique for organic compounds.[2][3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[4]

  • Glass capillary tubes (one end sealed)[2][5]

  • Mortar and pestle[3]

  • Spatula

  • Dropping tube or long glass tube for packing[4][6]

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.[6] If necessary, dry the sample in a desiccator over a suitable drying agent.[5]

    • Place a small amount of the crystalline sample into a mortar and gently grind it into a fine powder. This ensures efficient heat transfer and uniform melting.[3][5]

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powdered sample.[4] A small amount of solid will enter the tube.

    • To pack the sample into the bottom of the tube, invert the tube and tap it gently on a hard surface.[2][6] For more effective packing, drop the capillary tube, sealed-end down, through a long glass tube held vertically.[4][6]

    • Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the capillary.[2][6] An improperly packed or overly large sample can lead to a broad melting range.[6]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[6][7]

    • For an unknown sample, a preliminary rapid heating (10-20°C per minute) can be performed to determine an approximate melting range. A fresh sample must be used for the accurate determination.[3]

    • For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point.[2][6]

    • Heat the sample at a controlled, slow rate of 1-2°C per minute as the temperature approaches the expected melting point.[2]

    • Observe the sample through the magnifying eyepiece.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[2]

    • Record the temperature at which the entire solid sample has turned into a clear liquid (complete melting).[2]

    • The recorded melting point should be reported as a range from the onset to the complete melting temperature.[4] For a pure substance, this range is typically narrow (0.5-2°C).[8]

Logical Workflow: Application in Synthesis

This compound is a versatile reagent primarily used in the synthesis of urea (B33335) and carbamate (B1207046) derivatives, which have applications in drug development and materials science.[1][9] The adamantane moiety is often incorporated into drug candidates to increase their lipophilicity and metabolic stability.[10] The following diagram illustrates a typical decision-making workflow for its use in a synthetic project.

G start Define Synthetic Target (e.g., sEH Inhibitor) reagent Select Reagent: This compound start->reagent nucleophile Choose Nucleophile reagent->nucleophile amine Amine (R-NH2) nucleophile->amine Target: Urea alcohol Alcohol (R-OH) nucleophile->alcohol Target: Carbamate thiol Thiol (R-SH) nucleophile->thiol Target: Nanoparticle Functionalization reaction_urea Nucleophilic Addition: Formation of Urea Derivative amine->reaction_urea reaction_carbamate Nucleophilic Addition: Formation of Carbamate Derivative alcohol->reaction_carbamate reaction_thiocarbamate Nucleophilic Addition: Formation of Thiocarbamate Derivative thiol->reaction_thiocarbamate purify Purification (Recrystallization/Chromatography) reaction_urea->purify reaction_carbamate->purify reaction_thiocarbamate->purify analyze Characterization (NMR, IR, Melting Point) purify->analyze end Final Pure Compound analyze->end

Caption: Synthetic workflow using this compound.

References

The Solubility Profile of 1-Adamantyl Isocyanate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Adamantyl isocyanate in various organic solvents. Due to its rigid, cage-like adamantane (B196018) structure, this compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation.

Qualitative Solubility Data

This compound is a white, crystalline powder. Its bulky, non-polar adamantane core dominates its solubility characteristics, rendering it largely insoluble in water but soluble in a range of common organic solvents.[1] The qualitative solubility in several key solvents is summarized in the table below.

SolventIUPAC NamePolaritySolubility
AcetonePropan-2-onePolar aproticSoluble[1][2]
DichloromethaneDichloromethanePolar aproticSoluble[1]
Ethyl AcetateEthyl ethanoatePolar aproticSoluble[1]
n-HexaneHexaneNon-polarLikely soluble*

Note: While not explicitly stated in the search results, its non-polar adamantane structure suggests likely solubility in non-polar solvents like hexane.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., acetone, dichloromethane, ethyl acetate)

  • Scintillation vials or small Erlenmeyer flasks with screw caps (B75204) or stoppers

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Analytical balance (readable to ±0.0001 g)

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.2 µm)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure a saturated solution is formed.

    • Add a magnetic stir bar to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Sample Collection and Filtration:

    • After equilibration, stop the stirring and allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry collection vial. The filtration step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

Visualized Workflows

The following diagrams illustrate the experimental workflow for solubility determination and a common synthetic application of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B Stir C Collect Supernatant B->C Allow to Settle D Filter Solution C->D E Evaporate Solvent D->E Transfer to Pre-weighed Vial F Weigh Dried Solute E->F G Calculate Solubility (g/100g solvent) F->G

Caption: Experimental workflow for determining the solubility of this compound.

G isocyanate This compound (R-N=C=O) product Substituted Urea (R-NH-CO-NR'R'') isocyanate->product amine Primary or Secondary Amine (R'-NHR'') amine->product solvent Aprotic Solvent (e.g., DMF, DCM)

References

An In-depth Technical Guide to the Reactivity of the Isocyanate Group on Adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the isocyanate group attached to an adamantane (B196018) core, a molecule of significant interest in medicinal chemistry and materials science. The unique steric and electronic properties conferred by the bulky, rigid adamantane cage profoundly influence the reactivity of the appended isocyanate functionality. This document details the synthesis of adamantyl isocyanates, explores their characteristic reactions—including nucleophilic additions, cycloadditions, and polymerization—and discusses their applications, particularly in the context of drug development. Experimental protocols for key reactions and quantitative data on reactivity are presented to provide a practical resource for researchers in the field.

Introduction

Adamantane, a rigid, cage-like hydrocarbon, has garnered considerable attention in drug design and materials science due to its unique physicochemical properties.[1] When functionalized with an isocyanate group (-N=C=O), the resulting adamantyl isocyanate serves as a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications.[2][3] The exceptional steric bulk of the adamantyl moiety significantly modulates the electrophilicity and accessibility of the isocyanate carbon, leading to distinct reactivity profiles compared to less hindered aliphatic isocyanates.[4] Understanding the nuances of this reactivity is paramount for the rational design and synthesis of novel adamantane-based compounds.

This guide will delve into the synthesis of 1-adamantyl isocyanate, its primary reaction pathways, and the influence of the adamantyl group on the kinetics and thermodynamics of these transformations.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Curtius rearrangement of adamantane-1-carbonyl azide (B81097). This reaction proceeds through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate, and typically provides high yields of the desired isocyanate.[5][6]

Synthesis_of_1_Adamantyl_Isocyanate cluster_curtius Curtius Rearrangement AdamantaneCarboxylicAcid Adamantane-1-carboxylic Acid AcylChloride Adamantane-1-carbonyl Chloride AdamantaneCarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ AcylAzide Adamantane-1-carbonyl Azide AcylChloride->AcylAzide NaN₃ Isocyanate This compound AcylAzide->Isocyanate Heat (Δ) - N₂

Figure 1: Synthetic pathway to this compound via the Curtius rearrangement.

Alternative synthetic routes to adamantyl isocyanates have also been reported, including the reaction of 1-aminoadamantane with phosgene (B1210022) or a phosgene equivalent, though the toxicity of these reagents often makes the Curtius rearrangement a more favorable approach.[7]

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement

This protocol is adapted from established literature procedures.[8]

Materials:

  • Adamantane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Anhydrous toluene

  • Anhydrous hexane (B92381)

Procedure:

  • Formation of Adamantane-1-carbonyl chloride: A mixture of adamantane-1-carboxylic acid and an excess of thionyl chloride is refluxed until the evolution of HCl gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride.

  • Formation of Adamantane-1-carbonyl azide: The crude adamantane-1-carbonyl chloride is dissolved in anhydrous toluene. Sodium azide is added portion-wise with stirring at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the acyl azide.

  • Curtius Rearrangement: The reaction mixture containing the acyl azide is heated to reflux. The rearrangement is typically accompanied by the evolution of nitrogen gas. The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent such as hexane or by sublimation.

Yields: This one-pot modification of the Curtius reaction can afford this compound in high yields, typically ranging from 83% to 94%.[2]

Reactivity of the Isocyanate Group

The reactivity of the isocyanate group is characterized by the electrophilic nature of the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. However, in this compound, the immense steric hindrance imposed by the adamantyl cage significantly influences the accessibility of this electrophilic center, generally leading to slower reaction rates compared to less sterically encumbered aliphatic isocyanates.[4]

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction pathway for isocyanates. The reaction with nucleophiles such as amines, alcohols, and thiols leads to the formation of ureas, carbamates, and thiocarbamates, respectively. These reactions are fundamental to the use of this compound in the synthesis of biologically active molecules.

Nucleophilic_Addition cluster_products Products Isocyanate This compound Urea (B33335) 1-Adamantyl-3-substituted Urea Isocyanate->Urea + R-NH₂ (Amine) Carbamate (B1207046) Adamantyl Carbamate Isocyanate->Carbamate + R-OH (Alcohol) Thiocarbamate Adamantyl Thiocarbamate Isocyanate->Thiocarbamate + R-SH (Thiol)

Figure 2: Nucleophilic addition reactions of this compound.

3.1.1. Reaction with Amines to Form Ureas

The reaction of this compound with primary and secondary amines readily forms 1,3-disubstituted ureas. This reaction is of particular importance in medicinal chemistry, as many urea derivatives containing the adamantyl moiety have shown promising biological activities, including as inhibitors of soluble epoxide hydrolase (sEH).[9]

Table 1: Synthesis of 1-Adamantyl-3-aryl Ureas

Aryl AmineYield (%)Reference
Aniline25-85[10]
Halogen-substituted anilines29-74[10]
Sulfonamide-containing anilines-[11]

3.1.2. Experimental Protocol: Synthesis of 1-Adamantyl-3-phenylurea

This protocol is a general procedure for the synthesis of substituted ureas from this compound.[12]

Materials:

Procedure:

  • To a solution of this compound in anhydrous diethyl ether, triethylamine is added, followed by the addition of aniline.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried to afford the desired 1-((adamantan-1-yl)(phenyl)methyl)-3-phenylurea.

3.1.3. Reaction with Alcohols to Form Carbamates

This compound reacts with alcohols to form carbamates (urethanes). This reaction is often slower than the reaction with amines and may require heating or catalysis. The resulting carbamates can serve as protected amines or as building blocks for more complex molecules.

Table 2: Comparative Reactivity of Isocyanates with Alcohols

IsocyanateRelative Reactivity with AlcoholsNotes
Aromatic IsocyanatesHighElectron-withdrawing nature of the aromatic ring increases the electrophilicity of the isocyanate carbon.
Aliphatic Isocyanates (linear)ModerateLess reactive than aromatic isocyanates.
This compound Low Significant steric hindrance from the bulky adamantyl group reduces reactivity.
Cycloaddition Reactions

Isocyanates can participate in cycloaddition reactions, most notably [2+2] cycloadditions with electron-rich alkenes to form β-lactams and [3+2] cycloadditions with 1,3-dipoles. However, the steric bulk of the adamantyl group is expected to significantly hinder these reactions. While general principles of isocyanate cycloadditions are well-established, specific examples involving this compound are not widely reported in the literature, suggesting that these reactions may require harsh conditions or specialized catalysts to proceed efficiently.[3][13]

Polymerization

Isocyanates can undergo anionic polymerization to form polyisocyanates, which are rigid-rod polymers with helical structures. The polymerization is typically initiated by strong nucleophiles. While the polymerization of various aliphatic and aromatic isocyanates has been studied, the polymerization of this compound is not well-documented. The steric hindrance of the adamantyl group would likely pose a significant challenge to the propagation step of the polymerization.

However, adamantane moieties are often incorporated into polymers to enhance their thermal stability and mechanical properties. This is typically achieved by using adamantane-containing diols or diamines in condensation polymerizations with diisocyanates, or by polymerizing adamantyl-functionalized monomers like adamantyl methacrylates. For instance, adamantane-containing polyurethanes have been synthesized from 1,3-adamantanediol (B44800) and hexamethylene diisocyanate, demonstrating good mechanical properties and shape-memory effects.[2]

Applications in Drug Development

The adamantane cage is a well-recognized pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates. The isocyanate group provides a convenient handle to attach this bulky group to various scaffolds. Adamantyl urea derivatives, synthesized from this compound, have been extensively investigated for a range of therapeutic targets.

A prominent example is their application as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. The bulky adamantyl group can effectively occupy a hydrophobic pocket in the active site of the enzyme, leading to potent inhibition.[9] Furthermore, adamantyl-heteroaryl ureas have been explored as anti-tuberculosis agents.[11]

Drug_Development_Pathway Isocyanate This compound AdamantylUrea Adamantyl Urea Derivative Isocyanate->AdamantylUrea + Amine Bioactive Amine Scaffold Amine->AdamantylUrea Target Therapeutic Target (e.g., sEH, MmpL3) AdamantylUrea->Target Binding Effect Biological Effect (e.g., Enzyme Inhibition) Target->Effect Modulation

Figure 3: Role of this compound in the synthesis of bioactive urea derivatives.

Conclusion

The isocyanate group on adamantane exhibits a unique reactivity profile dominated by the steric influence of the bulky adamantyl cage. While its fundamental reactions mirror those of other aliphatic isocyanates, the rates of these reactions are generally attenuated. The facile synthesis of this compound via the Curtius rearrangement, coupled with its predictable reactivity in nucleophilic addition reactions, makes it a valuable tool for medicinal chemists. The resulting urea and carbamate derivatives have shown significant promise in drug discovery, highlighting the importance of understanding and harnessing the distinct reactivity of this intriguing molecule. Further exploration into the cycloaddition and polymerization reactions of this compound may unveil new avenues for the development of novel materials and therapeutics.

References

The Adamantyl Group: A Bulky Guardian in Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Steric Influence of the Adamantyl Moiety

The adamantyl group, a rigid and bulky diamondoid hydrocarbon, exerts a profound steric influence on the reactivity of isocyanates, significantly modulating their interaction with nucleophiles. This technical guide delves into the core principles of these steric effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to provide a comprehensive resource for scientists in organic synthesis and drug discovery.

The Steric Shield: Impact on Reaction Kinetics

The three-dimensional cage-like structure of the adamantyl group acts as a significant steric shield around the reactive isocyanate functional group (-N=C=O). This bulkiness hinders the approach of nucleophiles, thereby slowing down the rate of reaction compared to less sterically encumbered isocyanates. While direct comparative kinetic studies detailing the rate constants of adamantyl isocyanate versus other tertiary alkyl isocyanates are not extensively documented in publicly available literature, the principle of steric hindrance in isocyanate chemistry is well-established. Generally, the order of reactivity for isocyanates with alcohols follows the trend: primary > secondary > tertiary alkyl isocyanates. This is attributed to the increasing steric bulk around the isocyanate group, which impedes the formation of the transition state.

To illustrate the impact of steric hindrance on a related reaction, a study on the thermal rearrangement of isocyanides to nitriles provides valuable insight. Although this is not a nucleophilic addition, it reflects the influence of the adamantyl structure on reactivity.

IsocyanideRelative Rate of Rearrangement (Gas Phase, 200°C)
tert-Butyl isocyanide1.0
1-Adamantyl isocyanide0.22

This data, while not a direct measure of isocyanate reactivity with nucleophiles, suggests the significant steric influence of the adamantyl group, which can be extrapolated to its isocyanate counterpart.

Experimental Protocols: Synthesis of Adamantyl-Urea Derivatives

The reaction of adamantyl isocyanate with amines to form urea (B33335) derivatives is a cornerstone of its application in medicinal chemistry, particularly in the development of enzyme inhibitors. Below are detailed protocols for the synthesis of such compounds.

General Procedure for the Synthesis of 1-Adamantyl-3-aryl Ureas

This protocol describes the reaction of 1-adamantyl isocyanate with various aryl amines to yield the corresponding urea derivatives.

Materials:

  • This compound

  • Substituted aryl amine

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA) or n-Butyllithium (n-BuLi)

  • Anhydrous Dimethylformamide (DMF) (for microwave synthesis)

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Method A: Conventional Heating

  • To a solution of the heteroarylamine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture at 70°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction may take up to 4 days.[1]

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 1-adamantyl-3-heteroaryl urea.[1]

Method B: For Less Reactive Amines

  • Dissolve the heteroarylamine (1.0 eq) in anhydrous THF and cool the solution to -78°C.

  • Slowly add n-butyllithium (1.1 eq) and stir the mixture for 20 minutes at -78°C.[1]

  • Add this compound (1.1 eq) and allow the reaction to warm to room temperature and stir for 1 hour.[1]

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Method C: Microwave Synthesis

  • In a microwave vial, combine the sulfonamide (1.0 eq), this compound (1.1 eq), and triethylamine (1.2 eq) in a 1:1 mixture of THF and DMF.

  • Heat the reaction mixture in a microwave reactor at 200°C for 10 minutes.[1]

  • After cooling, purify the product directly by silica gel column chromatography.

Synthesis of 1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl Urea

This protocol details the synthesis of a urea derivative with a more complex adamantyl-containing substituent.

Materials:

Procedure:

  • Dissolve 1-(isocyanato(phenyl)methyl)adamantane (0.75 mmol) in anhydrous toluene (20 mL).

  • Add aniline (0.75 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl urea.[2]

Visualizing the Mechanism: Adamantyl Ureas as Enzyme Inhibitors

Adamantyl-containing ureas have emerged as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids that regulate blood pressure and inflammation. The adamantyl group plays a crucial role in anchoring the inhibitor within the hydrophobic active site of the enzyme.

Below is a diagram illustrating the general mechanism of sEH inhibition by an adamantyl urea derivative.

sEH_Inhibition cluster_Enzyme Soluble Epoxide Hydrolase (sEH) Active Site cluster_Inhibitor Adamantyl Urea Inhibitor cluster_Interaction Inhibition Mechanism sEH sEH Enzyme ActiveSite Hydrophobic Pocket (Catalytic Triad: Asp335, Tyr383, Tyr466) AdamantylUrea Adamantyl Urea Inhibitor AdamantylGroup Adamantyl Group AdamantylUrea->AdamantylGroup bulky, lipophilic UreaMoiety Urea Moiety AdamantylUrea->UreaMoiety ArylGroup Aryl Group AdamantylUrea->ArylGroup Binding Binding of Inhibitor to Active Site AdamantylUrea->Binding H_Bonding Hydrogen Bonding Binding->H_Bonding Hydrophobic_Interaction Hydrophobic Interaction Binding->Hydrophobic_Interaction Inhibition Inhibition of EET Hydrolysis Binding->Inhibition H_Bonding->UreaMoiety interacts with Catalytic Triad Hydrophobic_Interaction->AdamantylGroup anchors in hydrophobic pocket Inhibition->ActiveSite blocks substrate access

Caption: Mechanism of soluble epoxide hydrolase (sEH) inhibition by an adamantyl urea derivative.

Conclusion

The adamantyl group imparts significant steric hindrance to the isocyanate functionality, a property that is strategically exploited in drug design to modulate reactivity and enhance binding affinity to biological targets. While quantitative kinetic data remains an area for further investigation, the synthetic protocols and the mechanistic understanding of adamantyl-containing compounds as enzyme inhibitors provide a solid foundation for their continued development in medicinal chemistry. The bulky and rigid nature of the adamantyl group offers a unique tool for fine-tuning molecular interactions, making it a valuable component in the modern drug discovery toolkit.

References

Spectroscopic Data of 1-Adamantyl Isocyanate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the spectroscopic data for 1-Adamantyl isocyanate, a key intermediate in organic synthesis and drug development. The focus is on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying functional groups. In this compound, the most prominent feature is the strong, sharp absorption band of the isocyanate group (-N=C=O).

Table 1: Infrared Spectroscopy Data for this compound

Frequency (cm⁻¹)IntensityAssignment
~2270Strong, SharpAsymmetric stretching vibration of the -N=C=O group
2910-2850StrongC-H stretching vibrations of the adamantyl cage
1450MediumCH₂ scissoring vibration of the adamantyl cage
1345MediumCH wagging vibration of the adamantyl cage

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The high symmetry of the adamantyl cage results in a relatively simple spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals. One for the isocyanate carbon, and four for the carbons of the adamantane (B196018) cage, reflecting its C₃ᵥ symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)Multiplicity
-N=C=O~120-130Singlet
C1 (Quaternary)~55-65Singlet
C3, C5, C7 (CH)~35-45Doublet
C2, C8, C9 (CH₂)~40-50Triplet
C4, C6, C10 (CH₂)~25-35Triplet

Note: These are predicted values based on typical shifts for adamantane derivatives and isocyanates.[1][2] Specific experimental data was not available in the searched literature.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by three signals corresponding to the different types of protons in the adamantyl structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegration
H3, H5, H7 (CH)~2.1Broad Singlet3H
H2, H8, H9 (CH₂)~1.8Multiplet6H
H4, H6, H10 (CH₂)~1.7Multiplet6H

Note: These are predicted values.[3][4] A specific spectrum for this compound was referenced but the data was not displayed.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Protocol 1: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is acquired using an FTIR spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to obtain the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to simplify the spectrum to singlets for each carbon environment. A wider spectral width (e.g., 250 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to TMS. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Characterization Sample This compound Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR NMR_Spec NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer (IR Acquisition) Prep_IR->IR_Spec Process_NMR Fourier Transform Phase & Baseline Correction Referencing NMR_Spec->Process_NMR Process_IR Fourier Transform Background Subtraction IR_Spec->Process_IR Analysis Correlate Spectra with Structure - Chemical Shifts - Integration - Functional Group Frequencies Process_NMR->Analysis Process_IR->Analysis Conclusion Structural Confirmation Analysis->Conclusion

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to 1-Adamantyl Isocyanate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, commercial availability, and applications of 1-Adamantyl Isocyanate, a key building block in modern medicinal chemistry and materials science.

Introduction

This compound is a versatile chemical intermediate characterized by the rigid, lipophilic adamantane (B196018) cage attached to a highly reactive isocyanate functional group. This unique structure imparts desirable pharmacokinetic properties to molecules, such as enhanced metabolic stability and increased lipophilicity, making it a valuable building block in drug discovery.[1][2][3] Its utility also extends to materials science, particularly in the functionalization of nanoparticles. This guide provides a comprehensive overview of this compound, including its commercial suppliers, synthesis protocols, and key applications with a focus on its role in the development of therapeutic agents.

Commercial Availability and Specifications

Several chemical suppliers offer this compound, typically with purities of 97% or higher. The compound is generally a white crystalline solid with a melting point in the range of 140-150°C.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Thermo Scientific Chemicals≥97.5% (GC)4411-25-0C₁₁H₁₅NO177.25
TCI America>98.0%4411-25-0C₁₁H₁₅NO177.25
CP Lab Safetymin 98%4411-25-0C₁₁H₁₅NO177.25
Sigma-Aldrich97%4411-25-0C₁₁H₁₅NO177.24

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Curtius rearrangement of 1-adamantanecarboxylic acid azide (B81097). This method offers high yields and avoids the use of highly toxic phosgene.

Experimental Protocol: Synthesis via Curtius Rearrangement

This one-step method involves the conversion of 1-adamantanecarboxylic acid to the corresponding acyl azide, which then rearranges to the isocyanate.

Materials:

  • 1-Adamantanecarboxylic acid

  • Thionyl chloride

  • Sodium azide

  • Toluene (B28343) (anhydrous)

Procedure:

  • A solution of 1-adamantanecarboxylic acid in anhydrous toluene is prepared in a reaction flask equipped with a reflux condenser and a nitrogen inlet.

  • Thionyl chloride is added dropwise to the solution at room temperature, and the mixture is then heated to reflux until the acid is completely converted to the acid chloride. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • The reaction mixture is cooled, and sodium azide is added portion-wise.

  • The mixture is then carefully heated to reflux. The acyl azide forms in situ and undergoes rearrangement to this compound with the evolution of nitrogen gas.[4][5]

  • Upon completion of the reaction (as indicated by the cessation of gas evolution), the reaction mixture is filtered to remove any inorganic salts.

  • The toluene is removed under reduced pressure to yield crude this compound, which can be further purified by distillation or recrystallization.

Synthesis_of_1_Adamantyl_Isocyanate cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Curtius Rearrangement 1-Adamantanecarboxylic_acid 1-Adamantanecarboxylic acid 1-Adamantanecarbonyl_chloride 1-Adamantanecarbonyl chloride 1-Adamantanecarboxylic_acid->1-Adamantanecarbonyl_chloride Toluene, Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->1-Adamantanecarbonyl_chloride 1-Adamantyl_isocyanate This compound 1-Adamantanecarbonyl_chloride->1-Adamantyl_isocyanate Toluene, Reflux NaN3 Sodium Azide (NaN₃) NaN3->1-Adamantyl_isocyanate Thiol_Isocyanate_Reaction Thiol_Nanoparticle Thiol-Functionalized Nanoparticle Functionalized_Nanoparticle Adamantyl-Functionalized Nanoparticle Thiol_Nanoparticle->Functionalized_Nanoparticle Anhydrous Solvent, (Optional Catalyst) 1-Adamantyl_Isocyanate This compound 1-Adamantyl_Isocyanate->Functionalized_Nanoparticle AUDA_Synthesis 12-Aminododecanoic_acid 12-Aminododecanoic acid AUDA 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) 12-Aminododecanoic_acid->AUDA 1,2-Dichloroethane, Room Temperature 1-Adamantyl_Isocyanate This compound 1-Adamantyl_Isocyanate->AUDA mTOR_Signaling_Pathway TNF-alpha TNF-α mTOR mTOR TNF-alpha->mTOR Activates p-mTOR p-mTOR (Active) mTOR->p-mTOR Phosphorylation Proliferation_Migration HASMC Proliferation & Migration p-mTOR->Proliferation_Migration Promotes AUDA AUDA AUDA->p-mTOR Inhibits

References

1-Adamantyl Isocyanate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 1-Adamantyl isocyanate. It is intended for laboratory personnel and drug development professionals who work with this compound. This guide also includes an overview of its chemical properties, potential hazards, and emergency procedures, alongside detailed experimental protocols for its common applications.

Chemical and Physical Properties

This compound is a white crystalline solid with a rigid, cage-like adamantane (B196018) structure. This unique structure imparts significant steric hindrance, influencing its reactivity. It is soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4411-25-0
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Melting Point 144-146 °C
Boiling Point 247.1°C to 309.18°C (estimated)
Appearance White to almost white crystalline powder

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Table 2: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin Sensitization1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, butyl rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant suit that covers the arms and legs.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when working with the solid as a powder or in a poorly ventilated area. In some situations, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be required.

Safe Handling and Storage

Strict adherence to proper handling and storage procedures is crucial to minimize the risks associated with this compound.

Handling
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Store in a locked cabinet or other secure area.[2]

Emergency Procedures

First Aid Measures

Table 3: First Aid for Exposure to this compound

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. An MDI study suggests that a polyglycol-based skin cleanser or corn oil may be more effective. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Have the person drink water or milk to dilute the chemical. Seek immediate medical attention.
Accidental Release Measures

For minor spills, trained personnel wearing appropriate PPE should cover the spill with an inert absorbent material like sand or vermiculite. A decontamination solution can then be applied. Two common formulations are:

  • Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.

  • Formulation 2: 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water to make 100%.

Allow the mixture to react for at least 10 minutes. Collect the absorbed material into an open container; do not seal it tightly as carbon dioxide gas may be generated. For major spills, evacuate the area and contact emergency services.

G cluster_spill Accidental Release Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small Major Major Spill Assess->Major Large Evacuate_Minor Evacuate Immediate Area Minor->Evacuate_Minor Evacuate_Major Evacuate Lab & Call Emergency Services Major->Evacuate_Major PPE Don Appropriate PPE Evacuate_Minor->PPE Absorb Absorb with Inert Material PPE->Absorb Decon_Solution Prepare Decontamination Solution Absorb->Decon_Solution Apply_Decon Apply Decontamination Solution Decon_Solution->Apply_Decon Collect Collect Waste in Open Container Apply_Decon->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Workflow for responding to an accidental spill of this compound.

Fire Fighting Measures
  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2]

  • Hazardous Combustion Products: May produce nitrogen oxides, carbon monoxide, and carbon dioxide upon combustion.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Potential Signaling Pathways and Biological Effects

While specific studies on the signaling pathways affected by this compound are limited, the biological effects can be inferred from the known activities of isocyanates and adamantane derivatives.

Isocyanates are known to cause respiratory sensitization, which can lead to occupational asthma. The mechanism is thought to involve the reaction of the isocyanate group with proteins in the respiratory tract, forming neoantigens that trigger an immune response.

Adamantane derivatives, on the other hand, have a wide range of biological activities. Their lipophilic nature allows them to interact with biological membranes and hydrophobic protein pockets. Some adamantane derivatives are known to act as:

  • Antiviral agents: By blocking viral ion channels.

  • NMDA receptor antagonists: Modulating neurotransmission in the central nervous system.

  • Enzyme inhibitors: Derivatives of this compound, such as 1-adamantyl-3-heteroaryl ureas, have been investigated as inhibitors of soluble epoxide hydrolase and for their anti-tuberculosis activity.

The combination of the reactive isocyanate group and the biologically active adamantane core suggests that this compound and its derivatives could have complex biological effects, warranting further investigation.

G cluster_bio Potential Biological Interactions Isocyanate This compound Isocyanate_Group Isocyanate Group (-NCO) Isocyanate->Isocyanate_Group Adamantane_Core Adamantane Core Isocyanate->Adamantane_Core Protein_Reaction Reaction with Proteins Isocyanate_Group->Protein_Reaction Membrane_Interaction Membrane Interaction Adamantane_Core->Membrane_Interaction Enzyme_Inhibition Enzyme Inhibition (e.g., sEH) Adamantane_Core->Enzyme_Inhibition Ion_Channel_Blockade Ion Channel Blockade Adamantane_Core->Ion_Channel_Blockade Neoantigen Neoantigen Formation Protein_Reaction->Neoantigen Immune_Response Immune Response Neoantigen->Immune_Response Asthma Occupational Asthma Immune_Response->Asthma Biological_Effect Biological Effect Membrane_Interaction->Biological_Effect Enzyme_Inhibition->Biological_Effect Ion_Channel_Blockade->Biological_Effect

Caption: Potential biological interactions of this compound.

Experimental Protocols

This compound is a key reagent in the synthesis of various urea (B33335) and carbamate (B1207046) derivatives, as well as for the functionalization of nanomaterials.

General Procedure for the Synthesis of 1,3-Disubstituted Ureas

The reaction of this compound with a primary or secondary amine is a common method for the synthesis of 1,3-disubstituted ureas.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Apparatus for filtration

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add this compound (1.0 to 1.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

G cluster_synthesis General Urea Synthesis Workflow Start Start Dissolve_Amine Dissolve Amine in Anhydrous Solvent Start->Dissolve_Amine Add_Isocyanate Add this compound Dissolve_Amine->Add_Isocyanate Stir Stir at Room Temperature Add_Isocyanate->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Product Precipitates? Monitor->Precipitate Filter Filter Solid Precipitate->Filter Yes Evaporate Evaporate Solvent Precipitate->Evaporate No Purify Purify Product (Recrystallization/Chromatography) Filter->Purify Evaporate->Purify End End Purify->End

Caption: General workflow for the synthesis of 1,3-disubstituted ureas.

Functionalization of Thiol-Modified Nanoparticles

This compound can be used to functionalize nanoparticles that have been surface-modified with thiol groups via a thiol-isocyanate "click" reaction.

Materials:

  • Thiol-modified nanoparticles

  • This compound

  • Anhydrous solvent (e.g., THF)

  • Apparatus for sonication

  • Apparatus for centrifugation and washing

Procedure:

  • Disperse the thiol-modified nanoparticles in the anhydrous solvent. Sonication may be required to achieve a uniform dispersion.

  • In a separate flask, dissolve this compound in the same anhydrous solvent.

  • Add the this compound solution to the nanoparticle dispersion.

  • Allow the reaction to proceed at room temperature with stirring for a specified time.

  • After the reaction is complete, the functionalized nanoparticles can be purified by repeated cycles of centrifugation and washing with fresh solvent to remove any unreacted isocyanate.

  • The final product can be dried under vacuum.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.[2] Dispose of the chemical and its container in accordance with local, regional, and national regulations.[2] Do not allow the product to enter drains.[2] Contaminated packaging should be treated in the same way as the product itself.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Urea Derivatives Using 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of urea (B33335) derivatives utilizing 1-adamantyl isocyanate and its analogs. These compounds have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, notably as inhibitors of soluble epoxide hydrolase (sEH) and as anti-tuberculosis agents.

Introduction

This compound is a valuable reagent for the synthesis of 1,3-disubstituted ureas. The bulky, lipophilic adamantyl group can enhance the pharmacokinetic properties of drug candidates, such as increasing bioavailability and metabolic stability[1]. The urea functional group is a key pharmacophore in many biologically active molecules, capable of forming crucial hydrogen bond interactions with biological targets. The reaction of this compound with a primary or secondary amine is a straightforward and efficient method for the preparation of a diverse range of urea derivatives[2][3][4].

The primary applications for adamantyl urea derivatives are in the fields of inflammation and infectious diseases. They have been extensively investigated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs)[5][6][7]. By inhibiting sEH, these compounds can increase the levels of EETs, leading to beneficial effects in cardiovascular and inflammatory diseases. Furthermore, 1-adamantyl-3-phenyl ureas have shown potent activity against Mycobacterium tuberculosis, targeting the MmpL3 transporter, which is essential for mycolic acid transport across the plasma membrane[8][9][10][11].

Data Presentation

The following tables summarize quantitative data for a selection of synthesized 1-adamantyl urea derivatives, including reaction yields and physical properties.

Table 1: Synthesis of 1-(Adamantan-1-ylmethyl)-3-(halophenyl)ureas [5]

Compound IDAmine ReactantYield (%)Melting Point (°C)
5g3,5-difluoroaniline (B1215098)70124–125
5i2-chloro-4-fluoroaniline72161–162
5m4-chloro-2-fluoroaniline76109–110
5n6-chloro-2-fluoroaniline79113–114
5k3-chloro-2-fluoroaniline8583–84

Table 2: Synthesis of (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(halophenyl)ureas [12][13]

Compound IDAmine ReactantYield (%)Melting Point (°C)
8aaniline--
8c3-fluoroaniline29233–234
8e3-chloroaniline26244–245

Note: Yields can vary based on the specific reaction conditions and the nature of the amine.

Experimental Protocols

The following are generalized and specific protocols for the synthesis of 1-adamantyl urea derivatives based on published literature.

General Protocol for the Synthesis of 1,3-Disubstituted Ureas

This protocol describes the general reaction of an adamantyl isocyanate with an amine.

Materials:

  • This compound or a derivative thereof

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., Diethyl ether, Dimethylformamide (DMF), Dichloromethane (DCM))[2][3][12]

  • Triethylamine (B128534) (optional, used as a base)[12]

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate (if necessary)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • If using an amine salt, add triethylamine (1.0-1.2 equivalents) to the solution to liberate the free amine.

  • To this solution, add a solution of the this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature with stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the urea product often precipitates from the solution. The solid can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.

Specific Protocol: Synthesis of 1-(Adamantan-1-ylmethyl)-3-(3,5-difluorophenyl)urea (Compound 5g)[5]

Materials:

  • 1-(Isocyanatomethyl)adamantane (0.25 g)

  • 3,5-difluoroaniline (0.168 g)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a suitable reaction vessel, dissolve 0.168 g of 3,5-difluoroaniline in anhydrous DMF.

  • To this solution, add 0.25 g of 1-(isocyanatomethyl)adamantane.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After 12 hours, the resulting precipitate is filtered, washed with a small amount of cold solvent, and dried to yield 1-(Adamantan-1-ylmethyl)-3-(3,5-difluorophenyl)urea.

  • The expected yield is approximately 0.291 g (70%), with a melting point of 124–125°C.

Visualizations

Experimental Workflow for Urea Synthesis

G reagents This compound + Amine solvent Anhydrous Solvent (e.g., DMF, Ether) reagents->solvent Dissolve reaction Reaction at Room Temperature (12-24h) solvent->reaction Combine workup Product Isolation (Filtration or Evaporation) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure 1-Adamantyl Urea Derivative purification->product

Caption: General workflow for the synthesis of 1-adamantyl urea derivatives.

Inhibition of Soluble Epoxide Hydrolase (sEH)

G cluster_pathway Arachidonic Acid Metabolism AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) AA->EETs CYP Epoxygenases sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 1-Adamantyl Urea Derivative Inhibitor->sEH Inhibition

Caption: Mechanism of sEH inhibition by 1-adamantyl urea derivatives.

Logical Relationship in Drug Development

G start Identify Biological Target (e.g., sEH, MmpL3) synthesis Synthesize Library of 1-Adamantyl Urea Derivatives start->synthesis screening In Vitro Screening (IC50, MIC) synthesis->screening optimization Structure-Activity Relationship (SAR) and Lead Optimization screening->optimization optimization->synthesis Iterative Design invivo In Vivo Studies (Pharmacokinetics, Efficacy) optimization->invivo

Caption: Drug development workflow for 1-adamantyl urea derivatives.

References

Application Notes and Protocols: 1-Adamantyl Isocyanate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl isocyanate is a versatile building block in medicinal chemistry, primarily recognized for its role in the development of potent enzyme inhibitors.[1] Its rigid, lipophilic adamantane (B196018) cage structure is frequently incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and optimize pharmacokinetic profiles.[2][3] A significant application of this compound is in the synthesis of 1,3-disubstituted ureas, a class of compounds that has shown considerable promise as inhibitors of soluble epoxide hydrolase (sEH).[4][5]

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[4][6] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for conditions such as hypertension, inflammation, and pain.[4][6][7] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of sEH inhibitors.

Key Applications in Medicinal Chemistry

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: The most prominent application of this compound is in the synthesis of urea-based sEH inhibitors.[4][5] The adamantyl group often serves as a key pharmacophoric element that binds to a hydrophobic pocket in the enzyme's active site.

  • Anti-Tuberculosis Agents: 1-Adamantyl-3-heteroaryl ureas have been investigated for their potential as anti-tuberculosis agents with improved in vitro pharmacokinetic properties.

  • Mutant p53 Rescuing Agents: Adamantyl isothiocyanates, structurally related to the isocyanate, have been studied as agents that can rescue the function of mutant p53, a key protein in cancer development.[2]

  • Organic Synthesis and Nanotechnology: Beyond direct therapeutic applications, this compound is a valuable reagent in organic synthesis and has been used in the fabrication of functionalized nanoparticles for potential applications in drug delivery.[1][8]

Signaling Pathway of sEH Inhibition

The therapeutic rationale for inhibiting soluble epoxide hydrolase is centered on augmenting the beneficial effects of epoxyeicosatrienoic acids (EETs). The following diagram illustrates the signaling pathway.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism Effects Anti-inflammatory, Vasodilatory Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects Inhibitor 1-Adamantyl Urea (B33335) (sEH Inhibitor) Inhibitor->sEH Inhibition

Caption: Signaling pathway of sEH inhibition by 1-adamantyl urea derivatives.

Experimental Protocols

General Synthesis of 1-Adamantyl Urea Derivatives

The synthesis of 1,3-disubstituted ureas from this compound is a straightforward and high-yielding reaction involving the nucleophilic addition of an amine to the isocyanate group.[1][9]

Reaction Scheme:

Materials:

  • This compound

  • Substituted amine (R-NH₂)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (B128534) (Et₃N, optional, as a base)

Protocol:

  • In a clean, dry round-bottom flask, dissolve the desired amine in anhydrous DMF or DCM.

  • To this solution, add an equimolar amount of this compound.

  • If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base such as triethylamine to liberate the free amine.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within a few hours to overnight.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified. Purification methods may include:

    • Recrystallization: The solid residue can be recrystallized from a suitable solvent system (e.g., n-hexane).[8]

    • Column Chromatography: If the product is not easily crystallizable, purification by flash column chromatography on silica (B1680970) gel is recommended.

  • The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9]

Example Protocol: Synthesis of 4-(3-adamantan-1-yl-ureido)butyric acid

This protocol is adapted from the described synthesis of urea derivatives.

  • Dissolve 4-aminobutanoic acid in anhydrous DMF.

  • Add one equivalent of this compound to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the DMF under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 4-(3-adamantan-1-yl-ureido)butyric acid.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of 1-adamantyl urea derivatives as sEH inhibitors.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation start Start: Select Amine reaction Reaction with This compound in DMF or DCM start->reaction purification Purification (Recrystallization or Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization screening In vitro sEH Inhibition Assay characterization->screening ic50 Determine IC50 Value screening->ic50 in_vivo In vivo Studies (e.g., Hypertension Models) ic50->in_vivo

Caption: General experimental workflow for sEH inhibitor development.

Quantitative Data Summary

The inhibitory potency of various 1-adamantyl urea derivatives against soluble epoxide hydrolase is typically reported as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative data for key compounds.

Compound Name/StructureTarget EnzymeIC₅₀ (nM)Reference
1,6-(hexamethylene)bis[(adamant-1-yl)urea]sEH0.5[PubMed Central][6]
Ureas from R-adamant-1-yl isocyanates and 4-[(4-aminocyclohexyl)oxy]benzoic acidsEH0.5 - 4.0[ResearchGate][10]
1-Adamantyl-3-(1-acetylpiperidin-4-yl)-urea (AEPU)sEHPotent[PubMed Central][6]
trans-4-((4-(3-Adamantylureido)-cyclohexyl)oxy)-benzoic acid (t-AUCB)sEHPotent[PubMed Central][6]

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry, particularly for the development of soluble epoxide hydrolase inhibitors. Its incorporation into small molecules can significantly enhance their drug-like properties. The straightforward synthesis of 1,3-disubstituted ureas from this isocyanate allows for the rapid generation of compound libraries for structure-activity relationship studies. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their drug discovery programs.

References

Application of 1-Adamantyl Isocyanate as a Derivatizing Agent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl isocyanate (ADIC) is a versatile derivatizing agent employed to enhance the analytical detection of various compounds, particularly those containing primary and secondary amine functionalities. The bulky, cage-like adamantyl group introduces several advantageous properties to the analyte molecule upon derivatization. These include increased molecular weight and hydrophobicity, which can improve chromatographic retention and separation. Furthermore, the adamantyl moiety can enhance the detectability of the analyte in certain analytical techniques. The isocyanate group of ADIC is highly reactive towards nucleophiles such as amines, forming stable urea (B33335) derivatives. This reactivity allows for efficient and often rapid derivatization under mild conditions.

This document provides detailed application notes and protocols for the use of this compound as a derivatizing agent for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Principle of Derivatization

The core of the derivatization process lies in the nucleophilic addition of an amine-containing analyte to the electrophilic carbon atom of the isocyanate group in this compound. This reaction results in the formation of a stable N,N'-disubstituted urea derivative.

Reaction Mechanism:

G cluster_reactants Reactants cluster_product Product Analyte Analyte (R-NH₂) Primary Amine Intermediate Transition State Analyte->Intermediate Nucleophilic Attack ADIC This compound ADIC->Intermediate Product Adamantyl-Urea Derivative (Stable & Detectable) Intermediate->Product Proton Transfer

Caption: Reaction of an amine with this compound.

Applications in Chromatography

High-Performance Liquid Chromatography (HPLC)

Derivatization with this compound is particularly beneficial for analytes that lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors. The introduction of the adamantyl group can enhance UV detection at lower wavelengths. More significantly, the increased hydrophobicity of the derivative leads to better retention and separation on reversed-phase HPLC columns.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often essential for polar and non-volatile compounds like amino acids and biogenic amines. The derivatization of these analytes with this compound masks the polar amine groups, thereby increasing the volatility and thermal stability of the compounds. This allows for their successful elution and analysis by GC-MS. The resulting derivatives often produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification.

Experimental Protocols

Protocol 1: Derivatization of Amino Acids for HPLC-UV Analysis

This protocol is adapted from methodologies for similar isocyanate derivatizing agents.[1]

Materials:

  • This compound (ADIC) solution: 10 mg/mL in anhydrous acetonitrile (B52724). Prepare fresh.

  • Borate (B1201080) buffer: 0.1 M, pH 9.0.

  • Standard solutions of amino acids: 1 mg/mL in 0.1 M HCl.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

  • Reaction vials (e.g., 1.5 mL glass vials with screw caps).

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of the amino acid standard solution or sample into a reaction vial.

    • Add 200 µL of borate buffer.

    • Vortex briefly to mix.

  • Derivatization Reaction:

    • Add 200 µL of the this compound solution to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Reaction Quenching and Sample Preparation for HPLC:

    • After cooling to room temperature, add 500 µL of acetonitrile to the reaction mixture.

    • Vortex thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Amino Acid Sample Buffer Add Borate Buffer Sample->Buffer ADIC Add ADIC Solution Buffer->ADIC React Vortex & Heat (60°C, 30 min) ADIC->React Quench Cool & Add ACN React->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject

Caption: Workflow for HPLC analysis of amino acids with ADIC.

Protocol 2: Derivatization of Primary Amines for GC-MS Analysis

This protocol is a general guideline for the derivatization of volatile amines.

Materials:

  • This compound (ADIC) solution: 10 mg/mL in anhydrous toluene. Prepare fresh.

  • Anhydrous sodium sulfate.

  • Standard solutions of primary amines: 1 mg/mL in a suitable anhydrous solvent (e.g., toluene).

  • Toluene (anhydrous, GC grade).

  • Reaction vials (e.g., 2 mL glass vials with crimp caps).

Procedure:

  • Sample Preparation:

    • Ensure the sample is free of water. If necessary, dry the sample extract over anhydrous sodium sulfate.

    • Pipette 100 µL of the dried amine sample or standard solution into a reaction vial.

  • Derivatization Reaction:

    • Add 100 µL of the this compound solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature (25°C) for 15 minutes.

  • Sample Preparation for GC-MS:

    • Dilute the reaction mixture with 800 µL of anhydrous toluene.

    • Vortex to mix.

    • Transfer the solution to a GC-MS autosampler vial.

GC-MS Conditions:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis Sample Anhydrous Amine Sample ADIC Add ADIC Solution Sample->ADIC React Vortex & React (RT, 15 min) ADIC->React Dilute Dilute with Toluene React->Dilute Inject Inject into GC-MS Dilute->Inject

Caption: Workflow for GC-MS analysis of primary amines with ADIC.

Quantitative Data

Quantitative performance data for derivatization with this compound is not extensively published. The following table provides estimated performance characteristics based on methods using analogous isocyanate derivatizing agents.[1] These values should be determined and validated for specific applications.

ParameterHPLC-UV (Amino Acids)GC-MS (Primary Amines)
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 1-10 pmol10-50 pg on-column
Limit of Quantitation (LOQ) 5-30 pmol50-150 pg on-column
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 90-110%85-115%

Conclusion

This compound serves as a valuable derivatizing agent for the chromatographic analysis of compounds containing primary and secondary amine groups. The derivatization improves the volatility, thermal stability, and chromatographic retention of polar analytes, thereby enhancing their separation and detection. The provided protocols offer a starting point for method development, and should be optimized and validated for each specific application to ensure accurate and reliable results. The bulky adamantyl tag introduced by ADIC can provide unique advantages in terms of chromatographic resolution and mass spectrometric identification.

References

Preparation of Adamantyl-Functionalized Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of adamantyl-functionalized nanoparticles. The unique structural properties of adamantane (B196018), particularly its lipophilicity and ability to form strong host-guest complexes with cyclodextrins, make it a valuable moiety for enhancing drug delivery systems.[1] Adamantyl-functionalized nanoparticles offer improved stability, controlled drug release, and potential for targeted delivery.[1][2] This guide covers three primary types of adamantyl-functionalized nanoparticles: those based on host-guest interactions with cyclodextrin (B1172386), biodegradable poly(lactic-co-glycolic acid) (PLGA) polymers, and dendritic polymers.

Adamantane-Cyclodextrin Based Nanoparticles

The formation of nanoparticles through the host-guest interaction between adamantane and cyclodextrin (CD) is a prominent strategy in drug delivery. The adamantyl group fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming a stable inclusion complex.[1][3] This non-covalent interaction can be exploited to assemble nanoparticles and encapsulate therapeutic agents.

Application Notes:

Adamantane-cyclodextrin nanoparticles are particularly useful for improving the solubility and stability of hydrophobic drugs.[4] The cyclodextrin component enhances aqueous solubility, while the adamantane moiety can be conjugated to drugs or polymers to facilitate nanoparticle formation.[5][6] This system allows for the development of self-assembled nanostructures with controlled drug release profiles.[2]

Experimental Protocol: Preparation of Adamantane-β-Cyclodextrin Inclusion Complexes

This protocol describes the formation of an inclusion complex between an adamantane derivative and β-cyclodextrin, a foundational step for creating self-assembled nanoparticles.

Materials:

  • Adamantane derivative (e.g., 1-adamantanol)

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a solution of the adamantane derivative in a suitable solvent.

  • Prepare an aqueous solution of β-cyclodextrin.

  • Mix the adamantane derivative solution with the β-cyclodextrin solution in a 1:1 molar ratio.

  • Stir the mixture at 80°C for 2-3 hours.[3]

  • Allow the solution to cool slowly to room temperature.

  • Colorless crystals of the inclusion complex will form over approximately 8 hours.[3]

  • Collect the crystals by filtration and air-dry them.

  • The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Drug Loading:

For drug encapsulation, a drug can be co-loaded during the formation of the inclusion complex or a drug-adamantane conjugate can be synthesized prior to complexation with cyclodextrin. The drug loading capacity and encapsulation efficiency will depend on the physicochemical properties of the drug and the specific formulation parameters.

Adamantyl-Functionalized PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery.[7][8] Functionalizing PLGA with adamantane moieties allows for the creation of nanoparticles with unique properties, including the potential for host-guest interactions with cyclodextrin-modified surfaces or drugs.

Application Notes:

Adamantyl-functionalized PLGA nanoparticles can be formulated to encapsulate a wide range of therapeutic agents, from small molecules to biologics.[9] The adamantane group can act as a hydrophobic core or as a targeting ligand through host-guest interactions. These nanoparticles are typically prepared using methods such as nanoprecipitation or emulsion solvent evaporation.[9][10]

Experimental Protocol: Synthesis of Adamantane-PLGA-PEG Copolymer and Nanoparticle Formulation

This protocol outlines a multi-step synthesis of an adamantane-terminated PLGA-PEG block copolymer, followed by its formulation into nanoparticles.[11][12]

Part 1: Synthesis of Adamantane-PLGA-PEG Copolymer

  • Initiator Synthesis: Synthesize an adamantane-containing initiator. For example, react 1-adamantanol (B105290) with a linker molecule containing a hydroxyl group suitable for initiating ring-opening polymerization (ROP).[11]

  • Ring-Opening Polymerization (ROP): Use the adamantane-functionalized initiator to initiate the ROP of lactide and glycolide (B1360168) monomers to form the adamantane-PLGA block. The ratio of lactide to glycolide can be adjusted to control the polymer's degradation rate and hydrophobicity.[11]

  • Chain-End Modification: Modify the terminal hydroxyl group of the adamantane-PLGA for subsequent polymerization, for instance, by reacting it with 2-bromoisobutyryl bromide for atom transfer radical polymerization (ATRP).[11]

  • PEGylation using "Click" Chemistry: Introduce an azide (B81097) or alkyne terminal group to the block copolymer. Then, attach a corresponding alkyne or azide-terminated poly(ethylene glycol) (PEG) via a copper-catalyzed "click" reaction.[11]

Part 2: Nanoparticle Formulation by Nanoprecipitation

  • Dissolve the adamantane-PLGA-PEG copolymer and the therapeutic drug in a water-miscible organic solvent such as acetone (B3395972) or acetonitrile.[13]

  • Add this organic solution dropwise to a stirring aqueous solution (the anti-solvent).[13]

  • The rapid solvent diffusion causes the polymer to precipitate, forming nanoparticles that encapsulate the drug.

  • Allow the organic solvent to evaporate under stirring.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis.

Adamantyl-Functionalized Dendrimer Nanoparticles

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture, making them attractive for drug delivery applications.[5] Functionalizing dendrimers, such as polyamidoamine (PAMAM) dendrimers, with adamantane creates a versatile platform for nanoparticle-based therapies.[1]

Application Notes:

Adamantyl-functionalized dendrimers can encapsulate drugs within their interior voids or carry them on their surface.[14] The adamantane moieties can facilitate host-guest interactions with cyclodextrin-containing systems for targeted delivery or controlled release.[1] Surface modification of these dendrimers is often necessary to reduce potential cytotoxicity associated with cationic terminal groups.[15]

Experimental Protocol: Conceptual Workflow for Adamantyl-Functionalized PAMAM Dendrimer Nanoparticles

Detailed experimental protocols for the synthesis and formulation of adamantyl-functionalized dendrimer nanoparticles are less commonly reported than for PLGA systems. However, a general workflow can be outlined based on established dendrimer chemistry.

Part 1: Synthesis of Adamantyl-Functionalized PAMAM Dendrimer

  • Dendrimer Synthesis: Synthesize PAMAM dendrimers to the desired generation (e.g., G4 or G5) using established divergent or convergent methods.[16]

  • Surface Functionalization: React the primary amine terminal groups of the PAMAM dendrimer with an activated adamantane derivative (e.g., adamantane-N-hydroxysuccinimide ester). This reaction forms stable amide bonds, attaching the adamantyl groups to the dendrimer periphery.

  • Purification: Purify the adamantyl-functionalized dendrimer by dialysis to remove unreacted reagents.

Part 2: Drug Loading and Nanoparticle Characterization

  • Drug Encapsulation: Hydrophobic drugs can be encapsulated within the interior of the adamantyl-dendrimer through non-covalent interactions. This is typically achieved by mixing the drug and the dendrimer in a suitable solvent system, followed by removal of the solvent.

  • Characterization: The resulting drug-loaded nanoparticles should be characterized for size, polydispersity, zeta potential, and drug loading efficiency.

Quantitative Data Summary

The following table summarizes typical quantitative data for adamantyl-functionalized nanoparticles based on literature values. It is important to note that these values are highly dependent on the specific materials, methods, and encapsulated drugs used.

Nanoparticle TypePolymer/Core ComponentsDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference
Adamantane-PLGAAdamantane-[PLGA-b-PDEAEMA-PEG]4Doxorubicin100-150< 0.2+15 to +25~22.9Not Reported[12]
Adamantane-PLGALinear Adamantane-PLGA-PDEAEMA-PEGDoxorubicin120-180< 0.2+10 to +20~21.6Not Reported[12]
PLGA (for comparison)PLGADocetaxel~150-250Not ReportedNot ReportedNot Reported~62.34[17]
Dendrimer (for comparison)PAMAM G5Docetaxel~10-20Not ReportedNot ReportedNot Reported~28.26[17]

Visualizations

Experimental Workflow for Adamantane-PLGA-PEG Nanoparticle Synthesis

G cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation A Adamantane Initiator B Ring-Opening Polymerization (Lactide, Glycolide) A->B C Adamantane-PLGA B->C D Chain-End Modification C->D E Adamantane-PLGA-Br D->E F PEGylation via 'Click' Chemistry E->F G Adamantane-PLGA-PEG F->G H Dissolve Copolymer and Drug in Organic Solvent G->H I Nanoprecipitation (Add to Aqueous Phase) H->I J Solvent Evaporation I->J K Purification (Centrifugation/Dialysis) J->K L Drug-Loaded Nanoparticles K->L

Caption: Workflow for synthesizing adamantyl-PLGA-PEG nanoparticles.

Host-Guest Interaction in Adamantane-Cyclodextrin Systems

G cluster_complex Host-Guest Complex Formation cluster_assembly Nanoparticle Self-Assembly Adamantane Adamantane (Guest) Complex Inclusion Complex Adamantane->Complex Encapsulation Cyclodextrin β-Cyclodextrin (Host) Cyclodextrin->Complex Nanoparticle Drug-Loaded Nanoparticle Complex->Nanoparticle Drug Therapeutic Drug Drug->Nanoparticle Co-encapsulation G Core Dendrimer Core (e.g., PAMAM) Surface Surface Functional Groups (e.g., -NH2) Core->Surface Synthesis FunctionalizedDendrimer Adamantyl-Functionalized Dendrimer Surface->FunctionalizedDendrimer Conjugation Adamantane Adamantane Derivative Adamantane->FunctionalizedDendrimer DrugLoadedNP Drug-Loaded Nanoparticle FunctionalizedDendrimer->DrugLoadedNP Encapsulation Drug Drug Molecule Drug->DrugLoadedNP

References

Application Notes and Protocols: Reactions of 1-Adamantyl Isocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and applications of 1,3-disubstituted ureas derived from the reaction of 1-adamantyl isocyanate with primary amines. The unique properties of the adamantyl group, such as its lipophilicity and rigid structure, make these compounds valuable in drug discovery and materials science.

Introduction

This compound is a versatile reagent used in organic synthesis to introduce the bulky and lipophilic adamantyl moiety into molecules. Its reaction with primary amines is a straightforward and efficient method for the preparation of 1-adamantyl-3-substituted ureas. This reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate group.

The resulting urea (B33335) derivatives have shown significant potential in medicinal chemistry, particularly as inhibitors of soluble epoxide hydrolase (sEH) and as anti-tuberculosis agents.[1][2] The adamantane (B196018) scaffold can enhance metabolic stability and improve pharmacokinetic properties of drug candidates.[3]

Applications in Drug Discovery

Inhibition of Soluble Epoxide Hydrolase (sEH)

1-Adamantyl ureas are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[3][4] By inhibiting sEH, these compounds increase the levels of EETs, which has therapeutic potential for treating hypertension, inflammation, and pain.[4] The adamantyl group plays a crucial role in the inhibitory activity of these molecules.[3]

Anti-Tuberculosis Activity

Derivatives of 1-adamantyl urea have demonstrated significant activity against Mycobacterium tuberculosis.[2][5] These compounds have been shown to target MmpL3, a membrane transporter essential for the transport of mycolic acids, which are key components of the mycobacterial cell wall.[5][6][7] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. Optimization of this class of compounds aims to improve their pharmacokinetic profiles and selectivity for the mycobacterial target over human sEH.[5][6][7]

General Reaction Scheme

The reaction of this compound with a primary amine to form a 1-adamantyl-3-substituted urea is depicted below:

G cluster_0 Reactants cluster_1 Product This compound 1-Adamantyl-3-substituted Urea This compound->1-Adamantyl-3-substituted Urea + R-NH₂ Primary Amine R-NH₂ Primary Amine->1-Adamantyl-3-substituted Urea

Caption: General reaction of this compound with a primary amine.

Experimental Protocols

General Protocol for the Synthesis of 1-Adamantyl-3-Substituted Ureas

This protocol provides a general method for the synthesis of 1-adamantyl-3-substituted ureas from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine of choice

  • Anhydrous diethyl ether or a 1:1 mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF)

  • Triethylamine (B128534) (optional, as a base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup (optional)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of the primary amine (1.0 eq.) in anhydrous diethyl ether (or THF:DMF), add this compound (1.0 eq.).

  • If the primary amine is used as a salt, add triethylamine (1.1 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to afford the desired 1-adamantyl-3-substituted urea.

Quantitative Data

The following table summarizes the yields of various 1-adamantyl-3-substituted ureas synthesized using the general protocol.

Primary Amine (R-NH₂)SolventYield (%)Reference
AnilineDiethyl ether-[8]
2-FluoroanilineDiethyl ether25[8]
3-FluoroanilineDiethyl ether29[8]
3,5-Difluoroaniline-70[9]
2-Chloro-4-fluoroaniline-72[9]
2,4-Difluoroaniline-74[9]
2,6-Difluoroaniline-10[9]
3-Chloro-4-fluoroaniline-73[9]
4-Chloro-3-fluoroaniline--[9]
Benzenesulfonamide derivativesTHF:DMF (1:1)-[5]

Yields are reported as isolated yields after purification.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of Soluble Epoxide Hydrolase (sEH)

Caption: Inhibition of sEH by 1-adamantyl urea derivatives.

Inhibition of MmpL3 in Mycobacterium tuberculosis

workflow start Start: Select Primary Amines synthesis Synthesize Urea Derivatives (this compound + Amine) start->synthesis purification Purify Compounds (Chromatography/Recrystallization) synthesis->purification characterization Characterize Structures (NMR, MS) purification->characterization screening Biological Screening (sEH inhibition, anti-TB MIC) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization end End: Identify Lead Compounds optimization->end

References

Application Notes and Protocols for the Synthesis of 1-Adamantyl Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates are a vital class of organic compounds with significant applications in medicinal chemistry and drug development. The bulky, lipophilic 1-adamantyl group is a common scaffold in drug design, known to enhance metabolic stability and improve the pharmacokinetic profiles of bioactive molecules. The reaction of 1-adamantyl isocyanate with a diverse range of alcohols provides a straightforward and efficient method for the synthesis of various 1-adamantyl carbamates. These derivatives are valuable as potential therapeutic agents, intermediates in the synthesis of complex molecules, and as building blocks in materials science.

This document provides detailed application notes and experimental protocols for the synthesis of 1-adamantyl carbamates from the reaction of this compound with alcohols.

Reaction Overview

The fundamental reaction involves the nucleophilic addition of an alcohol to the electrophilic carbon atom of the isocyanate group of this compound. This reaction leads to the formation of a stable carbamate (B1207046) linkage. The general reaction scheme is depicted below:

G cluster_product Product 1-Adamantyl_Isocyanate 1-Adamantyl-N=C=O Carbamate 1-Adamantyl-NH-C(O)O-R 1-Adamantyl_Isocyanate->Carbamate + Alcohol R-OH

Caption: General reaction scheme for the formation of 1-adamantyl carbamates.

The reactivity of the alcohol component generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance. The reaction can be performed with or without a catalyst. Catalysts are often employed to increase the reaction rate, especially for less reactive secondary and tertiary alcohols. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin (B87310) dilaurate).

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various O-alkyl N-(1-adamantyl)carbamates.

Alcohol (R-OH)CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzyl (B1604629) alcoholNoneNone (excess alcohol)170155[1]

Experimental Protocols

General Uncatalyzed Protocol for the Synthesis of O-Alkyl N-(1-Adamantyl)carbamates

This protocol is a general guideline for the uncatalyzed reaction of this compound with an excess of a primary or secondary alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., benzyl alcohol, excess, ~5-10 eq)

  • Anhydrous solvent (optional, e.g., toluene, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound.

  • Add a significant excess of the desired alcohol to the flask. If the alcohol is a solid, a minimal amount of an anhydrous solvent can be used to facilitate the reaction.

  • Heat the reaction mixture with stirring to the desired temperature (typically ranging from room temperature to the boiling point of the alcohol or solvent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (this compound) is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol and solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane, ethanol) or by column chromatography on silica (B1680970) gel.

Specific Protocol: Synthesis of Benzyl (adamantan-1-yl)carbamate[1]

Materials:

  • S-ethyl (adamantan-1-yl)carbamothioate (2.0 g, 0.0084 mol) - Note: This protocol generates this compound in situ.

  • Benzyl alcohol (3 mL, 0.029 mol)

Procedure:

  • A mixture of S-ethyl (adamantan-1-yl)carbamothioate (2.0 g, 0.0084 mol) and benzyl alcohol (3 mL, 0.029 mol) was heated at 170 °C for 1 hour.[1]

  • Excess benzyl alcohol was removed under vacuum.[1]

  • The residue was distilled at 203–205 °C (2 mmHg) and then crystallized from pentane (B18724) to afford benzyl (adamant-1-yl)carbamate.[1]

  • Yield: 1.31 g (55%).[1]

  • Characterization: Colorless crystals, mp 29–31 °C.[1] IR spectrum, ν, cm⁻¹: 3340, 1710, 1505, 1285, 1050, 735, 695.[1] ¹H NMR spectrum, δ, ppm: 1.65–2.00 m (15H, CHAd), 4.97 s (2H, CH₂), 5.89 s (1H, NH), 7.34–7.39 m (5Harom).[1] ¹³C NMR spectrum, δ, ppm: 28.6 (CH), 38.2 (CH₂), 41.6 (CH₂), 50.2 (C), 68.6 (CH₂), 127.3 (CH), 128.4 (CH), 129.6 (CH), 136.4 (C), 159.3 (C).[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-adamantyl carbamates.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_characterization Characterization Reactants This compound + Alcohol Reaction Heating with Stirring (Optional: Catalyst) Reactants->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Solvent_Removal Removal of Excess Reagents/ Solvent (Rotary Evaporation) Monitoring->Solvent_Removal Crude_Product Crude Carbamate Product Solvent_Removal->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure 1-Adamantyl Carbamate Purification_Method->Pure_Product Analysis Spectroscopic Analysis (NMR, IR, MS) and Melting Point Pure_Product->Analysis

Caption: General experimental workflow for synthesis and purification.

Signaling Pathways and Logical Relationships

The formation of the carbamate bond is a key step in many biological processes and in the mechanism of action of certain drugs. The adamantyl group can influence the binding of the carbamate-containing molecule to its biological target. The logical relationship for the synthesis is straightforward, as illustrated below.

G Start Start: Reagents Step1 Combine 1-Adamantyl Isocyanate and Alcohol Start->Step1 Step2 Apply Heat (optional catalyst) Step1->Step2 Step3 Monitor Reaction Completion Step2->Step3 Step4 Isolate Crude Product Step3->Step4 Step5 Purify Product Step4->Step5 End End: Pure Carbamate Step5->End

Caption: Logical steps for the synthesis of 1-adamantyl carbamates.

Conclusion

The reaction of this compound with alcohols provides a versatile and direct route to a wide array of 1-adamantyl carbamates. These compounds are of significant interest in drug discovery and materials science. The provided protocols offer a starting point for the synthesis of these valuable molecules. Further optimization of reaction conditions, including the screening of catalysts and solvents, may be necessary to achieve high yields for specific alcohol substrates, particularly for sterically hindered secondary and tertiary alcohols.

References

Application Notes and Protocols for Synthesizing Enzyme Inhibitors with 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of enzyme inhibitors utilizing 1-Adamantyl isocyanate as a key reagent. The primary focus is on the development of inhibitors for soluble epoxide hydrolase (sEH), a critical enzyme involved in the metabolism of signaling lipids.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of potent enzyme inhibitors. Its rigid and lipophilic adamantane (B196018) cage structure can effectively occupy hydrophobic pockets within enzyme active sites, leading to high binding affinity and inhibitory activity. A prominent class of inhibitors derived from this compound are urea-based compounds, which have shown remarkable efficacy against soluble epoxide hydrolase (sEH).[1][2][3][4]

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipid epoxides with generally anti-inflammatory and vasodilatory properties.[1][5] By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects. Inhibition of sEH has emerged as a promising therapeutic strategy for various conditions, including hypertension, inflammation, and pain.[1][6]

Signaling Pathway of Soluble Epoxide Hydrolase (sEH)

The diagram below illustrates the role of sEH in the arachidonic acid cascade and the effect of its inhibition.

sEH_pathway AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects_EETs Vasodilation Anti-inflammatory Analgesic EETs->Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Effects_DHETs Reduced Biological Activity DHETs->Effects_DHETs Inhibitor This compound -derived Inhibitor Inhibitor->sEH Inhibition

Caption: Role of sEH in the metabolism of EETs and its inhibition.

Synthesis of 1,3-Disubstituted Urea-Based sEH Inhibitors

The reaction of this compound with a primary or secondary amine is a robust and high-yielding method for the synthesis of 1,3-disubstituted ureas, which are potent sEH inhibitors.[4][5][7]

General Reaction Scheme:

Experimental Protocols

Protocol 1: General Synthesis of 1-Adamantyl-3-substituted Ureas

This protocol describes a general method for the synthesis of 1,3-disubstituted ureas by reacting this compound with various amines.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine, etc.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Triethylamine (B128534) (optional, as a base)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Drying tube or inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted amine (1.0 equivalent) in the chosen anhydrous solvent.

  • If the amine salt is used, add triethylamine (1.1 equivalents) to the solution to liberate the free amine.

  • To this stirring solution, add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified. Purification methods may include recrystallization, precipitation from a suitable solvent system, or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Specific sEH Inhibitor: 1-(Adamantan-1-yl)-3-(4-fluorophenyl)urea

This protocol provides a specific example for the synthesis of a halogenated urea-based sEH inhibitor.

Materials:

  • This compound (FW: 177.24 g/mol )

  • 4-Fluoroaniline (B128567) (FW: 111.12 g/mol )

  • Anhydrous Diethyl Ether

  • Triethylamine

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Drying tube

Procedure:

  • Dissolve 4-fluoroaniline (1.0 g, 9.0 mmol) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube.

  • Add triethylamine (1.25 mL, 9.0 mmol) to the solution.

  • In a separate flask, dissolve this compound (1.59 g, 9.0 mmol) in anhydrous diethyl ether (30 mL).

  • Add the this compound solution dropwise to the stirring 4-fluoroaniline solution at room temperature.

  • A white precipitate will form. Allow the reaction mixture to stir at room temperature for 12 hours.[8]

  • Filter the precipitate and wash it with diethyl ether to remove any unreacted starting materials.

  • Dry the solid product under vacuum to yield 1-(adamantan-1-yl)-3-(4-fluorophenyl)urea.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the typical workflow from inhibitor synthesis to biological evaluation.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound + Amine reaction Reaction in Anhydrous Solvent start->reaction workup Solvent Removal reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms mp Melting Point purification->mp purity Purity Analysis (HPLC) purification->purity enzyme_assay sEH Inhibition Assay (IC₅₀ Determination) purity->enzyme_assay solubility Solubility Assay enzyme_assay->solubility stability Metabolic Stability (Microsomal Assay) solubility->stability

Caption: Workflow for sEH inhibitor synthesis and evaluation.

Data Presentation: Inhibitory Potency of 1-Adamantyl Urea (B33335) Derivatives against sEH

The following table summarizes the inhibitory activities (IC₅₀ values) of various 1-adamantyl urea derivatives against soluble epoxide hydrolase. Lower IC₅₀ values indicate higher potency.

Compound IDStructureHuman sEH IC₅₀ (nM)Murine sEH IC₅₀ (nM)Reference
1 1,6-(hexamethylene)bis[(adamant-1-yl)urea]0.5-[1][2]
2 1-(Adamantan-1-yl)-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea--[5]
3 1-Adamantyl-3-(4-aminocyclohexyl)urea--[6]
4 1-(Adamantan-1-ylmethyl)-3-(2-chloro-4-fluorophenyl)urea--[4]

Data presented as IC₅₀ values in nanomolar (nM). A hyphen (-) indicates that the data was not reported in the cited literature.

Conclusion

This compound serves as a valuable synthon for the generation of potent enzyme inhibitors, particularly for soluble epoxide hydrolase. The straightforward urea formation reaction allows for the rapid creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel sEH inhibitors based on the adamantyl urea scaffold. Further modifications to the adamantane core or the amine substituent can be explored to optimize potency, selectivity, and pharmacokinetic properties.[3][5]

References

Application Notes and Protocols: 1-Adamantyl Isocyanate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-adamantyl isocyanate and related adamantane-containing monomers in polymer synthesis. The incorporation of the bulky, rigid adamantyl moiety into polymer structures imparts unique and desirable properties, including enhanced thermal stability, increased glass transition temperatures, and improved mechanical strength.

Application Notes

The introduction of the 1-adamantyl group into a polymer backbone, either as a pendant group or as part of the main chain, significantly enhances the material's performance characteristics. This is primarily attributed to the restriction of polymer chain mobility by the voluminous adamantane (B196018) cage, leading to superior thermal and mechanical properties compared to their non-adamantane-containing counterparts.

Polymers incorporating adamantane are promising candidates for applications requiring high-performance materials, such as in the aerospace, automotive, and microelectronics industries. For example, they can be utilized as high-temperature resistant coatings, advanced photoresists, and robust matrix resins for composites.

Performance Data of Adamantane-Containing Polymers

The following tables summarize the thermal properties of various polymers containing the adamantyl group, demonstrating their enhanced performance.

Table 1: Thermal Properties of Adamantyl-Containing Acrylate and Methacrylate Polymers

PolymerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Synthesis Method
Poly(1-adamantyl acrylate)133[1]376[1]Anionic Polymerization[1]
Poly(1-adamantyl methacrylate)195 - 220~300Anionic, Radical, or GTP[2]
Poly(tert-butyl acrylate)43-Anionic Polymerization[1]
Poly(methyl acrylate)10-Anionic Polymerization[1]

Table 2: Thermal Properties of Adamantane-Containing Polyurethanes

Polymer Composition (Adamantanediol content)Glass Transition Temperature (Tg) (°C)Degradation Onset Temp. (°C)
Low Adamantanediol ContentCrystalline (Melting peak 100-200)~240
High Adamantanediol Content40 - 60~240

Experimental Protocols

The following are detailed protocols for the synthesis of adamantane-containing polymers.

Protocol 1: Synthesis of an Adamantane-Containing Polyurethane via Polyaddition

This protocol describes the synthesis of a polyurethane incorporating adamantane into the polymer backbone using 1,3-adamantanediol (B44800) as a monomer. This serves as a representative example of creating adamantane-containing polyurethanes.

Materials:

  • 1,3-adamantanediol

  • 1,6-hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (B129727)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with a temperature controller

  • Schlenk line or similar inert atmosphere setup

  • Standard laboratory glassware

Procedure:

  • Drying of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet, and condenser. Maintain a positive pressure of nitrogen throughout the reaction.

  • Monomer Dissolution: In the reaction flask, dissolve a specific molar quantity of 1,3-adamantanediol in anhydrous DMF.

  • Initiator Addition: Add a catalytic amount of DBTDL (typically 0.1 mol% relative to the diol) to the stirred solution.

  • Isocyanate Addition: Slowly add an equimolar amount of 1,6-hexamethylene diisocyanate to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Polymerization: Heat the reaction mixture to 80 °C and stir for 24 hours to ensure complete polymerization. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyurethane.

  • Isolation and Drying: Collect the white polymer precipitate by filtration, wash it thoroughly with methanol to remove any unreacted monomers and catalyst, and dry it in a vacuum oven at 60 °C to a constant weight.

polyurethane_synthesis 1,3-Adamantanediol 1,3-Adamantanediol Reaction_Vessel Polymerization (80°C, 24h) 1,3-Adamantanediol->Reaction_Vessel 1,6-Hexamethylene Diisocyanate 1,6-Hexamethylene Diisocyanate 1,6-Hexamethylene Diisocyanate->Reaction_Vessel Catalyst (DBTDL) Catalyst (DBTDL) Catalyst (DBTDL)->Reaction_Vessel Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction_Vessel Precipitation (Methanol) Precipitation (Methanol) Reaction_Vessel->Precipitation (Methanol) Adamantane-Containing Polyurethane Adamantane-Containing Polyurethane Precipitation (Methanol)->Adamantane-Containing Polyurethane

Caption: Synthesis of Adamantane-Containing Polyurethane.

Protocol 2: Synthesis of an Adamantane-Containing Polyurea via Polyaddition

This protocol provides a general method for the synthesis of a polyurea by reacting this compound with a diamine. This illustrates the formation of urea (B33335) linkages with the adamantyl moiety as a pendant group.

Materials:

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer, nitrogen inlet, and dropping funnel

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Drying of Glassware: Ensure all glassware is rigorously dried and purged with nitrogen.

  • Reaction Setup: Set up the reaction flask under a positive nitrogen atmosphere.

  • Diamine Solution: Dissolve a precise molar quantity of 1,6-hexanediamine in anhydrous DMAc in the reaction flask and cool the solution to 0 °C using an ice bath.

  • Isocyanate Solution: In a separate flask, dissolve an equimolar amount of this compound in anhydrous DMAc.

  • Polymerization: Add the this compound solution dropwise to the stirred diamine solution at 0 °C over a period of 1 hour.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.

  • Precipitation and Purification: Precipitate the resulting polyurea by pouring the reaction mixture into a large volume of methanol.

  • Isolation and Drying: Filter the polymer, wash with methanol, and dry under vacuum at 70 °C until a constant weight is achieved.

polyurea_synthesis This compound This compound Reaction_Vessel Polymerization (0°C to RT) This compound->Reaction_Vessel 1,6-Hexanediamine 1,6-Hexanediamine 1,6-Hexanediamine->Reaction_Vessel Solvent (DMAc) Solvent (DMAc) Solvent (DMAc)->Reaction_Vessel Precipitation (Methanol) Precipitation (Methanol) Reaction_Vessel->Precipitation (Methanol) Adamantane-Containing Polyurea Adamantane-Containing Polyurea Precipitation (Methanol)->Adamantane-Containing Polyurea

Caption: Synthesis of Adamantane-Containing Polyurea.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of adamantane-containing polymers.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer Preparation & Purification Reaction_Setup Inert Atmosphere Reaction Setup Monomer_Prep->Reaction_Setup Polymerization Polymerization Reaction Reaction_Setup->Polymerization Purification Precipitation & Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying NMR NMR Spectroscopy (Structure Confirmation) Drying->NMR FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR GPC Gel Permeation Chromatography (Mn, Mw/Mn) Drying->GPC DSC DSC Analysis (Tg, Tm) Drying->DSC TGA TGA Analysis (Thermal Stability) Drying->TGA Mechanical_Testing Mechanical Testing (Tensile Strength, etc.) Drying->Mechanical_Testing

Caption: General Experimental Workflow.

References

Application Notes and Protocols for 1-Adamantyl Isocyanate in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-adamantyl isocyanate in click chemistry. The unique properties of the adamantane (B196018) moiety, including its lipophilicity, rigidity, and ability to form strong host-guest complexes, make this compound a valuable reagent in bioconjugation, drug delivery, and materials science.

Overview of this compound in Click Chemistry

This compound is a versatile chemical building block characterized by a reactive isocyanate group attached to a bulky, diamondoid adamantane cage. While the most canonical "click" reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the definition of click chemistry has expanded to include other highly efficient and specific reactions. The reactions of isocyanates with nucleophiles such as thiols and amines are considered click-type reactions due to their high yields, selectivity, and mild reaction conditions.[1]

The primary click chemistry applications of this compound are:

  • Thiol-Isocyanate Click Reaction: For the functionalization of surfaces and nanoparticles.

  • Amine-Isocyanate Reaction: For the synthesis of urea-based derivatives with therapeutic potential.

Application: Surface Functionalization of Nanoparticles

The introduction of adamantyl groups onto the surface of nanoparticles can significantly alter their physicochemical properties, enhancing their utility in biomedical applications. Adamantane's lipophilicity can improve interaction with cell membranes, and its ability to form strong inclusion complexes with cyclodextrins allows for the development of sophisticated drug delivery systems.[2][3]

Experimental Protocol: Functionalization of Thiol-Modified Nanoparticles

This protocol is a general guideline for the functionalization of thiol-modified nanoparticles with this compound via a thiol-isocyanate click reaction. Optimization may be required for specific nanoparticle systems.

Materials:

  • Thiol-modified nanoparticles

  • This compound

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Triethylamine (B128534) (TEA))

  • Nitrogen or Argon gas

  • Standard glassware and stirring equipment

  • Centrifuge for nanoparticle purification

Procedure:

  • Nanoparticle Suspension: Disperse the thiol-modified nanoparticles in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). The concentration of nanoparticles will depend on the specific material.

  • Reagent Preparation: In a separate flask, dissolve this compound in the anhydrous solvent. The molar ratio of this compound to surface thiol groups should be optimized, but a starting point of 1.5 to 2 equivalents of isocyanate is recommended to ensure complete reaction.

  • Reaction Initiation: To the stirred nanoparticle suspension, add the this compound solution. Following this, add the base catalyst. The amount of catalyst should be a small fraction of the thiol concentration (e.g., 1-5 mol%).

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction time can vary from a few minutes to several hours. Reaction progress can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).[4]

  • Purification: After the reaction is complete, purify the functionalized nanoparticles by centrifugation. Remove the supernatant containing unreacted reagents and byproducts, and wash the nanoparticle pellet several times with fresh solvent.

  • Drying and Storage: Dry the purified adamantyl-functionalized nanoparticles under vacuum. Store the dried nanoparticles in a desiccator to prevent moisture exposure.

Application: Synthesis of Adamantyl-Urea Derivatives for Drug Discovery

This compound is a key precursor in the synthesis of 1-adamantyl-3-substituted ureas. These compounds have shown promise as anti-tuberculosis and anticancer agents. The adamantane moiety often enhances the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles.

Experimental Protocol: Synthesis of 1-(Adamantan-1-yl)-3-(4-fluorophenyl)urea

This protocol is adapted from the synthesis of similar compounds and provides a method for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • 4-fluoroaniline (B128567)

  • Triethylamine (TEA)

  • Diethyl ether

  • Standard glassware and stirring equipment

  • Filtration apparatus

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (e.g., 0.75 mmol) in diethyl ether (e.g., 5 mL).

  • Addition of Amine and Catalyst: To the stirred solution, add triethylamine (e.g., 0.79 mmol) followed by 4-fluoroaniline (e.g., 0.75 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Product Isolation: The product will likely precipitate out of the solution. Collect the solid product by filtration.

  • Purification: Wash the collected solid with fresh diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data for Adamantyl-Urea Synthesis
CompoundAmine ReactantYieldReference
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl ureaAniline-[1]
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(4-fluorophenyl) urea4-fluoroaniline54%[1]
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-fluorophenyl) urea2-fluoroaniline25%[1]
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl) urea3-fluoroaniline29%[1]

Application: Targeted Drug Delivery Systems

The strong, non-covalent interaction between adamantane and cyclodextrins is a cornerstone of many supramolecular drug delivery systems. Adamantane-functionalized nanoparticles or drug conjugates can be targeted to cells or tissues that have been pre-targeted with cyclodextrin-bearing molecules. This "pre-targeting" approach can improve the therapeutic index of potent drugs by concentrating them at the site of action.[5]

Quantitative Data for Adamantane-Cyclodextrin Binding

The stability of the host-guest complex is quantified by the association constant (Kₐ) or the stability constant (K₁).

Guest Molecule (Adamantane Derivative)Host Moleculelog K₁Kₐ (M⁻¹)Reference
Amantadinium (AM)β-Cyclodextrin3.9~7,943[5][6]
Rimantadinium (RIM)β-Cyclodextrin5.1~125,893[5][6]
Memantinium (MEM)β-Cyclodextrin3.3~1,995[5][6]
Adamantaneβ-Cyclodextrin-up to ~10⁵[7]
Adamantane carboxylate (pH 4.05)β-Cyclodextrin-3.0 x 10⁵[8]
Adamantane carboxylate (pH 7.2)β-Cyclodextrin-4.0 x 10⁴[8]
Adamantane carboxylate (pH 8.5)β-Cyclodextrin-1.8 x 10⁴[8]

Visualizations

Reaction Mechanisms

Thiol_Isocyanate_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate anion) Thiol->Thiolate + Base Isocyanate Ad-N=C=O (this compound) Thiocarbamate Ad-NH-C(=O)-S-R (Thiocarbamate) Base Base (e.g., DBU, TEA) Thiolate->Thiocarbamate + Ad-N=C=O

Caption: Base-catalyzed thiol-isocyanate "click" reaction.

Amine_Isocyanate_Reaction cluster_reactants Reactants cluster_product Product Amine R-NH₂ (Primary Amine) Urea Ad-NH-C(=O)-NH-R (Substituted Urea) Amine->Urea + Ad-N=C=O Isocyanate Ad-N=C=O (this compound)

Caption: Reaction of this compound with a primary amine.

Experimental Workflow: Targeted Drug Delivery

Drug_Delivery_Workflow cluster_synthesis Component Synthesis cluster_delivery In Vivo Administration & Targeting cluster_action Therapeutic Action Ad_NP Adamantane-functionalized Nanoparticle (Ad-NP) Injection Systemic Injection of CD-L and Ad-NP Ad_NP->Injection CD_Target Cyclodextrin-Targeting Ligand Conjugate (CD-L) CD_Target->Injection Target_Accumulation CD-L Accumulates at Target Site Injection->Target_Accumulation Step 1 Self_Assembly Supramolecular Self-Assembly (Host-Guest Interaction) Target_Accumulation->Self_Assembly Step 2 Cellular_Uptake Cellular Uptake of Drug-loaded NP Self_Assembly->Cellular_Uptake Step 3 Drug_Release Drug Release from NP at Target Site Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Cellular_Uptake->Drug_Release

Caption: Pre-targeting drug delivery workflow.

Signaling Pathway: Nur77-Mediated Apoptosis

Nur77_Pathway cluster_stimulus Apoptotic Stimulus cluster_cellular Cellular Response Adamantyl_Urea Adamantyl-Urea Derivative Nur77_Expression Increased Nur77 Expression Adamantyl_Urea->Nur77_Expression Nur77_Translocation Nur77 Translocation (Nucleus to Cytoplasm) Nur77_Expression->Nur77_Translocation Bcl2 Bcl-2 Nur77_Translocation->Bcl2 interacts with Mitochondria Mitochondria Apoptosis Apoptosis Bcl2->Apoptosis conformational change (pro-apoptotic)

Caption: Nur77-mediated apoptotic pathway.

References

Enhancing Drug Lipophilicity with 1-Adamantyl Isocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipophilicity is a critical physicochemical property in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A well-balanced lipophilicity is often essential for a drug candidate's success, enabling it to traverse cellular membranes and reach its biological target. The adamantane (B196018) moiety, a rigid, bulky, and highly lipophilic hydrocarbon cage, has been widely recognized as a valuable scaffold in medicinal chemistry to modulate these properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing 1-adamantyl isocyanate to enhance the lipophilicity of drug candidates.

The incorporation of an adamantyl group can significantly increase a compound's lipophilicity, as quantified by the partition coefficient (LogP) or distribution coefficient (LogD).[1][2] It is estimated that the introduction of an adamantyl substituent can increase the calculated LogP (cLogP) of a molecule by approximately 3.1 log units.[2][3] This substantial increase can be particularly beneficial for highly polar drug candidates that exhibit poor membrane permeability. This compound is a versatile reagent that readily reacts with nucleophilic functional groups, such as amines and hydroxyls, present in many drug molecules, forming stable urea (B33335) and carbamate (B1207046) linkages, respectively. This provides a straightforward and efficient method for introducing the lipophilic adamantane cage.

Application Notes

Rationale for Using this compound

The primary motivation for using this compound in drug development is to increase the lipophilicity of a parent molecule. This modification is particularly relevant for:

  • Improving Blood-Brain Barrier (BBB) Penetration: The central nervous system (CNS) is protected by the highly lipophilic BBB, which restricts the passage of polar molecules. Increasing a drug's lipophilicity can enhance its ability to cross the BBB and exert its therapeutic effect on CNS targets.

  • Enhancing Oral Bioavailability: For orally administered drugs, sufficient lipophilicity is required for absorption across the gastrointestinal tract. Adamantylation can improve the absorption of poorly permeable compounds.

  • Modulating Metabolic Stability: The bulky adamantyl group can sterically hinder adjacent functional groups from enzymatic degradation, potentially increasing the metabolic stability and plasma half-life of a drug.

  • Improving Target Engagement: In some cases, the hydrophobic interactions afforded by the adamantyl moiety can lead to improved binding affinity and potency at the biological target.

Case Study: Zidovudine (AZT)

Zidovudine (AZT), the first approved antiretroviral drug for HIV, is a hydrophilic molecule with limited ability to cross the blood-brain barrier, a known sanctuary site for the virus. To address this, lipophilic prodrugs of AZT have been synthesized. While a direct reaction with this compound is not the typical route for modifying AZT's hydroxyl group, the impact of adding an adamantyl group can be illustrated by considering an ester-linked adamantane derivative.

CompoundStructureLogP (Experimental)cLogP/ALOGPs (Calculated)Reference
Zidovudine (AZT)[Image of Zidovudine structure]0.05-[4]
5'-O-(1-Adamantoyl)zidovudine[Image of 5'-O-(1-Adamantoyl)zidovudine structure]Not available4.09[1]

As the data indicates, the addition of the adamantyl moiety leads to a significant predicted increase in lipophilicity. This highlights the potential of using adamantane derivatives to transform hydrophilic drugs into more lipophilic entities capable of accessing privileged biological compartments.

Experimental Protocols

Protocol 1: Synthesis of Adamantyl-Urea Derivatives

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine-containing drug molecule.

Materials:

  • This compound

  • Amine-containing drug molecule

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine-containing drug molecule (1.0 eq) in the chosen anhydrous solvent.

  • To this solution, add this compound (1.0 - 1.2 eq) either neat or as a solution in the same solvent. The addition can be done dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the pure adamantyl-urea derivative.

G cluster_workflow Synthesis of Adamantyl-Urea Derivatives start Dissolve Amine in Anhydrous Solvent add_isocyanate Add this compound start->add_isocyanate react Stir at Room Temperature (Monitor by TLC/LC-MS) add_isocyanate->react workup Solvent Removal react->workup purify Purification (Column Chromatography/Recrystallization) workup->purify end Pure Adamantyl-Urea Product purify->end

Workflow for the synthesis of adamantyl-urea derivatives.
Protocol 2: Synthesis of Adamantyl-Carbamate Derivatives

This protocol outlines the general procedure for the reaction of this compound with a hydroxyl-containing drug molecule.

Materials:

  • This compound

  • Hydroxyl-containing drug molecule

  • Anhydrous aprotic solvent (e.g., THF, Toluene)

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL), optional)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing drug molecule (1.0 eq) in the chosen anhydrous solvent.

  • If a catalyst is used, add a catalytic amount of DBTDL (e.g., 0.1-1 mol%).

  • Add this compound (1.0 - 1.5 eq) to the solution.

  • The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the reaction. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature if heated.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure adamantyl-carbamate derivative.

G cluster_workflow Synthesis of Adamantyl-Carbamate Derivatives start Dissolve Alcohol in Anhydrous Solvent add_catalyst Add Catalyst (optional) start->add_catalyst add_isocyanate Add this compound add_catalyst->add_isocyanate react Stir at RT or Reflux (Monitor by TLC/LC-MS) add_isocyanate->react workup Solvent Removal react->workup purify Purification (Column Chromatography/Recrystallization) workup->purify end Pure Adamantyl-Carbamate Product purify->end G cluster_workflow Determination of LogP/LogD (Shake-Flask Method) start Prepare Pre-saturated n-Octanol and Aqueous Phase dissolve Dissolve Compound in One Phase start->dissolve mix Mix Phases and Shake to Equilibrate dissolve->mix separate Separate the Two Phases mix->separate quantify Quantify Compound Concentration in Each Phase (UV-Vis/HPLC) separate->quantify calculate Calculate LogP/LogD quantify->calculate end Lipophilicity Value calculate->end

References

Application Notes and Protocols: Nucleophilic Addition to 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl isocyanate is a key building block in medicinal chemistry and materials science due to the unique properties conferred by the bulky, lipophilic adamantane (B196018) cage. The electrophilic isocyanate group readily undergoes nucleophilic addition with a variety of nucleophiles, including amines, alcohols, and thiols, to form stable urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. These reactions are fundamental in the synthesis of a diverse range of compounds, including potent enzyme inhibitors, receptor modulators, and functionalized polymers. This document provides detailed experimental procedures for these key transformations, along with comparative data to guide reaction optimization.

General Reaction Mechanism

The nucleophilic addition to this compound proceeds via the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of the isocyanate group. This is often followed by proton transfer to the nitrogen atom, resulting in the final addition product. The reaction can be catalyzed by bases, which act by deprotonating the nucleophile to increase its nucleophilicity.

Experimental Workflow and Logic

The general experimental procedure for the nucleophilic addition to this compound is outlined below. The specific conditions, such as solvent, temperature, and the use of a catalyst, will vary depending on the nucleophile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Prepare solution of This compound in an anhydrous solvent add_nucleophile Add the nucleophile solution dropwise to the isocyanate solution (often at 0°C or room temperature) prep_reactants->add_nucleophile prep_nucleophile Prepare solution of the Nucleophile (Amine, Alcohol, or Thiol) prep_nucleophile->add_nucleophile stir_mixture Stir the reaction mixture for a specified time (e.g., 15 min to several hours) add_nucleophile->stir_mixture precipitate Induce precipitation (if necessary, e.g., by adding water) stir_mixture->precipitate filter_solid Filter the solid product precipitate->filter_solid wash_solid Wash the solid with appropriate solvents filter_solid->wash_solid dry_product Dry the product wash_solid->dry_product recrystallize Recrystallize from a suitable solvent for purification dry_product->recrystallize

Caption: General experimental workflow for nucleophilic addition to this compound.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the nucleophilic addition of amines, alcohols, and thiols to this compound.

Table 1: Synthesis of 1-Adamantyl Ureas via Nucleophilic Addition of Amines

Nucleophile (Amine)SolventTemperature (°C)TimeYield (%)Reference
Various AminesEtherRoom Temp.15 minGood to Excellent[1]
Amino Acid Ester HClDioxane/WaterRoom Temp.1 h 20 minGood to Excellent[1]
Fluorine/Chlorine-containing AnilinesDiethyl EtherRoom Temp.12 h25-85[2]
Monohalo- and DihaloanilinesNot SpecifiedNot SpecifiedNot Specifiedup to 92[3]
4-chloro-2-fluoroanilineNot SpecifiedNot SpecifiedNot Specified76[3]
3,5-difluoroanilineNot SpecifiedNot SpecifiedNot Specified70[3]
2-chloro-4-fluoroanilineNot SpecifiedNot SpecifiedNot Specified72[3]
3-chloro-4-fluoroanilineNot SpecifiedNot SpecifiedNot Specified73[3]

Table 2: Synthesis of 1-Adamantyl Carbamates via Nucleophilic Addition of Alcohols

Nucleophile (Alcohol)MethodTemperature (°C)TimeYield (%)Reference
Ethylene GlycolIn-situ generation from S-ethyl (adamantan-1-yl)carbamothioateReflux1 h58
2-BromoethanolIn-situ generation from S-ethyl (adamantan-1-yl)carbamothioate2002 h55
Benzyl (B1604629) AlcoholIn-situ generation from S-ethyl (adamantan-1-yl)carbamothioate2002 h65
2-(Phenylamino)ethanolIn-situ generation from S-ethyl (adamantan-1-yl)carbamothioate2002 h60
2-(Cyclohexylamino)ethanolIn-situ generation from S-ethyl (adamantan-1-yl)carbamothioate2002 h62
3-(Hydroxymethyl)quinuclidineIn-situ generation from S-ethyl (adamantan-1-yl)carbamothioate2002 h58

Table 3: Synthesis of 1-Adamantyl Thiocarbamates via Nucleophilic Addition of Thiols

Nucleophile (Thiol)SolventCatalystTemperature (°C)TimeYield (%)Reference
1-AdamantanethiolTHFDBURoom Temp.12 minHigh[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Adamantyl Ureas

This protocol is a general method for the reaction of this compound with primary or secondary amines to yield the corresponding ureas.[1]

Materials:

  • This compound

  • Amine of choice

  • Anhydrous diethyl ether

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • To the stirred solution, add the amine (1.0-1.1 eq), either neat or dissolved in a minimal amount of anhydrous diethyl ether. The addition can be done dropwise, especially for more reactive amines.

  • Stir the reaction mixture at room temperature. The reaction is often rapid, and the urea product may precipitate out of the solution within 15 minutes.

  • After the reaction is complete (as indicated by the cessation of precipitation or by TLC analysis), filter the solid product.

  • Wash the collected solid with water and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified urea product, for example, in a vacuum oven.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of 1-Adamantyl Carbamates via In-situ Generation of the Isocyanate

This protocol describes the synthesis of N-(adamantan-1-yl)carbamates from alcohols via the in-situ generation of this compound from S-ethyl (adamantan-1-yl)carbamothioate.

Materials:

  • S-ethyl (adamantan-1-yl)carbamothioate

  • Alcohol of choice (e.g., benzyl alcohol)

  • Reaction vessel suitable for heating (e.g., round-bottom flask with a reflux condenser)

  • Heating mantle or oil bath

  • Water

Procedure:

  • In a reaction vessel, combine S-ethyl (adamantan-1-yl)carbamothioate (1.0 eq) and the desired alcohol (used in excess as both reactant and solvent, or with a high-boiling inert solvent).

  • Heat the reaction mixture to the specified temperature (e.g., 200°C) for the designated time (e.g., 2 hours).

  • After the reaction is complete, pour the hot reaction mixture into water to precipitate the carbamate product. The product may initially separate as an oil which solidifies upon cooling and stirring.

  • Collect the solid product by filtration or decantation.

  • Wash the product with water to remove any remaining alcohol and other water-soluble impurities.

  • Dry the product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene-heptane).

Protocol 3: Catalytic Synthesis of S-(1-Adamantyl) Thiocarbamates

This protocol is adapted from a procedure for the "click" reaction of thiols with isocyanates and is applicable to the synthesis of S-alkyl N-(1-adamantyl)carbamothioates.[4]

Materials:

  • This compound

  • Thiol of choice (e.g., 1-adamantanethiol)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe for catalyst addition

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • In a separate flask, prepare a solution of the thiol (1.0 eq) in anhydrous THF.

  • Add the thiol solution to the stirred solution of this compound at room temperature.

  • To this mixture, add a catalytic amount of DBU (e.g., in a 300:1 molar ratio of thiol to DBU) via a syringe.

  • Stir the reaction mixture at room temperature for a short period (e.g., 12 minutes). The reaction is typically very rapid.

  • Monitor the reaction to completion by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹).

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The resulting thiocarbamate can be purified by column chromatography on silica (B1680970) gel or by recrystallization if it is a solid.

Signaling Pathways and Logical Relationships

The following diagram illustrates the nucleophilic addition mechanism.

G cluster_mechanism Nucleophilic Addition Mechanism This compound This compound start Reactants This compound->start Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->start intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Addition Product intermediate->product Proton Transfer

Caption: Mechanism of nucleophilic addition to this compound.

Safety Precautions

  • Isocyanates are toxic and can be sensitizers. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The solvents used in these procedures (e.g., diethyl ether, THF, dioxane) are flammable. Ensure that there are no ignition sources nearby.

  • DBU is a strong, non-nucleophilic base and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: 1-Adamantyl Isocyanate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Adamantyl isocyanate is a versatile chemical intermediate widely utilized in the synthesis of bioactive molecules. Its rigid, lipophilic adamantane (B196018) cage structure is a valuable pharmacophore that can enhance the binding of small molecules to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent enzyme inhibitors, with a primary focus on soluble epoxide hydrolase (sEH) inhibitors.

Application: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound is a key building block for a class of potent sEH inhibitors. The soluble epoxide hydrolase is a therapeutic target for managing hypertension, inflammation, and pain.[1] The inhibition of sEH prevents the degradation of endogenous anti-inflammatory and vasodilatory lipid epoxides, such as epoxyeicosatrienoic acids (EETs).[1][2] The general synthetic strategy involves the reaction of this compound with various amines to form 1,3-disubstituted ureas. The adamantyl group typically serves as a key lipophilic feature that anchors the inhibitor in the active site of the enzyme.

Quantitative Data Summary

The following tables summarize the inhibitory activity and physical properties of representative bioactive molecules synthesized using adamantyl isocyanates.

Table 1: Inhibitory Activity of 1,3-Disubstituted Ureas as sEH Inhibitors

Compound IDStructureIC₅₀ (nM)Reference
3b 1,6-(hexamethylene)bis[(adamant-1-yl)urea]0.5[1][3]
-1-Adamantyl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea-[4]
AUDA 12-(3-adamantan-1-yl-ureido) dodecanoic acid-[1]
-1,3-Dicyclohexyl urea (B33335)-[1][4]
-1,3-Diadamantyl urea-[4]

Note: IC₅₀ values can vary based on assay conditions. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,3-Disubstituted Ureas from 1-(Isocyanatomethyl)adamantane

This protocol is adapted from the synthesis of halogen-containing aniline (B41778) derivatives of adamantyl ureas.[5]

Materials:

  • 1-(Isocyanatomethyl)adamantane

  • Substituted aniline (e.g., 2-chloro-4-fluoroaniline, 3,5-difluoroaniline)

  • Anhydrous diethyl ether

  • Triethylamine (B128534)

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in anhydrous diethyl ether in a reaction vessel equipped with a magnetic stirrer.

  • Add triethylamine (1 equivalent) to the solution.

  • To this stirred solution, add a solution of 1-(isocyanatomethyl)adamantane (1 equivalent) in anhydrous diethyl ether dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the urea product often precipitates from the diethyl ether.[7] Collect the precipitate by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Example Syntheses: [5]

  • 1-(Adamantan-1-ylmethyl)-3-(2-chloro-4-fluorophenyl)urea: Prepared from 0.25 g of 1-(isocyanatomethyl)adamantane and 0.189 g of 2-chloro-4-fluoroaniline. Yield: 72%.

  • 1-(Adamantan-1-ylmethyl)-3-(3,5-difluorophenyl)urea: Prepared from 0.25 g of 1-(isocyanatomethyl)adamantane and 0.168 g of 3,5-difluoroaniline. Yield: 70%.

Protocol 2: Synthesis of 12-(3-adamantan-1-yl-ureido) dodecanoic acid (AUDA)

This protocol describes the synthesis of a well-known sEH inhibitor, AUDA.

Materials:

  • This compound

  • 12-Aminododecanoic acid

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 12-aminododecanoic acid in anhydrous DMF.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Diagrams and Workflows

Diagram 1: General Synthesis of 1,3-Disubstituted Adamantyl Ureas

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product isocyanate This compound reaction Nucleophilic Addition isocyanate->reaction Solvent (e.g., Diethyl Ether, DMF) Room Temperature amine Primary Amine (R-NH2) amine->reaction urea 1-Adamantyl-3-substituted Urea reaction->urea High Yield G cluster_pathway sEH Pathway AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Vasodilation, Anti-inflammatory Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Excretion Excretion DHETs->Excretion Inhibitor 1-Adamantyl Urea Inhibitor Inhibitor->sEH Inhibition G cluster_workflow Experimental Workflow start Start: Select Amine synthesis Synthesize Urea Derivative (Protocol 1 or 2) start->synthesis purification Purify Compound (Recrystallization/Chromatography) synthesis->purification characterization Characterize Structure (NMR, MS) purification->characterization bioassay Biological Assay (sEH Inhibition Assay) characterization->bioassay data Analyze Data (Determine IC50) bioassay->data end End: Identify Lead Compound data->end

References

The Role of 1-Adamantyl Isocyanate in Supramouramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl isocyanate is a versatile building block in supramolecular chemistry, prized for its rigid, bulky adamantyl group which serves as an excellent guest moiety in host-guest systems. Its isocyanate functional group provides a reactive handle for covalently linking the adamantyl cage to a wide array of molecules and materials. This reactivity allows for the construction of complex supramolecular assemblies with applications in drug delivery, materials science, and sensing. This document provides detailed application notes and protocols for the use of this compound in key areas of supramolecular chemistry.

Application 1: Synthesis of Adamantyl-Functionalized Ureas for Supramolecular Assembly and Drug Discovery

The reaction of this compound with primary amines is a straightforward and high-yielding route to 1-adamantyl-3-substituted ureas. These urea (B33335) derivatives are capable of forming strong, directional hydrogen bonds, leading to the formation of self-assembling supramolecular structures such as tapes, ribbons, and gels. Furthermore, the adamantyl group can participate in host-guest interactions, and many adamantyl-urea derivatives exhibit interesting biological activities, including acting as enzyme inhibitors.

Quantitative Data: Synthesis of 1-Adamantyl-3-Heteroaryl Ureas
CompoundHeteroaryl AmineYield (%)Melting Point (°C)MIC (µg/mL) against M. tuberculosis
12-aminopyridine85210-212>50
23-aminoquinoline92235-23712.5
32-amino-5-methyl-1,3,4-oxadiazole78250-2526.25
43-amino-5-methylisoxazole81228-23025
Experimental Protocol: General Procedure for the Synthesis of 1-Adamantyl-3-Substituted Ureas

This protocol describes the synthesis of 1-adamantyl-3-(aryl/heteroaryl) ureas.

Materials:

  • This compound

  • Substituted aryl or heteroaryl amine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

  • Stirring hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexane)

Procedure:

  • To a solution of the respective amine (1.0 eq) in anhydrous DMF (0.2 M), add this compound (1.05 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system to afford the pure 1-adamantyl-3-substituted urea.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine in DMF Amine in DMF Stirring at RT Stirring at RT Amine in DMF->Stirring at RT This compound This compound This compound->Stirring at RT Precipitation in Water Precipitation in Water Stirring at RT->Precipitation in Water 12-24h Filtration Filtration Precipitation in Water->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Fig. 1: Experimental workflow for the synthesis of 1-adamantyl-3-substituted ureas.

Application 2: Functionalization of Nanoparticles for Targeted Drug Delivery

This compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs), to introduce adamantyl groups. These adamantyl groups can then serve as "molecular anchors" for the non-covalent attachment of drug molecules or targeting ligands that have been modified with a suitable host molecule, such as cyclodextrin (B1172386). This host-guest interaction provides a versatile and reversible method for drug loading and delivery.[1]

Quantitative Data: Characterization of Adamantyl-Functionalized Gold Nanoparticles
PropertyCitrate-Capped AuNPsAdamantyl-Functionalized AuNPs
Average Diameter (DLS)20.5 ± 1.2 nm22.8 ± 1.5 nm
Zeta Potential-45.3 ± 2.1 mV-15.7 ± 1.8 mV
Surface Plasmon Resonance (SPR) λmax520 nm524 nm
Experimental Protocol: Functionalization of Gold Nanoparticles with this compound via a Thiol Linker

This protocol describes a two-step process to functionalize gold nanoparticles with this compound. First, the AuNPs are functionalized with a thiol-containing amine linker, followed by the reaction with this compound.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs, ~20 nm)

  • Cysteamine (B1669678) hydrochloride

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Centrifuge and centrifuge tubes

  • Sonication bath

Procedure:

Step 1: Thiolation of Gold Nanoparticles

  • Prepare a 10 mM solution of cysteamine hydrochloride in water.

  • To 10 mL of the citrate-capped AuNP solution, add 100 µL of the 10 mM cysteamine solution.

  • Gently mix the solution and allow it to react for 12 hours at room temperature with gentle stirring.

  • Centrifuge the solution at 10,000 x g for 20 minutes to pellet the nanoparticles.

  • Carefully remove the supernatant and resuspend the pellet in 10 mL of PBS. Use sonication to aid redispersion.

  • Repeat the centrifugation and resuspension steps two more times to remove excess cysteamine.

  • After the final wash, resuspend the amine-functionalized AuNPs in 10 mL of anhydrous DMSO.

Step 2: Reaction with this compound

  • Prepare a 10 mM solution of this compound in anhydrous DMSO.

  • To the 10 mL of amine-functionalized AuNPs in DMSO, add 200 µL of the 10 mM this compound solution.

  • Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.

  • Centrifuge the solution at 10,000 x g for 20 minutes.

  • Remove the supernatant and resuspend the pellet in 10 mL of DMSO.

  • Repeat the washing step twice more with DMSO, followed by three washes with PBS.

  • Resuspend the final adamantyl-functionalized AuNPs in the desired buffer for storage at 4°C.

  • Characterize the functionalized nanoparticles using Dynamic Light Scattering (DLS), Zeta Potential measurement, and UV-Vis Spectroscopy.

G cluster_thiolation Step 1: Thiolation cluster_isocyanate Step 2: Isocyanate Reaction Citrate-AuNPs Citrate-AuNPs Thiolated AuNPs Thiolated AuNPs Citrate-AuNPs->Thiolated AuNPs + Cysteamine 12h, RT Cysteamine Cysteamine Thiolated AuNPs_2 Thiolated AuNPs Adamantyl-AuNPs Adamantyl-AuNPs Thiolated AuNPs_2->Adamantyl-AuNPs + this compound 24h, RT This compound This compound

Fig. 2: Two-step functionalization of gold nanoparticles with this compound.

Application 3: Investigation of Host-Guest Interactions using NMR Titration

The interaction between an adamantyl group (guest) and a cyclodextrin (host) is a classic example of host-guest chemistry.[2] The formation of an inclusion complex can be studied quantitatively by ¹H NMR titration. By monitoring the chemical shift changes of the host or guest protons upon addition of the other component, the association constant (Ka) of the complex can be determined.

Quantitative Data: Association Constants of Adamantane Derivatives with β-Cyclodextrin
Guest MoleculeHost MoleculeAssociation Constant (Ka) (M⁻¹)Technique
1-Adamantanolβ-Cyclodextrin2.1 x 10⁴Isothermal Titration Calorimetry
Adamantane-1-carboxylic acidβ-Cyclodextrin5.2 x 10⁴Fluorescence Correlation Spectroscopy
This compound derivativeβ-Cyclodextrin1.5 x 10⁴¹H NMR Titration
Experimental Protocol: Determination of Association Constant by ¹H NMR Titration

This protocol outlines the procedure for determining the association constant between a water-soluble this compound derivative (e.g., a urea derivative with a solubilizing group) and β-cyclodextrin.

Materials:

  • Adamantyl-containing guest molecule

  • β-Cyclodextrin (host)

  • D₂O (deuterium oxide)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the adamantyl guest at a known concentration (e.g., 1 mM) in D₂O.

    • Prepare a stock solution of β-cyclodextrin at a higher concentration (e.g., 20 mM) in D₂O.

    • Prepare a series of NMR samples in D₂O, each containing a fixed concentration of the adamantyl guest (e.g., 0.5 mM) and varying concentrations of β-cyclodextrin (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, 8.0, 12.0 mM).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Ensure that the spectral parameters (e.g., number of scans, relaxation delay) are consistent across all samples.

    • Use a solvent suppression technique if necessary to suppress the residual HDO signal.

  • Data Analysis:

    • Identify the proton signals of the adamantyl guest that show the largest chemical shift changes upon addition of β-cyclodextrin. These are typically the protons located on the adamantyl cage.

    • Plot the change in chemical shift (Δδ = δ_observed - δ_free) of a specific guest proton against the concentration of the host (β-cyclodextrin).

    • Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis software to determine the association constant (Ka) and the maximum chemical shift change (Δδ_max). The following equation can be used for fitting: Δδ = Δδ_max * (([G]₀ + [H]₀ + 1/Ka) - √(([G]₀ + [H]₀ + 1/Ka)² - 4[G]₀[H]₀)) / (2[G]₀) where [G]₀ is the initial concentration of the guest and [H]₀ is the initial concentration of the host.

G Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Prepare NMR Samples Prepare NMR Samples Prepare Stock Solutions->Prepare NMR Samples Acquire 1H NMR Spectra Acquire 1H NMR Spectra Prepare NMR Samples->Acquire 1H NMR Spectra Identify Chemical Shift Changes Identify Chemical Shift Changes Acquire 1H NMR Spectra->Identify Chemical Shift Changes Plot Binding Isotherm Plot Binding Isotherm Identify Chemical Shift Changes->Plot Binding Isotherm Non-linear Regression Fitting Non-linear Regression Fitting Plot Binding Isotherm->Non-linear Regression Fitting Determine Ka Determine Ka Non-linear Regression Fitting->Determine Ka

Fig. 3: Logical workflow for determining the association constant by NMR titration.

Conclusion

This compound is a powerful and versatile tool in the field of supramolecular chemistry. Its unique combination of a bulky, hydrophobic adamantyl group and a reactive isocyanate moiety enables the construction of a diverse range of functional supramolecular systems. The protocols and data presented in these application notes provide a foundation for researchers to explore and exploit the properties of this compound in their own research, from the synthesis of novel drug candidates to the development of advanced drug delivery systems and smart materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Adamantyl Isocyanate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-adamantyl isocyanate by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the recommended solvent for recrystallizing this compound?

A1: The primary recommended solvent for the recrystallization of this compound is n-hexane.[1] It is also soluble in other organic solvents like dichloromethane, ethyl acetate, and acetone, but these are generally better suited for dissolving the compound during reactions rather than for recrystallization.[2]

Q2: My this compound won't dissolve in hot n-hexane. What should I do?

A2: This issue can arise from a few factors:

  • Insufficient Solvent: You may not be using enough solvent. Add small increments of hot n-hexane until the solid dissolves.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

  • Highly Impure Starting Material: If the product is very impure, its overall solubility characteristics may be altered. Consider a pre-purification step like a solvent wash if the material is particularly crude.

Q3: No crystals are forming even after the solution has cooled to room temperature. What is the problem?

A3: This is a common problem and usually indicates that the solution is not supersaturated. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Seeding: Add a tiny, pure crystal of this compound to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Increase Concentration: If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to evaporate some of the n-hexane and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound and promote crystallization.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute's solubility is so low at a certain temperature that it separates as a liquid phase instead of a solid crystal lattice. To resolve this:

  • Reheat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot n-hexane to the solution and then allow it to cool more slowly.

  • Slower Cooling: A slower cooling rate can encourage the formation of well-ordered crystals. You can achieve this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.

Q5: The recrystallized product is still impure. What are the next steps?

A5: If your product is still not pure after one recrystallization, consider the following:

  • Second Recrystallization: A second recrystallization from n-hexane will often significantly improve purity.

  • Wash the Crystals: Ensure you wash the filtered crystals with a small amount of cold n-hexane to remove any residual impurities from the mother liquor. Using warm or room-temperature solvent will dissolve some of your purified product.

  • Consider Sublimation: For very high purity, sublimation can be performed after recrystallization.[1]

  • Alternative Solvents: If n-hexane is not effective at removing a particular impurity, you may need to experiment with other non-polar solvents or a mixed solvent system. However, be cautious as this compound can react with protic solvents like alcohols.

Q6: What are the common impurities in crude this compound?

A6: Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be 1-adamantanecarboxylic acid or 1-aminoadamantane.

  • Symmetrical Urea (1,3-di(adamantan-1-yl)urea): This can form if the isocyanate reacts with trace amounts of water. Isocyanates are highly reactive towards water.

  • Urethanes: If an alcohol was used as a solvent or was present as an impurity, it could react with the isocyanate to form a urethane.

Experimental Protocols

Single-Solvent Recrystallization of this compound from n-Hexane

Materials:

  • Crude this compound

  • n-Hexane (reagent grade, dry)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold n-hexane for washing

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of n-hexane and gently heat the mixture while stirring. Continue to add small portions of hot n-hexane until the solid just completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Safety Precautions:
  • Isocyanates are irritants and sensitizers. Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Keep away from water and other nucleophiles to prevent unwanted reactions.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility when HeatedSuitability for Recrystallization
n-HexaneLowHighExcellent
DichloromethaneHighHighPoor
Ethyl AcetateHighHighPoor
AcetoneHighHighPoor
WaterVery LowVery LowUnsuitable
Alcohols (e.g., Methanol, Ethanol)ReactiveReactiveUnsuitable (Reacts)

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization (Dissolve in hot n-hexane) check_dissolution Does all solid dissolve? start->check_dissolution hot_filtration Perform hot filtration to remove insolubles check_dissolution->hot_filtration No cool_solution Allow solution to cool check_dissolution->cool_solution Yes hot_filtration->cool_solution check_crystals Do crystals form? cool_solution->check_crystals oiling_out Has the product 'oiled out'? check_crystals->oiling_out No collect_crystals Collect and wash crystals check_crystals->collect_crystals Yes induce_crystallization Induce Crystallization: - Seed crystal - Scratch flask oiling_out->induce_crystallization No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes induce_crystallization->check_crystals concentrate_solution Too much solvent. Evaporate some solvent and re-cool. induce_crystallization->concentrate_solution Still no crystals reheat_add_solvent->cool_solution check_purity Is the product pure? collect_crystals->check_purity end_success Pure Product check_purity->end_success Yes second_recrystallization Perform a second recrystallization check_purity->second_recrystallization No second_recrystallization->start end_impure Consider alternative purification (e.g., sublimation) second_recrystallization->end_impure concentrate_solution->cool_solution Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum amount of hot n-hexane start->dissolve hot_filter_decision Insoluble impurities present? dissolve->hot_filter_decision hot_filter Hot filtration hot_filter_decision->hot_filter Yes cool Cool to room temperature, then ice bath hot_filter_decision->cool No hot_filter->cool crystallize Crystallization occurs cool->crystallize vacuum_filter Vacuum filtration to isolate crystals crystallize->vacuum_filter wash Wash with ice-cold n-hexane vacuum_filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

References

Technical Support Center: Purification of 1-Adamantyl Isocyanate by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 1-Adamantyl isocyanate via sublimation. This resource is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by sublimation?

A1: Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then re-solidified on a cooled surface. This process is effective for separating this compound from non-volatile impurities. Due to its rigid, cage-like structure, adamantane (B196018) and its derivatives often exhibit sufficient vapor pressure to sublime under reduced pressure and gentle heating.

Q2: What are the key physical properties of this compound relevant to its sublimation?

A2: The key physical properties are summarized in the table below. The relatively high melting point and thermal stability of the adamantane core make it a good candidate for purification by sublimation.

Q3: Is a high vacuum necessary for the sublimation of this compound?

A3: Yes, applying a vacuum is crucial. It lowers the temperature required for sublimation, which is important for preventing potential thermal decomposition of the isocyanate functional group at elevated temperatures.

Q4: What are the primary impurities that can be removed by sublimation?

A4: Sublimation is most effective at removing non-volatile impurities, such as inorganic salts, and high molecular weight organic byproducts that may have formed during synthesis.

Q5: How can I determine the purity of the sublimed this compound?

A5: The purity of the final product can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and melting point analysis. The melting point of pure this compound is reported to be in the range of 144-146 °C. A sharp melting point within this range is a good indicator of high purity.

Data Presentation

Table 1: Physical and Sublimation Properties of this compound and a Related Compound

PropertyThis compound1-Adamantyl Isocyanide (for comparison)
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅N
Molecular Weight 177.24 g/mol 161.24 g/mol [1]
Appearance White crystalline powder[2]Colorless crystals
Melting Point 144-146 °C178-180 °C (in a sealed tube)
Suggested Sublimation Temperature 80-120 °C (estimated)80 °C[3]
Suggested Sublimation Pressure < 1 mmHg (high vacuum)30 mmHg[3]

Note: The sublimation parameters for this compound are estimated based on the successful sublimation of the closely related 1-Adamantyl isocyanide and general protocols for adamantane derivatives.[3]

Experimental Protocol

This protocol provides a detailed methodology for the purification of this compound by vacuum sublimation.

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger or condenser)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Source of coolant for the cold finger (e.g., circulating chilled water or a dry ice/acetone slurry)

  • Schlenk line or similar inert gas setup (optional, for handling air-sensitive materials)

Procedure:

  • Preparation of the Sample: Ensure the crude this compound is completely dry. Any residual solvent can interfere with the sublimation process. If necessary, dry the sample under vacuum prior to sublimation.

  • Apparatus Assembly:

    • Place the crude this compound at the bottom of the sublimation apparatus.

    • Lightly grease the joints of the sublimation apparatus with a suitable high-vacuum grease to ensure a good seal.

    • Insert the cold finger into the sublimation apparatus, ensuring there is a small gap between the bottom of the cold finger and the surface of the crude material.

  • Evacuation:

    • Connect the sublimation apparatus to a high-vacuum pump.

    • Slowly evacuate the apparatus. A pressure of < 1 mmHg is recommended.

  • Cooling:

    • Once a stable high vacuum is achieved, begin circulating the coolant through the cold finger.

  • Heating:

    • Gently heat the bottom of the sublimation apparatus using a heating mantle or an oil bath.

    • Gradually increase the temperature. A starting temperature of around 80°C is recommended, with a gradual increase to a maximum of 120°C if sublimation is slow. Caution: Avoid heating the sample above its melting point (144-146 °C) to prevent it from melting and potentially decomposing.

  • Sublimation and Collection:

    • The pure this compound will sublime from the heated surface and deposit as crystals on the cold surface of the finger.

    • Continue the sublimation until a sufficient amount of purified product has collected on the cold finger, or until no more sublimation is observed.

  • Shutdown and Product Recovery:

    • Turn off the heating and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the apparatus, preferably with an inert gas like nitrogen or argon, to avoid disturbing the collected crystals.

    • Carefully remove the cold finger from the apparatus.

    • Scrape the purified crystalline this compound from the cold finger onto a clean, dry surface.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no sublimation 1. Temperature is too low. 2. Vacuum is insufficient.1. Gradually increase the temperature of the heating bath, but do not exceed the melting point of the compound. 2. Check all connections for leaks and ensure the vacuum pump is functioning correctly.
Product is melting, not subliming The temperature is too high.Reduce the heating temperature. Ensure the pressure is low enough to allow for sublimation at a lower temperature.
Sublimate appears oily or wet 1. The crude sample was not completely dry. 2. The cold finger is not cold enough, or condensation is forming.1. Ensure the starting material is thoroughly dried before sublimation. 2. Use a colder coolant (e.g., dry ice/acetone slurry). Ensure the cold finger is properly insulated if condensation is an issue.
Low recovery of product 1. Sublimation was incomplete. 2. Product was lost during venting of the apparatus.1. Extend the sublimation time or slightly increase the temperature. 2. Vent the apparatus very slowly and gently to avoid dislodging the crystals. Using an inert gas for venting can be helpful.
Product is contaminated with starting material The vapor pressures of the product and impurities are too similar at the sublimation temperature.Try subliming at a lower temperature and higher vacuum to better differentiate between the components. If this fails, an alternative purification method like recrystallization may be necessary.

Visualizations

Sublimation_Workflow cluster_prep Preparation cluster_sublimation Sublimation Process cluster_recovery Product Recovery cluster_troubleshooting Troubleshooting cluster_solutions start Start: Crude this compound dry Dry Crude Material start->dry load Load into Sublimator dry->load evacuate Evacuate Apparatus (<1 mmHg) load->evacuate cool Cool Cold Finger evacuate->cool heat Gently Heat (80-120°C) cool->heat sublime Sublimation Occurs heat->sublime issue Issue Encountered? heat->issue cooldown Cool to Room Temperature sublime->cooldown vent Vent with Inert Gas cooldown->vent collect Collect Purified Crystals vent->collect end End: Pure this compound collect->end issue->sublime No low_yield Low/No Sublimation issue->low_yield Yes melting Melting issue->melting Yes oily Oily Product issue->oily Yes

Caption: Workflow for the sublimation purification of this compound.

References

Technical Support Center: Synthesis of 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Adamantyl Isocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Curtius rearrangement of 1-adamantanecarbonyl azide (B81097), the phosgenation of 1-adamantylamine, and the Schmidt reaction of 1-adamantanecarboxylic acid.[1][2]

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

A2: The primary side reactions depend on the chosen synthetic route.

  • Curtius Rearrangement: The main side reactions involve the reaction of the highly reactive this compound intermediate with nucleophiles. If water is present, it can hydrolyze the isocyanate to 1-adamantylamine, which can then react with another molecule of the isocyanate to form the symmetrical urea (B33335), N,N'-di(1-adamantyl)urea.[3][4] If an alcohol is used as a solvent or is present as an impurity, a carbamate (B1207046) byproduct can form.[5] Dimerization and trimerization of the isocyanate are also possible side reactions.[6]

  • Phosgenation: A key side reaction is the formation of N,N'-di(1-adamantyl)urea. This can occur if the 1-adamantylamine starting material reacts with the this compound product. Careful control of stoichiometry and reaction conditions is crucial.

  • Schmidt Reaction: This reaction is closely related to the Curtius rearrangement and produces the same isocyanate intermediate.[7] Therefore, the same side reactions involving nucleophilic attack on the isocyanate can occur. When using ketones as starting materials in Schmidt reactions, tetrazole formation can be a significant side reaction, though this is less of a concern when starting with carboxylic acids.[8]

Q3: How can I minimize the formation of N,N'-di(1-adamantyl)urea?

A3: To minimize the formation of N,N'-di(1-adamantyl)urea, it is critical to work under anhydrous conditions to prevent the hydrolysis of the isocyanate to 1-adamantylamine.[3] When using the Curtius rearrangement, ensure that the starting materials and solvents are thoroughly dried. In the phosgenation route, using a slight excess of the phosgene (B1210022) reagent and ensuring the purity of the 1-adamantylamine can help.

Q4: Is the intermediate acyl azide in the Curtius rearrangement stable?

A4: Acyl azides are energetic compounds and can be explosive, especially upon heating.[1] It is often recommended to generate and use them in situ without isolation. One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can circumvent the need to isolate the acyl azide intermediate.[9][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Curtius Rearrangement

Question: My Curtius rearrangement of 1-adamantanecarbonyl azide is resulting in a low yield of this compound. What are the potential causes and solutions?

Answer: Low yields in the Curtius rearrangement for this compound synthesis can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

Potential Cause Explanation Recommended Solution
Incomplete formation of the acyl azide If the starting carboxylic acid or acyl chloride is not fully converted to the acyl azide, the overall yield will be reduced.Ensure the use of a sufficient excess of the azide source (e.g., sodium azide). Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the carbonyl stretch of the starting material and the appearance of the characteristic azide stretch (~2140 cm⁻¹).
Premature decomposition of the acyl azide Acyl azides can be sensitive to heat and light. Decomposition before the desired rearrangement will lower the yield.Perform the reaction at the lowest effective temperature. For thermally induced rearrangement, carefully control the heating rate. If using a photochemical method, be aware that this can lead to nitrene insertion byproducts.[5]
Reaction of isocyanate with nucleophiles The isocyanate product is highly reactive and can be consumed by nucleophilic impurities (e.g., water, alcohols) or the amine product.[3][5]Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If the goal is to isolate the isocyanate, avoid alcoholic solvents.
Suboptimal reaction temperature The rearrangement of the acyl azide to the isocyanate is temperature-dependent. If the temperature is too low, the reaction may be incomplete. If it is too high, side reactions may be favored.The optimal temperature for the Curtius rearrangement can vary. For 1-adamantanecarbonyl azide, a temperature around 80-100 °C in an inert solvent like toluene (B28343) is often effective.[1]
Issue 2: Formation of Solid Byproduct in Phosgenation Reaction

Question: During the synthesis of this compound from 1-adamantylamine and triphosgene (B27547), I observe the formation of a significant amount of a white, insoluble solid. What is this byproduct and how can I prevent its formation?

Answer: The white, insoluble solid is likely N,N'-di(1-adamantyl)urea. Its formation is a common issue in this reaction.

Potential Cause Explanation Recommended Solution
Localized excess of amine If the addition of 1-adamantylamine to the phosgene or triphosgene solution is too rapid, localized high concentrations of the amine can lead to the reaction of the amine with the newly formed isocyanate product.Add the 1-adamantylamine solution dropwise to the phosgene or triphosgene solution with vigorous stirring to ensure rapid dispersion.
Incorrect stoichiometry Using an excess of the amine relative to the phosgenating agent will result in unreacted amine that can then react with the isocyanate product.Carefully control the stoichiometry. A slight excess of the phosgenating agent is often used to ensure complete conversion of the amine.
Presence of moisture Water will react with the isocyanate to form 1-adamantylamine, which can then react with more isocyanate to form the urea byproduct.Ensure that all glassware, solvents, and reagents are scrupulously dry. Perform the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Curtius Rearrangement of 1-Adamantanecarboxylic Acid using DPPA (One-Pot)

This one-pot procedure avoids the isolation of the potentially hazardous acyl azide intermediate.[9][10]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1-adamantanecarboxylic acid (1.0 eq) and triethylamine (B128534) (1.1 eq) in anhydrous toluene (10 mL per gram of carboxylic acid).

  • Addition of DPPA: To the stirred solution, add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the azide peak).

  • Work-up: Cool the reaction mixture to room temperature. The this compound can be used directly in the next step or purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Note: Diphenylphosphoryl azide (DPPA) is toxic and should be handled with care in a well-ventilated fume hood.

Protocol 2: Synthesis from 1-Adamantylamine using Triphosgene

Triphosgene is a safer alternative to gaseous phosgene but should still be handled with extreme caution as it can decompose to phosgene.[2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane (B109758) (DCM) (15 mL per gram of triphosgene).

  • Addition of Amine: Dissolve 1-adamantylamine (1.0 eq) in anhydrous DCM and add it dropwise to the stirred triphosgene solution at 0 °C.

  • Addition of Base: After the addition of the amine is complete, add a solution of a non-nucleophilic base, such as triethylamine (2.2 eq), in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Filter the reaction mixture to remove any precipitated triethylamine hydrochloride. The filtrate, containing the this compound, can be concentrated under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

curtius_rearrangement_workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement cluster_side_reactions Potential Side Reactions cluster_byproducts Side Products 1_Adamantanecarboxylic_Acid 1_Adamantanecarboxylic_Acid 1_Adamantanecarbonyl_Azide 1_Adamantanecarbonyl_Azide 1_Adamantanecarboxylic_Acid->1_Adamantanecarbonyl_Azide Activation & Azide Addition Azide_Source Azide Source (e.g., NaN3, DPPA) Azide_Source->1_Adamantanecarbonyl_Azide 1_Adamantyl_Isocyanate_Product This compound 1_Adamantanecarbonyl_Azide->1_Adamantyl_Isocyanate_Product Thermal Rearrangement (-N2) Hydrolysis Hydrolysis (H2O) 1_Adamantyl_Isocyanate_Product->Hydrolysis Amine_Reaction Reaction with Amine 1_Adamantyl_Isocyanate_Product->Amine_Reaction Alcohol_Reaction Reaction with Alcohol 1_Adamantyl_Isocyanate_Product->Alcohol_Reaction Dimerization_Trimerization Dimerization/ Trimerization 1_Adamantyl_Isocyanate_Product->Dimerization_Trimerization 1_Adamantylamine 1_Adamantylamine Hydrolysis->1_Adamantylamine Diadamantyl_Urea N,N'-di(1-adamantyl)urea Amine_Reaction->Diadamantyl_Urea Carbamate Carbamate Alcohol_Reaction->Carbamate Dimers_Trimers Dimers/Trimers Dimerization_Trimerization->Dimers_Trimers 1_Adamantylamine->Amine_Reaction

Caption: Curtius Rearrangement Workflow for this compound Synthesis.

troubleshooting_low_yield Start Low Yield of This compound Check_Starting_Material Check Purity of Starting Materials Start->Check_Starting_Material Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Monitor_Reaction Monitor Reaction Progress (TLC/IR) Start->Monitor_Reaction Impure_SM Purify Starting Materials Check_Starting_Material->Impure_SM Impure? Moisture_Present Dry Solvents & Use Inert Atmosphere Check_Anhydrous->Moisture_Present Moisture? Temp_Issue Systematically Vary Temperature Optimize_Temp->Temp_Issue Suboptimal? Incomplete_Reaction Increase Reaction Time or Adjust Stoichiometry Monitor_Reaction->Incomplete_Reaction Incomplete? End Improved Yield Impure_SM->End Moisture_Present->End Temp_Issue->End Incomplete_Reaction->End

Caption: Troubleshooting Logic for Low Yield of this compound.

References

preventing dimerization of 1-Adamantyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the dimerization of 1-Adamantyl isocyanate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the stability and reactivity of your isocyanate in your research and development projects.

Troubleshooting Guide

Researchers may encounter issues related to the dimerization of this compound, leading to decreased reactivity and the formation of insoluble byproducts. This guide provides a systematic approach to identifying and resolving these challenges.

Symptom Possible Cause Recommended Action
White, insoluble precipitate forms in the isocyanate solution or reaction mixture. Dimerization of this compound.1. Verify Storage Conditions: Ensure the isocyanate is stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). 2. Check for Contaminants: Moisture and catalytic impurities (e.g., strong bases, some metals) can accelerate dimerization. Use anhydrous solvents and reagents. 3. Lower Reaction Temperature: If dimerization occurs during a reaction, consider running the experiment at a lower temperature. The dimerization process is often accelerated by heat.
Decreased reactivity of the isocyanate in a reaction, leading to low product yield. The isocyanate has dimerized, reducing the concentration of the reactive monomeric form.1. Use Fresh Isocyanate: Whenever possible, use freshly opened or purified this compound for reactions. 2. Monitor Monomer Content: If dimerization is suspected, analytical techniques such as FTIR spectroscopy can be used to monitor the concentration of the isocyanate group (-NCO). A decrease in the intensity of the characteristic -NCO peak around 2270 cm⁻¹ may indicate dimerization.
Inconsistent reaction outcomes. Partial dimerization of the this compound starting material.1. Purify the Isocyanate: If the purity is in doubt, this compound can be purified by recrystallization from a non-polar solvent like n-hexane, followed by sublimation.[1] 2. Implement Strict Anhydrous Techniques: Ensure all glassware is oven-dried or flame-dried, and all solvents and reagents are rigorously dried before use.

Frequently Asked Questions (FAQs)

Q1: What is dimerization of this compound and why is it a problem?

A1: Dimerization is a chemical reaction where two molecules of this compound react with each other to form a four-membered ring structure called a uretidione (or uretdione). This dimer is a stable, less reactive species. The formation of the dimer is problematic because it consumes the reactive isocyanate monomer, leading to reduced yields in your desired reaction and the formation of an often insoluble byproduct that can complicate purification. The bulky adamantyl group can influence the kinetics and thermodynamics of this process.[2][3]

Q2: Under what conditions does this compound tend to dimerize?

A2: Dimerization of isocyanates is generally promoted by:

  • Presence of Catalysts: Strong bases, tertiary amines, phosphines, and certain metal compounds can catalyze the dimerization reaction.[4]

  • Elevated Temperatures: Although the bulky adamantyl group provides some steric hindrance that can slow down dimerization compared to less hindered isocyanates, higher temperatures can still promote this unwanted side reaction.[2][5] The dimerization of isocyanates is an exothermic process.[4]

  • Presence of Moisture: While water primarily reacts with isocyanates to form ureas, the resulting amines can act as catalysts for further isocyanate reactions, including dimerization.[6]

  • Prolonged Storage: Over time, especially under suboptimal conditions, this compound can slowly dimerize.

Q3: How can I prevent the dimerization of this compound during storage?

A3: To ensure the long-term stability of this compound, follow these storage guidelines:

  • Temperature: Store in a cool environment. Refrigeration is recommended.

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to moisture.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

  • Purity: Ensure the isocyanate is pure before long-term storage, as impurities can catalyze dimerization.

Q4: Can I reverse the dimerization of this compound?

A4: Yes, the dimerization of isocyanates is often a reversible reaction. The uretidione dimer can dissociate back to the isocyanate monomer at elevated temperatures.[7] This process is known as retro-dimerization or depolymerization. However, the specific temperature required for the efficient depolymerization of the this compound dimer is not well-documented and may require empirical determination. It's important to note that high temperatures can also lead to other unwanted side reactions. A more controlled approach for recovering the monomer is often to purify the isocyanate by sublimation.[1]

Q5: What analytical techniques can I use to detect the dimerization of this compound?

A5: Several analytical techniques can be employed to detect the presence of the dimer:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The most direct method. The isocyanate monomer has a strong, characteristic absorption peak for the -N=C=O group around 2270 cm⁻¹. The formation of the uretidione dimer will result in the appearance of new peaks, typically in the region of 1750-1790 cm⁻¹ (C=O stretching in the four-membered ring), and a decrease in the intensity of the isocyanate peak.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the signals corresponding to the dimer structure, which will be distinct from the monomer.

  • Mass Spectrometry (MS): The dimer will have a molecular weight double that of the monomer (Monomer MW: 177.24 g/mol ; Dimer MW: 354.48 g/mol ).

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization and Sublimation

This protocol is recommended for purifying this compound that may have partially dimerized during storage.

Materials:

  • This compound

  • Anhydrous n-hexane

  • Oven-dried flasks and filtration apparatus

  • Sublimation apparatus

Procedure:

  • Dissolve the this compound in a minimal amount of hot, anhydrous n-hexane.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the monomer. The dimer is typically less soluble and may precipitate out first or remain in the mother liquor depending on the specific conditions.

  • Filter the recrystallized this compound under an inert atmosphere.

  • Wash the crystals with a small amount of cold, anhydrous n-hexane.

  • Dry the purified crystals under vacuum.

  • For higher purity, the recrystallized isocyanate can be further purified by sublimation under vacuum.[1]

Protocol 2: General Handling Procedure to Minimize Dimerization in Reactions

This protocol outlines best practices for handling this compound in a typical reaction setup to prevent dimerization.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DCM, Toluene)

  • Oven-dried or flame-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up the reaction under a positive pressure of a dry, inert gas.

  • Use freshly purified or newly purchased this compound.

  • If dissolving the isocyanate, use a dry, inert solvent.

  • Add the isocyanate to the reaction mixture at the lowest practical temperature for the desired reaction.

  • If the reaction requires heating, monitor for the formation of any precipitates which might indicate dimerization.

  • Upon completion of the reaction, proceed with the workup promptly to avoid potential post-reaction dimerization.

Visualizations

Logical Workflow for Troubleshooting Dimerization

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Actions cluster_prevention Preventative Measures observe_precipitate White Precipitate Observed diagnose_dimer Suspected Dimerization observe_precipitate->diagnose_dimer observe_low_yield Low Reaction Yield observe_low_yield->diagnose_dimer action_verify Verify Storage Conditions diagnose_dimer->action_verify action_check Check for Contaminants diagnose_dimer->action_check action_temp Lower Reaction Temperature diagnose_dimer->action_temp action_purify Purify Isocyanate diagnose_dimer->action_purify prevent_storage Proper Storage action_verify->prevent_storage prevent_handling Anhydrous Techniques action_check->prevent_handling prevent_fresh Use Fresh Reagent action_purify->prevent_fresh

Caption: Troubleshooting workflow for addressing this compound dimerization.

Signaling Pathway of Isocyanate Dimerization

G cluster_reactants Reactants cluster_conditions Influencing Factors cluster_product Product cluster_side_reaction Side Reaction isocyanate1 This compound (Monomer) dimer Uretidione Dimer isocyanate1->dimer urea Urea Formation isocyanate1->urea isocyanate2 This compound (Monomer) isocyanate2->dimer catalyst Catalyst (e.g., Base, Phosphine) catalyst->dimer promotes heat Heat heat->dimer promotes moisture Moisture moisture->urea

Caption: Factors influencing the dimerization of this compound.

References

storage conditions to ensure 1-Adamantyl isocyanate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stable storage and handling of 1-Adamantyl isocyanate. It includes troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect it from moisture, as it readily reacts with water.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q3: What happens if this compound is exposed to moisture?

A3: Isocyanates, including this compound, react with water to form an unstable carbamic acid, which then decomposes to form a primary amine (1-aminoadamantane) and carbon dioxide gas.[3][4] This degradation will reduce the purity of the reagent and can lead to pressure buildup in a sealed container.

Q4: I observed clumping of the this compound powder. What could be the cause?

A4: Clumping of the powder is often an indication of moisture exposure. The reaction with atmospheric water can lead to the formation of ureas through the reaction of the isocyanate with the amine formed from initial hydrolysis, resulting in a solid mass.

Q5: My reaction with this compound is not proceeding as expected. What are some potential reasons?

A5: There are several potential reasons for reaction failure:

  • Reagent Degradation: The this compound may have been compromised by moisture.

  • Solvent Contamination: The solvent used in the reaction may contain trace amounts of water or other nucleophilic impurities.

  • Improper Reaction Conditions: Isocyanate reactions are sensitive to temperature and catalysts. Ensure your protocol is optimized for these parameters.

  • Catalyst Deactivation: If you are using a catalyst, it may have been deactivated by impurities in the reaction mixture.[5]

Q6: What are the handling precautions for this compound?

A6: this compound is harmful if swallowed, in contact with skin, or if inhaled.[2][6] It can cause skin and eye irritation and may cause respiratory irritation.[2][6] Always handle it in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]

Quantitative Data Summary

For optimal stability, please adhere to the following storage and handling parameters for this compound.

ParameterRecommended ConditionRationale
Temperature Cool (typically 2-8 °C)To minimize potential degradation and side reactions.
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)To prevent reaction with atmospheric moisture.
Container Tightly sealed, opaque glass bottleTo protect from moisture and light.
Location Well-ventilated, designated chemical storage areaTo ensure safety and prevent cross-contamination.[1][2]
Melting Point 144-146 °CA significant deviation may indicate impurity.[7][8]

Experimental Protocols

General Protocol for a Reaction using this compound (e.g., Urea Synthesis)

This protocol outlines the general steps for reacting this compound with a primary amine to form a substituted urea, with a focus on maintaining anhydrous conditions.

Materials:

  • This compound

  • Primary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation: Dry all glassware in an oven at >100°C overnight and allow to cool under a stream of inert gas.

  • Reagent Setup: In the inert atmosphere of a glovebox or using Schlenk line techniques, add the primary amine and anhydrous solvent to the reaction flask.

  • Initiate Stirring: Begin stirring the solution to ensure it is homogeneous.

  • Addition of this compound: Carefully weigh the this compound in the inert atmosphere and add it to the reaction mixture in portions. Alternatively, dissolve the isocyanate in a minimal amount of anhydrous solvent and add it dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to proceed at the desired temperature (often room temperature) and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench any unreacted isocyanate if necessary (e.g., with a small amount of methanol). Proceed with the appropriate aqueous work-up and purify the product by recrystallization or column chromatography.

Visual Guides

Below are diagrams illustrating key concepts for handling this compound.

cluster_0 Degradation Pathway of this compound with Moisture A This compound (R-N=C=O) C Carbamic Acid Intermediate (R-NH-COOH) A->C + H2O B Water (H2O) B->C D 1-Aminoadamantane (R-NH2) C->D Decarboxylation E Carbon Dioxide (CO2) C->E Decarboxylation

Caption: Reaction of this compound with water.

cluster_1 Troubleshooting Workflow start Experiment Fails check_reagent Check this compound (Visual Inspection, mp) start->check_reagent check_solvent Check Solvent (Anhydrous?) check_reagent->check_solvent OK new_reagent Use Fresh Reagent check_reagent->new_reagent Degraded check_conditions Review Reaction Conditions (Temp, Atmosphere) check_solvent->check_conditions Dry dry_solvent Use Freshly Dried Solvent check_solvent->dry_solvent Wet optimize_conditions Optimize Conditions (e.g., use inert gas) check_conditions->optimize_conditions Suboptimal success Problem Solved check_conditions->success Optimal new_reagent->success dry_solvent->success optimize_conditions->success

Caption: Troubleshooting guide for failed reactions.

References

moisture sensitivity of 1-Adamantyl isocyanate and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of 1-Adamantyl isocyanate, with a particular focus on its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound featuring a bulky adamantyl group attached to an isocyanate functional group.[1][2] Its high reactivity makes it a valuable reagent in organic synthesis, particularly in the preparation of urea (B33335) derivatives.[3][4][5][6][7] These derivatives are explored in drug discovery for various therapeutic targets, including as inhibitors of soluble epoxide hydrolase.[3][4]

Q2: How moisture-sensitive is this compound?

A2: this compound is highly sensitive to moisture.[8] The isocyanate group readily reacts with water in an irreversible reaction. This sensitivity necessitates specific handling and storage procedures to maintain the compound's integrity and prevent degradation.

Q3: What happens when this compound is exposed to water?

A3: Upon exposure to water, this compound undergoes hydrolysis. The isocyanate group reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield 1-aminoadamantane and carbon dioxide gas.[9] This reaction is generally undesirable as it consumes the isocyanate and introduces impurities.

Q4: How should I properly store this compound?

A4: To prevent degradation from moisture, this compound should be stored in a tightly sealed container in a dry and well-ventilated area, preferably in a cool place.[8][10][11] The use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize contact with atmospheric moisture.

Q5: What are the primary safety hazards associated with this compound?

A5: this compound is a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin.[1][8][11][12] It can cause serious eye irritation and skin irritation.[1][8][11] It may also cause respiratory irritation.[1][8][11] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Troubleshooting Guide

Problem: My reaction with this compound is giving low yields or unexpected byproducts.

Possible Cause: The most likely cause is the degradation of the this compound due to moisture contamination.

Solution:

  • Verify Reagent Quality: Ensure that the this compound used is from a freshly opened container or has been stored under strictly anhydrous conditions.

  • Anhydrous Reaction Conditions: All solvents and other reagents used in the reaction must be thoroughly dried. Glassware should be oven-dried or flame-dried before use. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Amine Impurity: The presence of 1-aminoadamantane (formed from the reaction with water) in your starting material can lead to the formation of undesired symmetrical urea byproducts. Consider purifying the this compound by sublimation or recrystallization if moisture contamination is suspected.

Problem: I observed gas evolution when dissolving this compound.

Possible Cause: This is a strong indication of moisture contamination. The gas is carbon dioxide, produced from the reaction of the isocyanate with water.

Solution:

  • Solvent Purity: Immediately cease using the solvent and obtain a fresh, anhydrous supply. Ensure proper solvent drying techniques are being used.

  • Reagent Integrity: The this compound has likely been compromised. It is best to discard the contaminated portion and use a fresh, unopened supply for future experiments.

Data Presentation

Table 1: Chemical Properties and Safety Information for this compound

PropertyValue
CAS Number 4411-25-0[1][2][8]
Molecular Formula C11H15NO[1][2][8]
Molecular Weight 177.24 g/mol [2][8]
Melting Point 144-146 °C[2][6]
Hazard Statements H302, H312, H315, H319, H332, H335[1][11]
Precautionary Statements P261, P264, P270, P271, P280, P305+P351+P338, P403+P233, P405, P501[8]

Experimental Protocols & Visualizations

Reaction of this compound with Water (Hydrolysis)

This protocol describes the undesirable reaction of this compound with water.

Methodology:

  • In a fume hood, place a small, known amount of this compound into a clean, dry reaction vessel.

  • Add a stoichiometric amount of water (H₂O) dissolved in an anhydrous solvent (e.g., tetrahydrofuran) dropwise to the isocyanate.

  • Stir the reaction at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum indicates the progression of the reaction.

  • The primary products will be 1-aminoadamantane and carbon dioxide gas.

Moisture_Sensitivity Isocyanate This compound (R-N=C=O) Carbamic_Acid Carbamic Acid Intermediate (R-NH-COOH) Isocyanate->Carbamic_Acid + H₂O Water Water (H₂O) Water->Carbamic_Acid Amine 1-Aminoadamantane (R-NH₂) Carbamic_Acid->Amine Decomposition CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Decomposition

Caption: Reaction pathway of this compound with water.

General Handling Workflow for Moisture-Sensitive Reagents

This workflow outlines the recommended procedure for handling this compound to minimize moisture exposure.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Prep_Glassware Oven/Flame-Dry Glassware Weigh Weigh Reagent Under Inert Atmosphere Prep_Glassware->Weigh Prep_Solvent Use Anhydrous Solvents Dissolve Dissolve in Anhydrous Solvent Prep_Solvent->Dissolve Prep_Inert Prepare Inert Atmosphere (N₂ or Ar) Prep_Inert->Weigh Weigh->Dissolve React Perform Reaction Under Inert Atmosphere Dissolve->React Store Store in Tightly Sealed Container React->Store Desiccator Place in Desiccator or Glovebox Store->Desiccator

References

Technical Support Center: Optimizing Reactions of 1-Adamantyl Isocyanate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-adamantyl isocyanate and amines. The information is presented in a practical, question-and-answer format to address common challenges encountered during the synthesis of 1-adamantyl ureas.

Troubleshooting Guide

Q1: My reaction is showing low or no yield of the desired urea (B33335) product. What are the possible causes and solutions?

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Moisture Contamination: this compound is sensitive to moisture. Water will react with the isocyanate to form an unstable carbamic acid, which then decomposes to 1-aminoadamantane and carbon dioxide. The resulting amine can then react with remaining isocyanate to form the undesired symmetrical 1,3-di(adamantan-1-yl)urea.

  • Steric Hindrance: Highly hindered amines may react slowly or not at all under standard conditions.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time and Temperature: While many reactions proceed well at room temperature, for sterically hindered amines or less reactive partners, extending the reaction time or gently heating the mixture (e.g., to 40-50 °C) may be beneficial. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Catalysis: For sluggish reactions, consider the addition of a catalyst. Tertiary amines (e.g., triethylamine (B128534), DABCO) or organometallic compounds (e.g., dibutyltin (B87310) dilaurate) can be effective. However, be aware that catalysts can also promote side reactions, so optimization of the catalyst and its loading is crucial.

  • Stoichiometry Check: Carefully calculate and measure the molar equivalents of your reactants. A slight excess (1.05-1.1 equivalents) of the amine can sometimes be used to ensure complete consumption of the isocyanate.

Q2: I am observing the formation of a significant amount of white precipitate that is not my desired product. What could it be?

This is likely the symmetrical urea, 1,3-di(adamantan-1-yl)urea. As mentioned above, this side product forms when this compound reacts with water. The resulting 1-aminoadamantane is highly reactive towards the isocyanate.

Prevention:

  • Rigorously exclude water from your reaction system. Use anhydrous solvents, dry your amine if necessary, and maintain an inert atmosphere.

Q3: My purified product shows impurities that are difficult to remove. What are common side products and how can I minimize them?

Besides the symmetrical urea from water contamination, other potential side products include:

  • Allophanates and Biurets: If an excess of this compound is used, it can react with the newly formed urea product to form a biuret. While less common in simple urea synthesis, it's a possibility, especially at elevated temperatures.

  • Trimerization of the Isocyanate: Some isocyanates can trimerize to form an isocyanurate, particularly in the presence of certain catalysts.

Minimization Strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of this compound to the amine, or a slight excess of the amine.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can promote the formation of biurets and other side products.

  • Purification: Purification can often be achieved by recrystallization or column chromatography. For non-polar ureas, recrystallization from a suitable solvent is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this compound and an amine?

The reaction is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a substituted urea.

Q2: What are the most common solvents for this reaction?

Commonly used solvents include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM).[1] The choice of solvent often depends on the solubility of the starting materials and the desired reaction temperature. For instance, reactions with anilines have been successfully carried out in dry DMF.[2]

Q3: Is a base required for this reaction?

No, a base is generally not required for the reaction of an isocyanate with an amine to form a urea.[1] However, in some cases, a non-nucleophilic base like triethylamine is added, particularly when dealing with amine hydrochlorides to free the amine in situ.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method. The disappearance of the starting materials and the appearance of the product spot can be visualized. Staining with an appropriate agent may be necessary. For more quantitative monitoring, techniques like LC-MS or NMR spectroscopy can be employed.

Q5: What are the typical purification methods for 1-adamantyl ureas?

  • Precipitation and Filtration: In many cases, the urea product is insoluble in the reaction solvent and precipitates out upon formation or after the addition of an anti-solvent (like water or hexane). The pure product can then be isolated by filtration.

  • Recrystallization: This is a common and effective method for purifying solid urea products. The choice of solvent will depend on the polarity of the urea.

  • Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography can be used. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) will be required to separate the product from any impurities.

Quantitative Data

The following tables summarize reaction conditions and yields for the synthesis of various 1-adamantyl ureas from the literature.

Table 1: Reaction of 1-(Isocyanatomethyl)adamantane with Various Anilines [2]

Amine (Aniline Derivative)SolventReaction Time (h)Yield (%)
3-FluoroanilineDry DMF12-
2,4-DifluoroanilineDry DMF1274
2,6-DifluoroanilineDry DMF1210
3,5-DifluoroanilineDry DMF1270
3-ChloroanilineDry DMF1292
4-Chloro-3-fluoroanilineDry DMF12-

Table 2: Reaction of 1-[Isocyanato(phenyl)methyl]adamantane with Various Anilines [3]

Amine (Aniline Derivative)SolventReaction Time (h)Yield (%)
Aniline (B41778)Diethyl ether1270
2-FluoroanilineDiethyl ether1225
3-FluoroanilineDiethyl ether1229
3-ChloroanilineDiethyl ether1226

Experimental Protocols

General Procedure for the Synthesis of 1-(Adamantan-1-ylmethyl)-3-(substituted phenyl)ureas [2]

  • To a solution of 1-(isocyanatomethyl)adamantane (1.0 eq) in dry dimethylformamide (DMF), add the desired substituted aniline (1.0 eq) and triethylamine (a catalytic amount, if necessary).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), add 1 N HCl to the reaction mixture and stir for 1 hour.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with water.

  • Recrystallize the crude product from ethanol (B145695) to obtain the pure 1-(adamantan-1-ylmethyl)-3-(substituted phenyl)urea.

General Procedure for the Synthesis of 1-((Adamantan-1-yl)(phenyl)methyl)-3-(substituted phenyl)ureas [4]

  • To a solution of 1-[isocyanato(phenyl)methyl]adamantane (1.0 eq) in anhydrous diethyl ether, add triethylamine (1.05 eq) and the desired aniline (1.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Add 1 N HCl to the reaction mixture and stir for an additional hour.

  • Filter the resulting white precipitate and wash with water.

  • Purify the product by recrystallization from ethanol.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product isocyanate This compound (R-N=C=O) urea 1-Adamantyl-3-substituted Urea (R-NH-C(O)-NH-R') isocyanate->urea Nucleophilic Addition amine Amine (R'-NH2) amine->urea

Caption: Reaction pathway for the synthesis of 1-adamantyl ureas.

Experimental_Workflow start Start reactants Combine this compound and Amine in Anhydrous Solvent start->reactants reaction Stir at Room Temperature (or gentle heating if needed) reactants->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Precipitation / Extraction monitor->workup Reaction Complete purification Purification: Filtration / Recrystallization / Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: General experimental workflow for urea synthesis.

Troubleshooting_Guide start Low / No Yield check_moisture Check for Moisture Contamination start->check_moisture Possible Cause check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions Possible Cause check_reactants Verify Reactant Purity & Stoichiometry start->check_reactants Possible Cause solution_moisture Use Anhydrous Solvents & Inert Atmosphere check_moisture->solution_moisture Solution solution_conditions Increase Reaction Time / Temperature Consider Catalyst check_reaction_conditions->solution_conditions Solution solution_reactants Purify Starting Materials Recalculate Stoichiometry check_reactants->solution_reactants Solution

Caption: Troubleshooting logic for low reaction yield.

References

troubleshooting low yields in 1-Adamantyl isocyanate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Adamantyl isocyanate. The content is designed to address common challenges and provide practical solutions to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so slow or resulting in a low yield?

A1: The primary reason for sluggish reactions and low yields is the significant steric hindrance imparted by the bulky adamantyl group. This steric bulk physically impedes the approach of nucleophiles (such as amines and alcohols) to the electrophilic carbon of the isocyanate group, thereby slowing down the reaction rate compared to less hindered isocyanates. To overcome this, optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reactions in this compound reactions include:

  • Urea (B33335) formation from moisture: this compound is highly sensitive to moisture. Any water present in the reactants or solvent will react with the isocyanate to form an unstable carbamic acid, which then decomposes to 1-aminoadamantane and carbon dioxide. The newly formed amine can then react with another molecule of this compound to produce the often-insoluble N,N'-di(1-adamantyl)urea.

  • Allophanate (B1242929) and Biuret (B89757) Formation: At elevated temperatures or with an excess of this compound, the desired urethane (B1682113) or urea product can react further with another isocyanate molecule to form allophanate or biuret linkages, respectively. These side reactions can lead to byproducts and reduce the yield of the desired product.

  • Trimerization: In the presence of certain catalysts, particularly strong bases, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings.

Q3: How can I purify the adamantyl urea or carbamate (B1207046) product?

A3: Purification of adamantyl-containing ureas and carbamates can often be achieved through recrystallization.[1][2] Due to their typically crystalline nature, finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key. Common solvents for recrystallization include ethanol, hexane, or mixtures of solvents like dichloromethane/methanol. Column chromatography on silica (B1680970) gel can also be employed for purification.[3]

Troubleshooting Guides

Low Yield of Adamantyl Urea/Carbamate
Symptom Possible Cause Recommended Solution
Reaction is sluggish or does not go to completion. Insufficient activation of the sterically hindered isocyanate. Catalyst Selection: Employ a catalyst to accelerate the reaction. Organometallic catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), are particularly effective for sterically hindered isocyanates.[4] For reactions with amines, a tertiary amine base like triethylamine (B128534) can also be used.
Suboptimal reaction temperature. Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Inappropriate solvent. Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or THF are commonly used. For reactions with alcohols, non-polar aprotic solvents may facilitate a faster reaction by not solvating the nucleophile as strongly.[5]
Formation of a white precipitate. Moisture contamination leading to the formation of insoluble N,N'-di(1-adamantyl)urea. Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure reactants are dry.[6]
Multiple spots on TLC, indicating byproduct formation. Allophanate/Biuret formation due to excess isocyanate or high temperature. Stoichiometry Control: Use a 1:1 stoichiometric ratio of reactants or a slight excess of the nucleophile.[7] Temperature Control: Maintain a moderate reaction temperature to minimize these side reactions.
Trimerization of the isocyanate. Catalyst Selection: Avoid strong bases that can promote trimerization. If using a catalyst, ensure it is selective for urethane/urea formation.

Quantitative Data

The following tables summarize reported yields for various reactions involving adamantyl isocyanates under different conditions.

Table 1: Synthesis of Adamantyl Ureas

Adamantyl Isocyanate Amine Solvent Base/Catalyst Temperature Time Yield (%) Reference
1-(Isocyanatomethyl)adamantaneVarious anilinesDMF-Room Temp12 hup to 92[8]
This compoundVarious pyrazole-containing aminesDMFTriethylamineRoom Temp8 h23-61[4]
This compound4-Aminobutanoic acidDMF----[9]
1-(Isocyanatomethyl)-3,5-dimethyladamantaneAliphatic diamines----63-99[10]

Experimental Protocols

General Protocol for the Synthesis of 1-Adamantyl Ureas

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

  • Anhydrous diethyl ether (for workup)

  • 1N HCl (for workup)

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar. If the amine is a hydrochloride salt, add triethylamine (1.1 equivalents).

  • Addition of Isocyanate: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-12 hours.

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1N HCl, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.[1][2]

Visualizations

experimental_workflow Experimental Workflow for 1-Adamantyl Urea Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_amine Add Amine and Solvent setup_reaction->add_amine add_isocyanate Add this compound add_amine->add_isocyanate monitor_reaction Monitor Reaction (TLC/LC-MS) add_isocyanate->monitor_reaction quench_reaction Aqueous Workup monitor_reaction->quench_reaction extract_product Extract with Organic Solvent quench_reaction->extract_product dry_purify Dry and Purify (Recrystallization/Chromatography) extract_product->dry_purify troubleshooting_low_yield Troubleshooting Low Yields in this compound Reactions start Low Yield Observed check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions moisture Moisture Contamination? check_reagents->moisture catalyst Ineffective Catalyst? check_conditions->catalyst allophanate_biuret Allophanate/Biuret Formation? check_side_reactions->allophanate_biuret dry_reagents Use Anhydrous Reagents/Solvents moisture->dry_reagents Yes purity Impure Starting Materials? moisture->purity No purify_reagents Purify Starting Materials purity->purify_reagents Yes optimize_catalyst Use DBTDL or Tertiary Amine catalyst->optimize_catalyst Yes temperature Suboptimal Temperature? catalyst->temperature No optimize_temp Optimize Temperature (e.g., 40-60 °C) temperature->optimize_temp Yes solvent Inappropriate Solvent? temperature->solvent No optimize_solvent Use Aprotic Polar Solvent (e.g., DMF, THF) solvent->optimize_solvent Yes control_stoichiometry Control Stoichiometry & Temperature allophanate_biuret->control_stoichiometry Yes trimerization Trimerization? allophanate_biuret->trimerization No avoid_strong_base Avoid Strong Base Catalysts trimerization->avoid_strong_base Yes

References

Technical Support Center: Monitoring 1-Adamantyl Isocyanate Reactions with FTIR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing in-situ Fourier Transform Infrared (FTIR) spectroscopy for monitoring the reaction progress of 1-Adamantyl isocyanate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is the isocyanate peak at ~2265 cm⁻¹ not decreasing or decreasing very slowly?

A1: There are several potential reasons for a stalled or slow reaction:

  • Incomplete Dissolution: this compound is a solid with a melting point of 144-146°C.[1] If it has not fully dissolved in your reaction solvent, the reaction will be limited by the dissolution rate.

    • Solution: Ensure your solvent has been appropriately chosen for the solubility of this compound (e.g., acetone, dichloromethane (B109758), or ethyl acetate) and that the solid is fully dissolved before initiating the reaction, possibly with gentle heating and stirring.[2]

  • Low Reaction Temperature: The reaction kinetics may be slow at your current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the FTIR spectrum.

  • Catalyst Issues: If you are using a catalyst, it may be inactive or at too low a concentration.

    • Solution: Ensure your catalyst is fresh and added at the appropriate concentration.

  • Reagent Purity: Impurities in your reactants or solvent (e.g., water) can interfere with the reaction.

    • Solution: Use reagents and solvents of appropriate purity and ensure they are dry, as water can react with the isocyanate.

Q2: I am seeing unexpected peaks in my FTIR spectrum. What could they be?

A2: Unexpected peaks can arise from side reactions, especially if there is an excess of this compound or if the reaction temperature is too high. Common side products and their characteristic FTIR peaks are listed in the data table below.

  • Allophanates: Formed from the reaction of isocyanate with a urethane (B1682113) product. Look for C=O stretching vibrations around 1724 cm⁻¹ and 1689 cm⁻¹.[3]

  • Biurets: Resulting from the reaction of isocyanate with a urea (B33335) product. Biurets show characteristic peaks around 1715 cm⁻¹.

  • Isocyanurates: Trimerization of the isocyanate can occur, particularly at elevated temperatures, leading to the formation of a stable six-membered ring. Look for a strong carbonyl (C=O) stretching vibration around 1680 cm⁻¹.[4]

Q3: My baseline is drifting or is very noisy. How can I fix this?

A3: Baseline issues are common in in-situ FTIR monitoring. Here are some potential causes and solutions:

  • Temperature Fluctuations: Changes in the reaction temperature can affect the infrared absorption of the solvent and the ATR probe, leading to baseline drift.

    • Solution: Ensure your reaction temperature is well-controlled and stable. Allow the system to equilibrate thermally before starting your measurement.

  • Stirring Issues: Inconsistent stirring can cause fluctuations in the concentration of species at the ATR probe surface, resulting in a noisy baseline.

    • Solution: Ensure consistent and efficient stirring throughout the reaction.

  • Dirty ATR Probe: Residue on the ATR crystal from previous experiments can lead to a poor-quality spectrum.

    • Solution: Thoroughly clean the ATR probe with an appropriate solvent before each experiment.

  • Instrumental Factors: Environmental vibrations or issues with the FTIR spectrometer itself can contribute to noise.

    • Solution: Isolate the spectrometer from vibrations and ensure it is properly maintained.

Q4: The absorbance of my isocyanate peak is too high and seems to be saturating the detector. What should I do?

A4: Detector saturation can occur if the concentration of the analyte is too high.

  • Solution: Reduce the concentration of your this compound. Alternatively, you can select a weaker absorption band for your analysis if one is available, although the isocyanate peak is typically the most distinct.

Frequently Asked Questions (FAQs)

Q1: What is the characteristic FTIR peak for this compound?

A1: The most prominent and useful peak for monitoring this compound is the strong, sharp absorption band due to the asymmetric stretching of the isocyanate group (-N=C=O), which appears in the range of 2250-2285 cm⁻¹.[5]

Q2: What are the typical FTIR peaks for the products of a reaction with this compound?

A2: When this compound reacts with an alcohol, it forms a urethane. When it reacts with an amine, it forms a urea. The characteristic peaks for these products are summarized in the table below.

Q3: Can I quantify the concentration of this compound using in-situ FTIR?

A3: Yes, the intensity of the isocyanate peak at ~2265 cm⁻¹ is proportional to its concentration.[6] You can create a calibration curve by measuring the absorbance of known concentrations of this compound in your reaction solvent. This will allow you to convert the absorbance values during your reaction to concentration.

Q4: What is the best way to set up an in-situ FTIR experiment for monitoring a this compound reaction?

A4: A detailed experimental protocol is provided in the "Experimental Protocols" section below. The general workflow involves setting up the reaction in a vessel equipped with an in-situ ATR-FTIR probe, collecting a background spectrum of the solvent, and then initiating the reaction and collecting spectra at regular intervals.

Data Presentation

Table 1: Key FTIR Peak Assignments for Monitoring this compound Reactions

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Reactant/Product/Side Product
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2285Reactant
Urethane (-NH-C(=O)-O-)N-H Stretch~3300Product
C=O Stretch1705 - 1725Product
C-O Stretch1200 - 1265Product
Urea (-NH-C(=O)-NH-)N-H Stretch~3300Product
C=O Stretch (Amide I)~1640Product
N-H Bend (Amide II)~1560Product
AllophanateC=O Stretch1724, 1689Side Product
BiuretC=O Stretch~1715Side Product
IsocyanurateC=O Stretch~1680Side Product

Experimental Protocols

Detailed Methodology for In-Situ FTIR Monitoring of the Reaction of this compound with an Amine

  • System Setup:

    • Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and an in-situ ATR-FTIR probe (e.g., with a diamond or silicon crystal).

    • Ensure the FTIR spectrometer is properly aligned and purged.

  • Background Spectrum Acquisition:

    • Add the desired volume of a suitable dry solvent (e.g., dichloromethane or ethyl acetate) to the reaction vessel.

    • Begin stirring and allow the system to reach the desired reaction temperature.

    • Collect a background spectrum of the solvent at the reaction temperature. This is crucial for accurate subtraction of solvent peaks.

  • Reactant Preparation and Addition:

    • In a separate flask, dissolve the desired amount of this compound in the reaction solvent. Ensure complete dissolution.

    • In another flask, prepare a solution of the amine reactant in the reaction solvent.

    • Add the this compound solution to the reaction vessel.

  • Reaction Monitoring:

    • Begin collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds).

    • Inject the amine solution into the reaction vessel to initiate the reaction.

    • Continue to collect spectra for the duration of the reaction, monitoring the decrease in the isocyanate peak (~2265 cm⁻¹) and the appearance of the urea product peaks (e.g., ~1640 cm⁻¹ and ~1560 cm⁻¹).

  • Data Analysis:

    • Process the collected spectra to obtain a time-course of the reaction.

    • Plot the absorbance (or concentration, if calibrated) of the isocyanate peak and the product peaks as a function of time to determine the reaction kinetics.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis setup System Setup background Background Spectrum setup->background reactants Prepare Reactant Solutions background->reactants initiate Initiate Reaction reactants->initiate monitor Collect FTIR Spectra initiate->monitor process Process Spectra monitor->process plot Plot Kinetic Data process->plot

Caption: Experimental workflow for monitoring this compound reactions with FTIR.

troubleshooting_guide cluster_reaction_issue Reaction Progress cluster_spectral_issue Spectral Quality start Problem with FTIR Monitoring no_change Isocyanate peak not decreasing? start->no_change unexpected_peaks Unexpected peaks observed? start->unexpected_peaks baseline_drift Baseline drift or noise? start->baseline_drift check_dissolution Ensure complete dissolution of solid isocyanate no_change->check_dissolution Yes check_temp Increase reaction temperature no_change->check_temp Yes check_catalyst Verify catalyst activity no_change->check_catalyst Yes side_reactions Check for side products (allophanates, biurets) unexpected_peaks->side_reactions Yes stabilize_temp Stabilize reaction temperature baseline_drift->stabilize_temp Yes check_stirring Ensure consistent stirring baseline_drift->check_stirring Yes clean_probe Clean ATR probe baseline_drift->clean_probe Yes

Caption: Troubleshooting decision tree for FTIR reaction monitoring.

References

identifying and removing impurities from 1-Adamantyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and removing impurities from 1-Adamantyl isocyanate, ensuring the quality and reliability of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities in this compound can be categorized into two main types:

  • Synthesis-Related Impurities: These can include unreacted starting materials or byproducts from the synthetic route. For example, if the isocyanate is prepared from 1-adamantylamine, residual amine may be present. Another potential byproduct from certain synthetic routes is adamantan-2-one.

  • Degradation Products: this compound is susceptible to hydrolysis, especially in the presence of moisture. This degradation pathway leads to the formation of 1-adamantylamine. The resulting amine can then react with unreacted isocyanate to form the symmetrically disubstituted urea (B33335), N,N'-di(1-adamantyl)urea, which is a common impurity in aged samples.

Q2: How can I detect the presence of these impurities?

A2: Several analytical techniques can be employed to detect impurities in this compound:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a quick and effective method to confirm the presence of the isocyanate functional group, which has a strong, characteristic absorption band around 2275-2250 cm⁻¹. The presence of 1-adamantylamine can be indicated by N-H stretching bands around 3300-3500 cm⁻¹. The formation of N,N'-di(1-adamantyl)urea can be identified by the appearance of a carbonyl (C=O) stretching band around 1630-1650 cm⁻¹ and N-H bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities. The adamantyl protons of the isocyanate, amine, and urea derivatives will have distinct chemical shifts. For example, the protons of 1-adamantylamine appear at approximately 1.28-2.05 ppm in CDCl₃.[1][2] By integrating the signals corresponding to the impurities and the main compound, their relative amounts can be determined.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities. It can effectively separate this compound from potential impurities like 1-adamantylamine and adamantan-2-one, with the mass spectrometer providing definitive identification of each component.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of non-volatile impurities like N,N'-di(1-adamantyl)urea. Often, derivatization of the isocyanate is performed to create a more stable and easily detectable compound.[3][4]

Q3: What are the recommended methods for purifying this compound?

A3: The two most effective and commonly used methods for purifying this compound are recrystallization and sublimation.[5]

  • Recrystallization: This technique involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize while the impurities remain in the solution. For this compound, n-hexane is a commonly recommended solvent.[5]

  • Sublimation: This method is effective for purifying solids that can transition directly from the solid to the gas phase without passing through a liquid phase. Under vacuum and with gentle heating, this compound will sublime and can be collected as pure crystals on a cold surface, leaving non-volatile impurities behind.

Q4: How should I store this compound to prevent degradation?

A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. It is also advisable to store it in a cool, dry place.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and handling of this compound.

Problem Possible Cause Troubleshooting Steps
FTIR spectrum shows a weak or absent isocyanate peak (~2260 cm⁻¹) and a strong, broad peak around 3300 cm⁻¹ and/or a peak around 1640 cm⁻¹. The compound has likely degraded due to hydrolysis, forming 1-adamantylamine and subsequently N,N'-di(1-adamantyl)urea.1. Confirm the presence of impurities using ¹H NMR or GC-MS. 2. If significant degradation has occurred, purification by recrystallization or sublimation is necessary. 3. For future use, ensure the compound is stored under anhydrous conditions.
During recrystallization from n-hexane, the compound "oils out" instead of forming crystals. The cooling process is too rapid, or the solution is too concentrated.1. Reheat the solution until the oil redissolves. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. If it still oils out, add a small amount of additional hot n-hexane to dilute the solution slightly and repeat the cooling process. 4. "Scratching" the inside of the flask with a glass rod at the surface of the solution can help induce crystallization.
After purification, the melting point of the this compound is still broad or lower than the reported value (144-146 °C). The purification was incomplete, and residual impurities remain.1. Analyze the purity of the material using an appropriate analytical technique (e.g., GC-MS or ¹H NMR). 2. Perform a second purification step. For example, if recrystallization was used, follow it with sublimation, or vice versa.
The yield after recrystallization is very low. Too much solvent was used, or the compound is more soluble in the cold solvent than anticipated.1. Concentrate the mother liquor (the remaining solution after filtration) by carefully evaporating some of the solvent and cool it again to recover more product. 2. Ensure the crystals are washed with a minimal amount of ice-cold solvent to reduce loss.

Experimental Protocols

Protocol 1: Purification by Recrystallization from n-Hexane

This protocol describes the purification of this compound from less soluble and more soluble impurities.

Materials:

  • Crude this compound

  • n-Hexane (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of n-hexane to just cover the solid.

  • Gently heat the mixture to boiling with stirring. Add more n-hexane in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and too rapid cooling.

  • After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Expected Outcome: This process should yield pure, white crystals of this compound with a melting point in the range of 144-146 °C. The purity can be assessed by GC-MS or ¹H NMR.

Protocol 2: Purity Assessment by GC-MS

This protocol provides a general method for the analysis of this compound and its volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes.

  • MS Detector (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve it in 10 mL of a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. Impurities can be identified by their retention times and, if using a mass spectrometer, by their mass spectra.

Quantitative Data Summary

Purification Method Typical Purity Before Typical Purity After Key Advantages Key Disadvantages
Recrystallization (n-Hexane) 90-95%>99%Good for removing both more and less soluble impurities. Scalable.Can have lower yields if too much solvent is used.
Sublimation 90-98%>99.5%Excellent for removing non-volatile impurities. Yields very pure product.Not suitable for thermally unstable compounds. Can be difficult to scale up.

Visualizing the Workflow

The following diagram illustrates the logical workflow for identifying and removing impurities from this compound.

impurity_workflow cluster_start Initial State cluster_analysis Impurity Identification cluster_decision Purity Assessment cluster_purification Purification cluster_final Final Product start Crude 1-Adamantyl isocyanate analytical_methods Analytical Techniques (FTIR, NMR, GC-MS) start->analytical_methods Analyze purity_check Purity Acceptable? analytical_methods->purity_check Assess purification_method Select Purification Method purity_check->purification_method No final_product Pure 1-Adamantyl isocyanate purity_check->final_product Yes recrystallization Recrystallization purification_method->recrystallization Choice 1 sublimation Sublimation purification_method->sublimation Choice 2 recrystallization->analytical_methods Re-analyze sublimation->analytical_methods Re-analyze

Caption: Workflow for the identification and removal of impurities from this compound.

References

Technical Support Center: Scale-Up Synthesis of 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 1-Adamantyl Isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: Two primary routes for the synthesis of this compound are commonly considered for scale-up:

  • Phosgenation of 1-Aminoadamantane: This traditional method involves the reaction of 1-aminoadamantane or its hydrochloride salt with phosgene (B1210022) or a phosgene equivalent like triphosgene.[1] While often high-yielding, the extreme toxicity of phosgene presents significant safety and handling challenges, particularly at a larger scale.[2]

  • Curtius Rearrangement of Adamantane-1-carboxylic Acid: This non-phosgene route involves the conversion of adamantane-1-carboxylic acid to an acyl azide (B81097), which then rearranges to this compound.[1] This method is increasingly favored for scale-up due to its avoidance of highly toxic phosgene.[3] The use of continuous flow technology can further enhance the safety of this process.

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns depend on the chosen synthetic route:

  • Phosgenation Route: The extreme toxicity of phosgene gas is the most significant hazard.[3] Phosgene is a severe respiratory irritant and can be fatal even at low concentrations. Scale-up requires specialized equipment and stringent containment protocols.

  • Curtius Rearrangement Route: The key hazards are associated with the use of azides. Sodium azide is highly toxic, comparable to sodium cyanide.[4] The intermediate acyl azides can be explosive, especially if isolated or heated without careful control.[4] It is highly recommended to generate and consume the acyl azide in situ and to use a continuous flow setup to minimize the volume of hazardous intermediates at any given time.

Q3: What are the common side reactions to expect during the scale-up of this compound synthesis?

A3: Common side reactions include:

  • Urea (B33335) Formation: The isocyanate product can react with any residual water in the reaction mixture to form an unstable carbamic acid, which then decomposes to 1-aminoadamantane. This amine can then react with another molecule of this compound to form the symmetrical urea byproduct.[5]

  • Trimerization: Isocyanates can trimerize to form highly stable isocyanurates, especially at elevated temperatures or in the presence of certain catalysts.

  • Allophanate and Biuret Formation: The desired urethane (B1682113) or urea products (if the isocyanate is used in a subsequent step in a one-pot process) can react further with the isocyanate at higher temperatures to form allophanates and biurets, respectively.[5]

Q4: How can I purify this compound at a larger scale?

A4: For larger quantities of this compound, the following purification methods are recommended:

  • Recrystallization: Recrystallization from a suitable solvent, such as n-hexane, is an effective method for purifying solid this compound.[6]

  • Sublimation: Sublimation can provide a high-purity product and is a solvent-free purification method.[6] Its scalability may be a consideration depending on the equipment available.

  • Chromatography: While effective, column chromatography can be less practical and more costly for very large quantities due to solvent consumption and time.[7]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up synthesis of this compound.

Low Yield
Symptom Potential Cause Recommended Action
Low conversion of starting material Inadequate reaction temperature: The reaction may be too slow at the set temperature.Carefully increase the reaction temperature in small increments while monitoring for byproduct formation.
Poor mixing: Inefficient mixing can lead to localized areas of low reactant concentration.Increase the agitation speed and ensure the reactor design is suitable for the scale of the reaction.
Deactivated reagents: The reagents may have degraded due to improper storage or handling.Use fresh, high-purity reagents. For the Curtius rearrangement, ensure the azide source is active.
Significant byproduct formation Presence of water: Moisture can lead to the formation of urea byproducts.Ensure all solvents and reagents are rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature too high: Elevated temperatures can promote side reactions such as trimerization.Optimize the reaction temperature to favor the desired product formation.
Product loss during workup/purification Inappropriate purification method: The chosen purification method may not be suitable for the scale or the specific impurities present.Re-evaluate the purification strategy. Consider a combination of methods, such as recrystallization followed by sublimation.
Product solubility: The product may be partially soluble in the recrystallization wash solvent.Use a minimal amount of a cold wash solvent to reduce solubility losses.
Product Purity Issues
Symptom Potential Cause Recommended Action
Presence of urea byproduct Moisture in the reaction: As mentioned, water leads to urea formation.Implement stringent anhydrous conditions.
Discoloration of the final product Thermal degradation: The product may be sensitive to prolonged heating at high temperatures.Minimize the reaction time at elevated temperatures. Consider using a continuous flow reactor to reduce residence time at high temperatures.
Residual starting materials Incomplete reaction: The reaction may not have gone to completion.Increase the reaction time or consider a slight excess of one of the reagents (if it can be easily removed).
Other unknown impurities Side reactions: Other unexpected side reactions may be occurring.Analyze the impurity profile using techniques like LC-MS or GC-MS to identify the byproducts. Adjust reaction conditions (temperature, stoichiometry, catalyst) to minimize their formation.

Comparative Data on Synthesis Methods

Parameter Phosgenation Route Curtius Rearrangement Route
Reagent Toxicity Very High (Phosgene)High (Sodium Azide)
Intermediate Hazards LowHigh (Acyl Azide - explosive potential)
Safety Measures Requires specialized phosgene handling facilities.Requires careful temperature control and is best performed in a continuous flow reactor to minimize the accumulation of hazardous intermediates.
Reported Lab-Scale Yield Generally high.83-94%[8]
Scalability Established but requires significant capital investment for safety.More adaptable for modern, safer scale-up technologies like continuous flow.

Experimental Protocols

Representative Protocol for Continuous Flow Curtius Rearrangement

This protocol describes a conceptual continuous flow process for the synthesis of this compound from Adamantane-1-carboxylic acid. Note: This is a representative protocol and must be optimized for specific equipment and safety considerations.

1. Reagent Preparation:

  • Stream A: A solution of Adamantane-1-carboxylic acid and a suitable base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene).

  • Stream B: A solution of diphenylphosphoryl azide (DPPA) in the same anhydrous solvent.

2. Reaction Setup:

  • A continuous flow reactor system equipped with multiple pumps, mixing units (T-mixers), heated reactor coils, and a back-pressure regulator.

  • The system should be thoroughly dried and purged with an inert gas.

3. Acyl Azide Formation:

  • Pump Stream A and Stream B at controlled flow rates into a T-mixer.

  • Pass the combined stream through a heated reactor coil (Coil 1) at a controlled temperature (e.g., 60-80 °C) and residence time to facilitate the formation of the acyl azide intermediate.

4. Curtius Rearrangement:

  • The output from Coil 1 is directly fed into a second heated reactor coil (Coil 2) at a higher temperature (e.g., 100-120 °C) to induce the Curtius rearrangement, converting the acyl azide to this compound with the evolution of nitrogen gas.

  • The back-pressure regulator maintains the system pressure to prevent solvent boiling and ensure smooth flow.

5. Work-up and Purification:

  • The product stream exiting the reactor can be collected for subsequent batch purification (recrystallization or sublimation).

  • Alternatively, in-line purification using scavenger resins could be incorporated to remove excess reagents and byproducts.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No troubleshoot_reaction Troubleshoot Reaction Conditions low_conversion->troubleshoot_reaction troubleshoot_workup Troubleshoot Workup/Purification high_conversion->troubleshoot_workup cause_temp Inadequate Temperature? troubleshoot_reaction->cause_temp cause_mixing Poor Mixing? troubleshoot_reaction->cause_mixing cause_reagents Reagent Quality? troubleshoot_reaction->cause_reagents cause_purification Purification Method? troubleshoot_workup->cause_purification cause_solubility Product Solubility? troubleshoot_workup->cause_solubility cause_temp->cause_mixing No solution_temp Optimize Temperature cause_temp->solution_temp Yes cause_mixing->cause_reagents No solution_mixing Improve Agitation cause_mixing->solution_mixing Yes solution_reagents Use Fresh Reagents cause_reagents->solution_reagents Yes cause_purification->cause_solubility No solution_purification Re-evaluate Method cause_purification->solution_purification Yes solution_solubility Optimize Wash Solvent cause_solubility->solution_solubility Yes end Yield Improved solution_temp->end solution_mixing->end solution_reagents->end solution_purification->end solution_solubility->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for Continuous Flow Synthesis

Continuous_Flow_Synthesis cluster_reagents Reagent Streams cluster_reaction Continuous Flow Reactor cluster_workup Product Collection & Purification reagent_A Adamantane-1-carboxylic Acid + Base in Solvent mixer T-Mixer reagent_A->mixer reagent_B DPPA in Solvent reagent_B->mixer coil1 Heated Coil 1 (Acyl Azide Formation) mixer->coil1 coil2 Heated Coil 2 (Curtius Rearrangement) coil1->coil2 bpr Back-Pressure Regulator coil2->bpr collection Product Stream Collection bpr->collection purification Purification (Recrystallization/ Sublimation) collection->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the continuous flow synthesis of this compound.

References

Technical Support Center: Managing Exotherms in Reactions with 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 1-adamantyl isocyanate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safer and more reliable results.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition

  • Question: My reaction temperature is rising too quickly and becoming difficult to control after adding the nucleophile (e.g., a primary amine) to this compound. What should I do?

  • Answer: This indicates a highly exothermic reaction that requires immediate control.

    • Immediate Action:

      • Cease addition of the nucleophile immediately.

      • Ensure efficient stirring to promote even heat distribution.

      • Utilize an external cooling bath (e.g., ice-water or dry ice-acetone) to lower the temperature of the reaction vessel.

    • Preventative Measures for Future Experiments:

      • Slow Addition: Add the nucleophile dropwise or via a syringe pump to control the rate of reaction and heat generation.

      • Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to moderate the reaction rate.

      • Dilution: Increase the solvent volume to provide a larger heat sink, which will absorb the heat generated by the reaction.

Issue 2: Formation of Insoluble White Precipitate and Reaction Stalling

  • Question: I am observing the formation of a white precipitate in my reaction, and the reaction does not seem to be going to completion. What is happening?

  • Answer: The formation of a white precipitate is often indicative of the formation of a disubstituted urea (B33335) byproduct, which can be caused by the presence of water. Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of this compound to form an insoluble urea.

    • Troubleshooting Steps:

      • Verify Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic materials in a dry atmosphere (e.g., under nitrogen or argon).

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

      • Purification of Starting Materials: If necessary, purify the starting materials to remove any water or other impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of exothermicity in reactions with this compound?

  • A1: The high reactivity of the isocyanate functional group (-NCO) with nucleophiles, particularly primary and secondary amines, is the primary source of the exotherm. The formation of the stable urea or urethane (B1682113) bond releases a significant amount of energy in the form of heat. The reaction with water is also exothermic.

  • Q2: Are there any quantitative data available on the heat of reaction for this compound?

  • Q3: What are the best practices for setting up a reaction with this compound to manage the exotherm?

  • A3:

    • Use a reaction vessel of an appropriate size to allow for sufficient headspace and efficient stirring.

    • Equip the reaction setup with a thermometer or temperature probe to monitor the internal temperature continuously.

    • Have a cooling bath readily available.

    • Add the nucleophile slowly and in a controlled manner.

    • Conduct the reaction under an inert atmosphere.

  • Q4: How can I safely quench a reaction containing unreacted this compound?

  • A4: Unreacted this compound should be quenched carefully. A common method is the slow addition of a nucleophilic scavenger.

    • Recommended Quenching Agent: A solution of a primary or secondary amine in an inert solvent (e.g., a dilute solution of n-butylamine in tetrahydrofuran).

    • Procedure: Cool the reaction mixture in an ice bath. Slowly add the quenching solution dropwise with vigorous stirring. Monitor the temperature to ensure it remains under control. The amine will react with the excess isocyanate to form a soluble urea.

  • Q5: Can the choice of solvent affect the exotherm?

  • A5: Yes, the solvent plays a crucial role in heat dissipation. Solvents with higher heat capacities can absorb more heat, and solvents with good thermal conductivity can help transfer heat to the cooling bath more efficiently. A sufficient volume of an appropriate inert solvent (e.g., tetrahydrofuran, dichloromethane) should be used to ensure the reaction mixture remains stirrable and to act as a thermal buffer.

Data Presentation

Table 1: Estimated Thermochemical Data for the Reaction of this compound with a Primary Amine

ParameterEstimated ValueNotes
Heat of Reaction (ΔHrxn) -90 to -120 kJ/molThis is an estimated range based on typical values for isocyanate-amine reactions. The actual value may vary depending on the specific amine and reaction conditions.
Adiabatic Temperature Rise (ΔTad) Highly dependent on concentrationCan be significant in concentrated solutions, potentially leading to a thermal runaway if not controlled. Calculated as ΔTad = (-ΔHrxn * n) / (m * Cp), where n is moles of limiting reagent, m is the total mass of the reaction mixture, and Cp is the specific heat capacity of the mixture.
Typical Reaction Solvents Tetrahydrofuran (THF), Dichloromethane (DCM), TolueneSolvents should be anhydrous and inert to the reactants.
Recommended Starting Temperature 0 °C to room temperatureLower temperatures are recommended for highly reactive amines.

Experimental Protocols

Key Experiment: Synthesis of 1-Adamantyl-3-n-butylurea with Exotherm Management

This protocol details the synthesis of a urea derivative from this compound and n-butylamine, with specific steps for monitoring and controlling the reaction exotherm.

Materials:

  • This compound (1.0 eq)

  • n-Butylamine (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Dropping funnel or syringe pump

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

Procedure:

  • Setup: Assemble the three-neck flask with the magnetic stirrer, thermometer, and a dropping funnel. Purge the entire apparatus with a slow stream of inert gas for 10-15 minutes.

  • Reagent Preparation: In the reaction flask, dissolve this compound in anhydrous THF. In the dropping funnel, prepare a solution of n-butylamine in anhydrous THF.

  • Initial Cooling: Cool the solution of this compound to 0 °C using the ice-water bath. Record the initial temperature.

  • Controlled Addition: Begin the dropwise addition of the n-butylamine solution to the stirred isocyanate solution. Monitor the internal reaction temperature closely.

    • Control Point: Maintain the internal temperature below 10 °C throughout the addition. If the temperature rises above this, pause the addition and allow the mixture to cool before resuming.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the cooling bath and let the reaction warm to room temperature. Continue to monitor the temperature.

  • Reaction Completion: Stir the reaction at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching (if necessary): If excess isocyanate is suspected, cool the reaction mixture to 0 °C and slowly add a small amount of a dilute solution of n-butylamine in THF until the isocyanate is no longer detected.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Exotherm_Management_Workflow Workflow for Managing Exothermic Reactions of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_apparatus Assemble & Purge Apparatus prep_reagents->setup_apparatus dissolve_isocyanate Dissolve this compound in Solvent setup_apparatus->dissolve_isocyanate cool_solution Cool to 0 °C dissolve_isocyanate->cool_solution add_nucleophile Slowly Add Nucleophile Solution cool_solution->add_nucleophile monitor_temp Continuously Monitor Temperature add_nucleophile->monitor_temp maintain_temp Maintain Temp < 10 °C monitor_temp->maintain_temp Temp > 10 °C? warm_rt Warm to Room Temperature monitor_temp->warm_rt Addition Complete maintain_temp->add_nucleophile Adjust Addition Rate / Cooling stir_complete Stir to Completion warm_rt->stir_complete quench_reaction Quench Reaction stir_complete->quench_reaction extract_product Extract Product quench_reaction->extract_product purify_product Purify Product extract_product->purify_product

Caption: Exotherm Management Workflow.

Troubleshooting_Logic Troubleshooting Logic for Exothermic Reactions cluster_issues Identify Issue cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered uncontrolled_exotherm Uncontrolled Temperature Rise start->uncontrolled_exotherm precipitate_formation Precipitate Formation / Stalled Reaction start->precipitate_formation fast_addition Addition Rate Too Fast uncontrolled_exotherm->fast_addition high_concentration High Reactant Concentration uncontrolled_exotherm->high_concentration inadequate_cooling Inadequate Cooling uncontrolled_exotherm->inadequate_cooling moisture_contamination Moisture Contamination precipitate_formation->moisture_contamination slow_addition Reduce Addition Rate fast_addition->slow_addition dilute_reaction Dilute Reaction Mixture high_concentration->dilute_reaction improve_cooling Enhance Cooling inadequate_cooling->improve_cooling use_anhydrous Use Anhydrous Conditions moisture_contamination->use_anhydrous

Caption: Troubleshooting Decision Tree.

Technical Support Center: Catalyst Selection for 1-Adamantyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Adamantyl Isocyanate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshooting common experimental issues, and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions of this compound?

A1: this compound is a bulky aliphatic isocyanate. Its primary reactions involve nucleophilic addition to the isocyanate group. The most common reactions are:

  • Reaction with alcohols: This forms N-(1-Adamantyl)carbamates.

  • Reaction with amines: This yields N,N'-disubstituted ureas with an adamantyl group.[1]

  • Reaction with water: This is a common side reaction that produces an unstable carbamic acid, which then decomposes to 1-adamantylamine and carbon dioxide. The resulting amine can then react with another molecule of this compound to form the symmetrical 1,3-di(adamantan-1-yl)urea.[2][3]

  • Reaction with thiols: This reaction forms thiocarbamates and is utilized in applications like the functionalization of nanoparticles.[1]

Q2: Why is a catalyst often necessary for this compound reactions?

A2: As an aliphatic isocyanate, this compound is generally less reactive than aromatic isocyanates. The bulky adamantyl group can also introduce steric hindrance. Catalysts are used to increase the reaction rate, allowing for milder reaction conditions (e.g., lower temperatures) and reducing reaction times.

Q3: What are the main classes of catalysts used for these reactions?

A3: Several classes of catalysts are effective for isocyanate reactions:

  • Organometallic Catalysts: Compounds like dibutyltin (B87310) dilaurate (DBTDL) are highly efficient for promoting the isocyanate-hydroxyl reaction. However, there are growing concerns about their toxicity.[4]

  • Tertiary Amines: Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (TEA) are common catalysts. They are generally less prone to promoting side reactions like trimerization compared to some organometallic catalysts.[5][6]

  • Organocatalysts: Newer, metal-free catalysts are gaining popularity. These include guanidines, amidines, and acidic organocatalysts like phenyl phosphonic acid derivatives.[5] Zirconium chelates are also emerging as a less toxic alternative to tin catalysts and show high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[4]

Q4: How do I choose the right catalyst for my reaction?

A4: The choice of catalyst depends on several factors, including the nucleophile (alcohol vs. amine), desired reaction rate, and sensitivity to side reactions. For a general guide, refer to the catalyst selection workflow below.

Catalyst Selection Workflow

CatalystSelection start Start: Catalyst Selection for This compound Reaction reaction_type What is the primary nucleophile? start->reaction_type alcohol Alcohol (Carbamate Formation) reaction_type->alcohol Alcohol amine Amine (Urea Formation) reaction_type->amine Amine speed_vs_selectivity Prioritize Speed or Selectivity? alcohol->speed_vs_selectivity amine_catalyst Tertiary amines (e.g., Triethylamine) are often sufficient. Reaction is typically fast. amine->amine_catalyst speed High Reaction Speed speed_vs_selectivity->speed Speed selectivity High Selectivity (minimize water side reaction) speed_vs_selectivity->selectivity Selectivity dbtdl Use Dibutyltin Dilaurate (DBTDL) (Note: Toxicity concerns) speed->dbtdl zirconium Use Zirconium Chelates or Acidic Organocatalysts selectivity->zirconium

Caption: Catalyst selection workflow for this compound reactions.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Slow or Stalled Reaction 1. Insufficient Catalyst: The catalyst concentration may be too low, or the chosen catalyst may have low activity for this sterically hindered isocyanate. 2. Catalyst Deactivation: Impurities such as moisture or acidic residues in the reactants or solvent can deactivate the catalyst. 3. Low Temperature: The reaction temperature may be too low for the uncatalyzed or poorly catalyzed reaction.1. Optimize Catalyst: Increase the catalyst loading incrementally. If ineffective, switch to a more active catalyst (see Catalyst Performance Data table). 2. Purify Reagents: Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and dry reagents. Consider passing them through a column of activated alumina.[5] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side reactions.
Formation of White Precipitate 1. Reaction with Water: The most common cause is the reaction of this compound with trace moisture, forming insoluble 1,3-di(adamantan-1-yl)urea.[2][3]1. Rigorous Anhydrous Conditions: Dry all glassware thoroughly (oven-drying or flame-drying). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] 2. Purification: The urea (B33335) byproduct can often be removed by filtration due to its low solubility in many organic solvents.
Foaming or Bubbling in the Reaction 1. CO₂ Evolution: This is a strong indicator of water contamination, leading to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide gas.[2][3]1. Identify Moisture Source: Immediately ensure the vessel is not sealed to avoid pressure buildup. For future experiments, rigorously identify and eliminate the source of water in your reagents and setup. 2. Catalyst Choice: Be aware that some catalysts can also promote the isocyanate-water reaction. Consider a more selective catalyst like a zirconium chelate if water contamination is unavoidable.[4]
Gel Formation or Insoluble Product 1. Isocyanate Trimerization: In the presence of certain catalysts (especially strong bases) and at elevated temperatures, isocyanates can trimerize to form highly stable and often insoluble isocyanurate rings, leading to cross-linking.[5]1. Control Temperature: Carefully maintain the reaction temperature, avoiding excessive heat. 2. Select Appropriate Catalyst: Tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts or strong anionic species.[5]

Troubleshooting Workflow

Troubleshooting start Start: Experimental Issue issue What is the primary issue? start->issue slow_reaction Slow/Stalled Reaction issue->slow_reaction Low Conversion precipitate White Precipitate issue->precipitate Insoluble Solid gelation Gel Formation issue->gelation Viscous Gel check_catalyst Increase catalyst loading or choose a more active catalyst. slow_reaction->check_catalyst check_conditions Increase temperature. Ensure purity of reagents. slow_reaction->check_conditions check_water Indicates water contamination. Use anhydrous solvents/reagents and inert atmosphere. precipitate->check_water check_trimerization Indicates isocyanurate formation. Lower temperature and/or use a less basic catalyst (e.g., tertiary amine). gelation->check_trimerization

References

Validation & Comparative

A Comparative Guide to Identifying the N=C=O Stretch of 1-Adamantyl Isocyanate in IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurate identification of functional groups is paramount. Infrared (IR) spectroscopy is a powerful analytical technique for this purpose. This guide provides a comparative analysis of the characteristic N=C=O stretching frequency in 1-adamantyl isocyanate, benchmarked against other common aliphatic isocyanates.

The isocyanate functional group (–N=C=O) exhibits a strong and highly characteristic absorption band in the IR spectrum, making it readily identifiable. The position of this band, however, can be subtly influenced by the steric and electronic properties of the attached substituent.

Comparative Analysis of N=C=O Stretching Frequencies

The most diagnostic feature in the IR spectrum of an isocyanate is the antisymmetric stretching vibration of the N=C=O group. This typically appears as a sharp, intense absorption band. For this compound, this band is observed in the region of 2150-2250 cm⁻¹[1]. The bulky and electron-donating adamantyl group influences this frequency. To provide context, this is compared with the typical stretching frequencies of other aliphatic isocyanates.

CompoundSubstituent TypeTypical N=C=O Stretching Frequency (cm⁻¹)
This compoundTertiary Alkyl2150 - 2250[1]
tert-Butyl IsocyanateTertiary Alkyl~2250 - 2270
Cyclohexyl IsocyanateSecondary Alkyl~2240 - 2260
General Aliphatic Isocyanates2240 - 2270

Note: The exact frequency can vary slightly based on the sample preparation method and the phase (solid, liquid, or gas).

Experimental Protocol: Acquiring the IR Spectrum of this compound

This protocol outlines the procedure for obtaining a high-quality IR spectrum of solid this compound using the KBr pellet method.

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • In a dry environment, weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the this compound to the mortar and mix thoroughly with the KBr by gentle grinding. The mixture should be homogenous.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum to identify the characteristic absorption bands.

    • Specifically, locate the strong, sharp peak in the 2150-2250 cm⁻¹ region, which corresponds to the N=C=O antisymmetric stretch.

Workflow for N=C=O Stretch Identification

The following diagram illustrates the logical workflow for the identification and verification of the isocyanate functional group in this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Comparison start Start: Obtain this compound Sample mix Prepare KBr Pellet or Thin Film start->mix acquire Run FTIR Spectroscopy mix->acquire process Process Raw Spectral Data acquire->process identify Identify Strong, Sharp Peak in 2150-2250 cm⁻¹ Region process->identify compare Compare with Literature Values for Isocyanates identify->compare confirm Confirmation of N=C=O Functional Group compare->confirm

References

A Comparative Guide to the Mass Spectrometry Analysis of 1-Adamantyl Isocyanate Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry, the derivatization of analytes is a critical step to enhance ionization efficiency, improve chromatographic separation, and achieve greater sensitivity and specificity. 1-Adamantyl isocyanate is a derivatizing agent with a unique three-dimensional structure that can be employed to modify nucleophilic functional groups such as alcohols and amines. This guide provides a comparative analysis of this compound with another common derivatizing agent, p-tolyl isocyanate, supported by general principles of mass spectrometry and data from related compounds.

Introduction to this compound in Mass Spectrometry

This compound introduces a bulky, rigid adamantyl group onto an analyte. This modification can be advantageous in mass spectrometry for several reasons:

  • Defined Fragmentation: The adamantane (B196018) cage structure is known to produce a characteristic and stable adamantyl cation at m/z 135 upon fragmentation in Electron Ionization (EI) mass spectrometry.[1] This predictable fragmentation pattern can be utilized for targeted analysis in selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes, enhancing specificity.

  • Increased Volatility: For gas chromatography-mass spectrometry (GC-MS), the derivatization of polar functional groups can increase the volatility of the analyte, allowing for its analysis by this technique.[2][3]

  • Improved Chromatographic Separation: The bulky adamantyl group can improve the chromatographic separation of derivatized analytes.

Comparative Analysis: this compound vs. p-Tolyl Isocyanate

A suitable alternative for comparison is p-tolyl isocyanate, which has been successfully used for the derivatization of polar compounds for GC-MS and LC-MS analysis.[2][3]

FeatureThis compoundp-Tolyl IsocyanateSupporting Evidence/Rationale
Molecular Weight 177.24 g/mol 133.15 g/mol Lower molecular weight of the derivatizing agent may be preferable for analyzing lower mass analytes.
Structure of Added Moiety Bulky, three-dimensional adamantyl groupPlanar aromatic tolyl groupThe rigid adamantyl cage can lead to very specific fragmentation, while the aromatic ring of the tolyl group can also provide characteristic fragments.
Characteristic Fragment Ion (EI-MS) Adamantyl cation at m/z 135[1]Tropylium ion (or related fragments) from the tolyl groupThe adamantyl cation is highly stable and often the base peak, providing a strong signal for detection. Aromatic fragments from p-tolyl derivatives are also diagnostic.
Ionization Efficiency (ESI-MS) May be lower due to the non-polar nature of the adamantyl group.The aromatic ring can potentially enhance ionization in certain ESI modes.Aromatic compounds can sometimes show better ionization efficiency in ESI.
Stability of Derivatives Expected to be high due to the stable urethane/urea linkage formed.Derivatives are reported to be highly stable for months and not sensitive to moisture.[2][3]The chemical linkage formed by both isocyanates is generally stable.
Applications Derivatization of alcohols, amines, and other nucleophiles.Derivatization of -OH and -SH functional groups.[2][3]Both are versatile for a range of functional groups.

Experimental Protocols

Protocol 1: Derivatization of a Primary Amine with this compound for GC-MS Analysis

1. Reagents and Materials:

  • Analyte solution (e.g., 1 mg/mL of a primary amine in anhydrous acetonitrile)
  • This compound solution (10 mg/mL in anhydrous acetonitrile)
  • Anhydrous pyridine (B92270) (catalyst)
  • Heating block or water bath
  • GC-MS system

2. Derivatization Procedure:

  • To 100 µL of the analyte solution in a sealed vial, add 200 µL of the this compound solution.
  • Add 10 µL of anhydrous pyridine to catalyze the reaction.
  • Seal the vial tightly and heat at 60°C for 1 hour.
  • After cooling to room temperature, the sample is ready for direct injection into the GC-MS or can be further diluted with an appropriate solvent.

3. GC-MS Analysis:

  • Injector: Splitless mode, 250°C
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
  • Oven Program: 100°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500. For targeted analysis, monitor for the molecular ion and the characteristic adamantyl cation at m/z 135.

Protocol 2: Derivatization of a Primary Amine with p-Tolyl Isocyanate for LC-MS/MS Analysis

1. Reagents and Materials:

  • Analyte solution (e.g., 1 mg/mL of a primary amine in anhydrous acetonitrile)
  • p-Tolyl isocyanate solution (10 mg/mL in anhydrous acetonitrile)
  • Triethylamine (catalyst)
  • LC-MS/MS system

2. Derivatization Procedure:

  • To 100 µL of the analyte solution in a vial, add 200 µL of the p-tolyl isocyanate solution.
  • Add 10 µL of triethylamine.
  • Vortex the mixture and let it react at room temperature for 30 minutes.
  • Dilute the sample with the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 10 minutes
  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
  • MS/MS: Monitor the transition from the protonated molecular ion of the derivative to a characteristic product ion.

Visualizations

Derivatization_Reaction cluster_reagents Reactants Analyte Analyte with -NH2 or -OH group Reaction Analyte->Reaction Isocyanate This compound (Ad-N=C=O) Isocyanate->Reaction Product Derivatized Product (Ad-NH-CO-Analyte) Reaction->Product Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Analyte Analyte Derivatization Derivatization with This compound Analyte->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Injection GC or LC Injection Derivatized_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Detection Mass Spectrometry Detection (MS or MS/MS) Ionization->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Logical_Comparison reagent_choice Choice of Derivatization Reagent adamantyl This compound + Bulky, rigid structure + Characteristic m/z 135 fragment - Potentially lower ESI efficiency reagent_choice->adamantyl tolyl p-Tolyl Isocyanate + Planar aromatic structure + Stable derivatives + Good for GC and LC-MS reagent_choice->tolyl gcms GC-MS Analysis adamantyl->gcms tolyl->gcms lcms LC-MS/MS Analysis tolyl->lcms application Application

References

Comparative Reactivity of 1-Adamantyl Isocyanate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of isocyanates is primarily governed by the electrophilicity of the carbonyl carbon in the isocyanate group (-N=C=O). This electrophilicity is influenced by both electronic and steric factors of the attached alkyl group. In the case of 1-adamantyl isocyanate, the bulky and rigid adamantane (B196018) cage imparts unique steric properties that significantly modulate its reactivity compared to other alkyl isocyanates.

The Role of Steric Hindrance

Steric hindrance plays a crucial role in the reaction kinetics of isocyanates. The bulky adamantyl group in this compound creates significant steric shielding around the electrophilic carbon of the isocyanate moiety. This steric bulk impedes the approach of nucleophiles, such as amines or alcohols, thereby slowing down the reaction rate compared to less hindered isocyanates.

This effect is particularly pronounced when compared to linear or less branched alkyl isocyanates. Even when compared to other tertiary alkyl isocyanates like tert-butyl isocyanate, the adamantyl group's rigid, cage-like structure presents a more formidable steric barrier.

Qualitative Reactivity Comparison

Based on the principles of steric hindrance, a qualitative comparison of the reactivity of this compound with other representative alkyl isocyanates in reactions with a primary amine (e.g., n-butylamine) is presented below.

IsocyanateAlkyl Group StructureExpected Relative ReactivityRationale for Reactivity Difference
This compound Tertiary, CagedLowThe exceptionally bulky and rigid adamantane cage provides the most significant steric hindrance among the compared isocyanates, severely restricting nucleophilic attack on the isocyanate carbon.
tert-Butyl Isocyanate Tertiary, AcyclicModerateThe tert-butyl group is sterically demanding, leading to lower reactivity than primary or secondary alkyl isocyanates. However, it is generally considered less sterically encumbered than the adamantyl group.
Cyclohexyl Isocyanate Secondary, CyclicHighThe cyclohexyl group is less sterically hindered than the tertiary alkyl groups, allowing for easier access of the nucleophile to the reactive center.
n-Butyl Isocyanate Primary, LinearVery HighThe linear n-butyl group presents minimal steric hindrance, resulting in the highest reactivity among the compared aliphatic isocyanates.

Experimental Determination of Reactivity

To obtain quantitative data for a direct comparison of isocyanate reactivity, a kinetic study is required. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of isocyanate reactions in real-time. The disappearance of the characteristic isocyanate peak (around 2275 cm⁻¹) can be tracked over time to determine the reaction rate.

Experimental Protocol: Comparative Kinetic Analysis of Isocyanate Reactivity with a Primary Amine using In-situ FTIR Spectroscopy

Objective: To determine the second-order rate constants for the reaction of this compound, tert-butyl isocyanate, and cyclohexyl isocyanate with n-butylamine at a constant temperature.

Materials:

  • This compound

  • tert-Butyl isocyanate

  • Cyclohexyl isocyanate

  • n-Butylamine

  • Anhydrous solvent (e.g., toluene (B28343) or acetonitrile)

  • Internal standard (if required for quantification)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • ReactIR or a similar in-situ FTIR spectrometer with a probe suitable for organic reactions

  • Jacketed reaction vessel with a magnetic stirrer and temperature control

  • Syringes for reagent addition

  • Standard laboratory glassware

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent side reactions with water.

    • Set up the reaction vessel under an inert atmosphere (nitrogen or argon).

    • Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C).

  • Reaction Setup:

    • Charge the reaction vessel with a known volume of the anhydrous solvent.

    • Add a known concentration of the isocyanate (e.g., 0.1 M this compound) to the solvent and allow the solution to stabilize.

    • Insert the in-situ FTIR probe into the reaction mixture and begin collecting background spectra.

  • Reaction Initiation and Monitoring:

    • Rapidly inject a known concentration of n-butylamine (e.g., 0.1 M) into the stirred isocyanate solution to initiate the reaction.

    • Immediately start collecting FTIR spectra at regular intervals (e.g., every 30 seconds).

    • Monitor the decrease in the absorbance of the isocyanate peak (around 2275 cm⁻¹) over time.

  • Data Analysis:

    • Plot the concentration of the isocyanate (proportional to the peak absorbance) as a function of time.

    • Assuming a second-order reaction, plot 1/[Isocyanate] versus time. The slope of the resulting linear plot will be the second-order rate constant (k).

  • Comparative Studies:

    • Repeat the experiment under identical conditions (temperature, solvent, and initial concentrations) for tert-butyl isocyanate and cyclohexyl isocyanate.

  • Data Presentation:

    • Tabulate the calculated second-order rate constants for each isocyanate to provide a quantitative comparison of their reactivity.

Reaction Mechanism and Influencing Factors

The reaction between an isocyanate and a primary amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of a urea (B33335) derivative.

ReactionMechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Isocyanate R-N=C=O TS [Intermediate Complex] Isocyanate->TS Nucleophilic Attack Amine R'-NH2 Amine->TS Urea R-NH-C(O)-NH-R' TS->Urea Proton Transfer

Caption: Reaction mechanism of an isocyanate with a primary amine.

The following diagram illustrates the key factors that influence the reactivity of alkyl isocyanates.

ReactivityFactors Reactivity Alkyl Isocyanate Reactivity StericHindrance Steric Hindrance of Alkyl Group Reactivity->StericHindrance ElectronicEffects Electronic Effects of Alkyl Group Reactivity->ElectronicEffects Nucleophile Nature of the Nucleophile Reactivity->Nucleophile ReactionConditions Reaction Conditions (Solvent, Temperature) Reactivity->ReactionConditions Adamantyl Adamantyl StericHindrance->Adamantyl High (e.g., 1-Adamantyl) nButyl nButyl StericHindrance->nButyl Low (e.g., n-Butyl)

Caption: Factors influencing alkyl isocyanate reactivity.

Conclusion

The Adamantane Advantage: A Comparative Guide to Lipophilic Groups in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic selection of lipophilic groups is a cornerstone of medicinal chemistry, profoundly influencing a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the arsenal (B13267) of available moieties, the adamantane (B196018) cage stands out for its unique combination of bulk, rigidity, and high lipophilicity. This guide provides an objective comparison of adamantane against other commonly used lipophilic groups—tert-butyl, phenyl, and cyclohexyl—supported by physicochemical data and metabolic stability profiles.

The Role of Lipophilic Groups in Drug Design

Incorporating lipophilic (fat-loving) substituents is a fundamental strategy to enhance a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1][] Lipophilicity, however, is a double-edged sword. While it can improve absorption and target affinity, excessive lipophilicity often leads to poor aqueous solubility, increased metabolic liability, and potential off-target toxicity.[3][4] The ideal lipophilic group, therefore, offers a balance of properties: enhancing membrane permeability while maintaining metabolic stability and minimizing undesirable interactions.

Comparative Analysis of Physicochemical Properties

A key descriptor for lipophilicity is the logarithm of the partition coefficient (LogP), which measures a compound's distribution between an organic (n-octanol) and an aqueous phase.[4] The contribution of a specific substituent to the overall LogP of a molecule is often described by the Hansch fragmental constant (π). A higher π value indicates a greater contribution to lipophilicity.[5]

Lipophilic GroupStructureHansch π Constant (approx.)Key Physicochemical Characteristics
Adamantyl ~2.5 - 3.1Exceptionally lipophilic and rigid; three-dimensional structure can sterically shield other parts of the molecule.[6]
tert-Butyl ~1.98Bulky and lipophilic; provides steric hindrance but lacks the rigid, caged structure of adamantane.[7]
Phenyl ~1.96Aromatic and planar; can engage in π-π stacking interactions but is often susceptible to metabolic oxidation.[7]
Cyclohexyl ~2.14Non-planar, flexible, and lipophilic; considered a saturated bioisostere of the phenyl group, often with improved metabolic stability.[8][9]

Note: Hansch π values are context-dependent and can vary slightly based on the parent molecule and measurement system. The values presented are representative for comparison.

Impact on Metabolism and Pharmacokinetics

A critical differentiator for lipophilic groups is their metabolic stability. The liver's cytochrome P450 (CYP) enzyme system is the primary engine for drug metabolism, often targeting lipophilic moieties for oxidation to facilitate excretion.[10][11]

GroupTypical Metabolic Fate & Consequences
Adamantyl Highly Stable . The rigid, saturated cage structure is exceptionally resistant to CYP-mediated oxidation. This steric shielding can also protect nearby functional groups from metabolism, often leading to a longer plasma half-life.[12]
tert-Butyl Metabolically Susceptible . Prone to oxidation by CYP enzymes (e.g., CYP3A4, CYP2C9) at one of the methyl groups, leading to hydroxylation and subsequent formation of carboxylic acid metabolites. This can be a major pathway for drug clearance.[11]
Phenyl Metabolically Susceptible . A common site for CYP-mediated aromatic hydroxylation or epoxide formation. Epoxide metabolites can sometimes be reactive and lead to toxicity.[13][14]
Cyclohexyl Moderately Stable . Generally more resistant to metabolism than a phenyl ring. Oxidation can still occur, often at the 4-position, but replacing an aromatic ring with a saturated one is a common strategy to block metabolism and improve pharmacokinetic properties.[15][16]

Case Study: Adamantane in Neurotherapeutics

The clinical success of Memantine , an adamantane derivative used to treat moderate-to-severe Alzheimer's disease, exemplifies the group's advantages. Memantine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's, excessive glutamate (B1630785) activity leads to chronic NMDA receptor stimulation, causing an influx of Ca²⁺ ions that results in excitotoxicity and neuronal damage.[8][17] Memantine, bearing the bulky and lipophilic adamantane group, effectively blocks the NMDA receptor channel when it is pathologically over-activated, while its rapid on/off kinetics allow it to dissociate during normal synaptic transmission, preserving physiological function.[18] The adamantane moiety contributes to the drug's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile.[5]

Memantine_NMDA_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pathological State (Excess Glutamate) Glutamate_Vesicle Glutamate in Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (Channel Closed) Ca_Channel_Open NMDA Receptor (Channel Open) NMDA_Receptor->Ca_Channel_Open Over-activation Normal_Function Normal Ca²⁺ Signal -> Learning & Memory NMDA_Receptor->Normal_Function Normal Activation Excitotoxicity Ca²⁺ Influx -> Excitotoxicity & Neuronal Damage Ca_Channel_Open->Excitotoxicity Glutamate->NMDA_Receptor Binds Memantine Memantine Memantine->Ca_Channel_Open Blocks Channel

Memantine's mechanism of action at the NMDA receptor.

Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold-standard for experimentally determining the LogP of a compound.[] It directly measures the partitioning of a substance between n-octanol and water.

Methodology:

  • Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) are pre-saturated with each other by mixing them vigorously for 24 hours, followed by separation. This ensures that the two phases are in equilibrium.[19]

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume of the second pre-saturated phase is added. The mixture is then shaken or agitated at a constant temperature until equilibrium is reached (this can take several hours).[20]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

LogP_Workflow start Start prep 1. Prepare Phases (Pre-saturate n-octanol and aqueous buffer) start->prep dissolve 2. Dissolve Compound in one phase prep->dissolve mix 3. Add second phase and shake to equilibrium dissolve->mix separate 4. Centrifuge to separate phases mix->separate quantify 5. Quantify compound concentration in each phase (e.g., via HPLC) separate->quantify calculate 6. Calculate P and LogP P = [Octanol]/[Aqueous] quantify->calculate end End calculate->end

Experimental workflow for LogP determination.
In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is widely used in early drug discovery to assess a compound's susceptibility to Phase I metabolism by CYP enzymes.[10]

Methodology:

  • Preparation: Human liver microsomes (which contain a high concentration of CYP enzymes) are thawed and diluted in a buffer solution (e.g., potassium phosphate buffer, pH 7.4).[1]

  • Reaction Mixture: The test compound is added to the microsomal solution. The reaction is initiated by adding an NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity. Control incubations are run without the NADPH system to account for non-enzymatic degradation.[14][22]

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Quenching: At each time point, the reaction in the aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of the parent compound remaining at each time point is determined. The rate of disappearance is used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.[23]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mics 1. Thaw & Dilute Liver Microsomes mix 3. Mix Compound with Microsomes prep_mics->mix prep_cpd 2. Prepare Test Compound Solution prep_cpd->mix initiate 4. Initiate Reaction with NADPH Cofactors mix->initiate incubate 5. Incubate at 37°C initiate->incubate quench 6. Quench Aliquots at Time Points (0, 5, 15... min) incubate->quench centrifuge 7. Centrifuge to Pellet Proteins quench->centrifuge analyze 8. Analyze Supernatant via LC-MS/MS centrifuge->analyze calculate 9. Calculate t½ and Intrinsic Clearance analyze->calculate end End calculate->end start Start start->prep_mics

Workflow for in vitro microsomal stability assay.

Conclusion

The adamantane moiety is more than just a bulky lipophilic group; it is a "privileged scaffold" that offers a unique combination of three-dimensionality, metabolic stability, and rigidity. While groups like tert-butyl, phenyl, and cyclohexyl are invaluable tools in the medicinal chemist's toolkit, adamantane provides a distinct advantage, particularly when metabolic stability is a primary concern or when a rigid, space-filling structure is needed to optimize interactions with a target binding site. Its successful application in clinically approved drugs underscores its value in designing therapeutics with enhanced pharmacokinetic and pharmacodynamic properties. By understanding the comparative profiles of these fundamental groups, researchers can make more informed and strategic decisions in the complex process of drug discovery.

References

A Researcher's Guide to Validating Reaction Completion for 1-Adamantyl Isocyanate Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, ensuring a chemical reaction has proceeded to completion is a critical step. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) as a rapid and effective method for validating the completion of reactions involving 1-Adamantyl isocyanate. We will explore the experimental protocol for TLC, compare its performance with alternative analytical techniques, and provide supporting data and visualizations to aid in methodological selection.

Introduction to Reaction Monitoring

This compound is a valuable building block in medicinal chemistry due to the unique physicochemical properties conferred by its bulky, lipophilic adamantane (B196018) cage. Reactions with this isocyanate, typically with amines or alcohols to form ureas and carbamates respectively, require careful monitoring to ensure the complete consumption of the starting material. Incomplete reactions can lead to complex purification challenges and lower yields. Thin-Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions due to its simplicity, speed, and low cost.[1] It allows for the qualitative assessment of the presence of reactants and products in a reaction mixture.[2][3]

Experimental Protocol: TLC for Monitoring this compound Reactions

This protocol outlines the steps for monitoring the conversion of this compound to a corresponding urea (B33335) derivative by reacting it with a primary amine.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Visualization reagents (UV lamp, iodine chamber, potassium permanganate (B83412) stain)

  • This compound solution (starting material, SM)

  • Amine solution (starting material)

  • Reaction mixture aliquot

Procedure:

  • Eluent Selection: The first step is to determine a suitable solvent system (eluent) that provides good separation between the starting materials and the expected product. An appropriate eluent should move the less polar starting material (this compound) to an Rf value of approximately 0.4-0.6, while the more polar product (urea) will have a lower Rf. A common starting point is a mixture of hexane and ethyl acetate; the polarity can be adjusted by changing the ratio of the two solvents.[4]

  • Plate Preparation and Spotting:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[5]

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[6]

    • Using a capillary tube, apply a small spot of the diluted this compound solution onto the 'SM' lane.

    • Spot the reaction mixture onto the 'Rxn' lane.

    • For the 'Co' lane, first spot the starting material, and then spot the reaction mixture directly on top of it. This co-spot is crucial for verifying that the spot in the reaction mixture is indeed the starting material, especially if the Rf values are very close.[6]

  • Development:

    • Place a small amount of the chosen eluent into the developing chamber, ensuring the solvent level is below the baseline on the TLC plate. Place a piece of filter paper inside to saturate the chamber with solvent vapor.[5]

    • Carefully place the spotted TLC plate into the chamber and close it.

    • Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.[6]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[5]

    • UV Light: View the plate under a UV lamp (254 nm).[7] While this compound is not UV-active, many reaction partners or products containing aromatic rings will be visible as dark spots.[8] Circle any visible spots.

    • Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine. Many organic compounds will appear as temporary yellow-brown spots.[7] This method is non-destructive.

    • Potassium Permanganate (KMnO₄) Stain: If spots are still not visible, a destructive stain can be used. Dip the plate into a potassium permanganate solution and gently heat it with a heat gun. Most organic compounds will appear as yellow or brown spots on a purple background.[9]

    • Ninhydrin (B49086) Stain: If the other reactant is a primary or secondary amine, a ninhydrin stain can be used. This stain is highly specific for amines and will visualize the amine starting material, which should disappear as the reaction progresses.

  • Interpretation: The reaction is considered complete when the spot corresponding to the limiting reactant (in this case, this compound or the amine) is no longer visible in the 'Rxn' lane, and a new spot corresponding to the product is clearly visible.[10]

Comparison of Validation Methods

While TLC is a convenient method, other techniques can also be employed to validate reaction completion. Infrared (IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are common alternatives.

FeatureThin-Layer Chromatography (TLC)Infrared (IR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by polarityVibrational frequency of functional groupsSeparation by boiling point and mass-to-charge ratio
Speed Very Fast (5-15 minutes)[11]Very Fast (<5 minutes)Slower (15-60 minutes)
Cost LowModerateHigh
Equipment Basic (plates, chamber, solvents)SpectrometerGas Chromatograph, Mass Spectrometer
Sensitivity Microgram (µg) level[11]Milligram (mg) levelNanogram (ng) to picogram (pg) level
Information Qualitative (presence/absence of compounds)[1]Functional group analysis (e.g., disappearance of -NCO peak at ~2270 cm⁻¹)Quantitative analysis and structural identification
Best For Rapid, routine reaction checks in real-time.Reactions with a distinct functional group change.Complex mixtures, quantitative analysis, and final product confirmation.

Method Selection Workflow

The choice of analytical method often depends on the specific requirements of the experiment, such as the need for quantitative data, the complexity of the reaction mixture, and available resources.

Start Need to Validate Reaction Completion? Qualitative Qualitative Check Sufficient? Start->Qualitative TLC Use Thin-Layer Chromatography (TLC) (Fast, Low Cost) Qualitative->TLC Yes Quantitative Quantitative Data Needed? Qualitative->Quantitative No End Validation Complete TLC->End DistinctPeak Distinct Functional Group Change? TLC->DistinctPeak Ambiguous Results? IR Use IR Spectroscopy (Disappearance of -NCO peak) IR->End GCMS Use GC-MS or HPLC (Precise Quantification) Quantitative->GCMS Yes Quantitative->End No GCMS->End DistinctPeak->IR Yes DistinctPeak->Quantitative No

Caption: Decision tree for selecting a reaction validation method.

TLC Experimental Workflow Diagram

The following diagram illustrates the standard workflow for monitoring a reaction using TLC.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Eluent B 2. Prepare TLC Plate (Draw Baseline) A->B C 3. Spot Samples (SM, Co, Rxn) B->C D 4. Develop Plate in Chamber C->D E 5. Dry Plate & Mark Solvent Front D->E F 6. Visualize Spots (UV, Iodine, Stain) E->F G 7. Interpret Results (Disappearance of SM) F->G

Caption: Standard workflow for reaction monitoring via TLC.

Conclusion

Thin-Layer Chromatography is a powerful, efficient, and cost-effective tool for the real-time monitoring of reactions involving this compound. Its primary strength lies in providing rapid qualitative confirmation of the consumption of starting materials. While methods like IR spectroscopy and GC-MS offer more detailed information, the simplicity and accessibility of TLC make it an indispensable technique in the synthetic chemistry lab for routine reaction validation. By selecting the appropriate eluent and visualization method, researchers can confidently assess the progress of their reactions, leading to optimized reaction times and improved overall efficiency.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for the Purity Analysis of 1-Adamantyl Isocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of novel compounds is a cornerstone of reliable and reproducible results. 1-Adamantyl isocyanate and its derivatives, a class of compounds with significant potential in medicinal chemistry due to the unique physicochemical properties of the adamantane (B196018) cage, present a distinct analytical challenge. Their high reactivity and, in some cases, lack of a strong UV chromophore necessitate robust and well-defined analytical methods for purity determination. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of these complex molecules, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

The primary challenge in the HPLC analysis of isocyanates lies in their susceptibility to hydrolysis and their reactivity towards nucleophiles. Therefore, direct analysis can be problematic. A common and effective strategy is the derivatization of the isocyanate group to form a more stable, readily detectable compound. This guide will explore reversed-phase, chiral, and stability-indicating HPLC methods, providing a toolkit for the comprehensive purity assessment of this compound derivatives.

Comparative Overview of HPLC Methodologies

The selection of an appropriate HPLC method hinges on the specific analytical goal, such as routine purity assessment, separation of enantiomers, or identification of degradation products. The following table summarizes the key characteristics of three principal HPLC approaches for the analysis of this compound derivatives.

Method Principle Typical Stationary Phase Typical Mobile Phase Detection Pros Cons
Reversed-Phase HPLC (with Derivatization) Separation based on hydrophobicity after converting the isocyanate to a stable, UV-active urea (B33335) derivative.C18 or C8Acetonitrile (B52724)/Water or Methanol/Water gradients, often with a buffer like ammonium (B1175870) acetate.[1]UV/Vis (typically 240-260 nm) or Mass Spectrometry (MS)[2][3]High sensitivity, robust, and applicable to a wide range of derivatives.[4]Requires a derivatization step, which adds to sample preparation time.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[5][6]Polysaccharide-based (e.g., Chiralpak® series) or macrocyclic antibiotic-based CSPs.[7]Typically Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase with specific modifiers.[7]UV/VisEnables accurate determination of enantiomeric excess, crucial for pharmaceutical development.[8][9]Method development can be complex and time-consuming; CSPs are generally more expensive.[5]
Stability-Indicating HPLC A validated method that separates the active pharmaceutical ingredient (API) from its degradation products, ensuring the method can accurately measure the API in the presence of its impurities.[10][11]C18Gradient elution with acetonitrile and a buffered aqueous phase is common to resolve a wide range of polarity among degradation products.[12]Photodiode Array (PDA) to assess peak purity; MS for impurity identification.Provides critical information on the stability of the compound under various stress conditions (e.g., acid, base, oxidation).[11]Requires forced degradation studies and comprehensive validation as per ICH guidelines.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful analytical method implementation. Below are representative protocols for each of the discussed HPLC methodologies.

Protocol 1: Reversed-Phase HPLC with Derivatization for Purity Assay

This method is suitable for the routine purity analysis of this compound and its achiral derivatives. The protocol involves derivatization with 1-(2-pyridyl)piperazine (B128488) (1-2PP) to form a stable urea derivative with a strong UV chromophore.[13]

1. Derivatization and Sample Preparation:

  • Prepare a derivatizing solution of 0.5 mg/mL 1-(2-pyridyl)piperazine in anhydrous acetonitrile.

  • Accurately weigh approximately 5 mg of the this compound derivative into a volumetric flask and dissolve in a known volume of anhydrous acetonitrile.

  • To 1.0 mL of the sample solution, add 1.0 mL of the derivatizing solution.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Dilute the resulting solution to a final concentration of approximately 50 µg/mL with the mobile phase.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Ammonium Acetate in Water, pH 6.2.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[13]

  • Injection Volume: 10 µL.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is designed for the separation of enantiomers of a chiral this compound derivative. Direct separation on a chiral stationary phase is often preferred to avoid potential racemization during derivatization.[7]

1. Sample Preparation:

  • Dissolve the racemic standard and the test sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the samples through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Chiralpak® IA (or other suitable polysaccharide-based CSP).

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine (B46881) (for basic compounds).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm (or a wavelength where the derivative absorbs).

  • Injection Volume: 5 µL.

Protocol 3: Stability-Indicating Reversed-Phase HPLC Method

This method is developed to separate the main this compound derivative from potential degradation products formed under stress conditions.

1. Forced Degradation Study:

  • Subject the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80 °C), and photolytic (UV light) stress conditions for defined periods.

  • Neutralize the acidic and basic samples before dilution.

  • Prepare solutions of the stressed samples at a concentration of approximately 100 µg/mL in the mobile phase.

2. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Gradient: A shallow gradient from 5% B to 95% B over 40 minutes to ensure separation of all degradation products.

  • Flow Rate: 1.2 mL/min.[12]

  • Column Temperature: 40 °C.[11]

  • Detection: PDA detector set at an appropriate wavelength. The use of a PDA allows for peak purity analysis.

  • Injection Volume: 20 µL.[12]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps and logical relationships in the HPLC analysis of this compound derivatives.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample Weighing dissolution Dissolution in Anhydrous Solvent start->dissolution derivatization Derivatization (e.g., with 1-2PP) dissolution->derivatization dilution Dilution to Final Concentration derivatization->dilution injection Injection into HPLC System dilution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV or MS Detection separation->detection integration Peak Integration detection->integration quantification Purity Calculation (Area % or vs. Standard) integration->quantification report Final Report quantification->report

Caption: General workflow for reversed-phase HPLC purity analysis of this compound derivatives.

cluster_methods Analytical Goal cluster_techniques Recommended HPLC Method compound This compound Derivative purity Routine Purity compound->purity enantiomeric Enantiomeric Purity compound->enantiomeric stability Stability Assessment compound->stability rp_hplc Reversed-Phase HPLC (with Derivatization) purity->rp_hplc chiral_hplc Chiral HPLC enantiomeric->chiral_hplc si_hplc Stability-Indicating HPLC stability->si_hplc

Caption: Logical relationship for selecting an appropriate HPLC method based on the analytical objective.

By leveraging the appropriate HPLC methodology, researchers can confidently assess the purity of this compound derivatives, ensuring the quality and reliability of these promising compounds in their journey from the laboratory to potential therapeutic applications. The methods and protocols outlined in this guide provide a solid foundation for developing and implementing robust analytical strategies.

References

Adamantane-Containing Ureas: A Comparative Guide to Their Biological Activity as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, with its rigid and lipophilic cage-like structure, is a privileged scaffold in medicinal chemistry. When incorporated into a urea (B33335) moiety, it gives rise to a class of potent enzyme inhibitors. This guide provides an objective comparison of the biological activity of various adamantane-containing ureas, with a primary focus on their well-documented role as inhibitors of soluble epoxide hydrolase (sEH). The information presented herein is supported by experimental data to aid in the design and development of novel therapeutic agents.

Comparative Analysis of sEH Inhibitory Activity

The inhibitory potency of adamantane-containing ureas against soluble epoxide hydrolase (sEH) is typically evaluated by determining their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activities of a selection of adamantane-urea derivatives against human sEH.

Compound IDStructureR GroupIC50 (nM) for human sEHReference
1
alt text
1-acetyl-piperidin-4-ylNot specified in provided context[1]
2
alt text
trans-4-(4-carboxyphenoxy)cyclohexyl0.5-2[1]
3f
alt text
(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl0.8[2]
4f
alt text
(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl (with methylene (B1212753) spacer)1.2[2]
3b
alt text
Dimeric structure with hexamethylene linker0.5[3]

Note: The structures are representational and should be confirmed from the cited literature. IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of the sEH inhibitory activity of adamantane-containing ureas is crucial for their comparative evaluation. A commonly employed method is a fluorometric in vitro assay.

Protocol for Determination of IC50 for sEH Inhibition (Fluorometric Assay)

This protocol outlines a typical procedure for measuring the half-maximal inhibitory concentration (IC50) of a test compound against soluble epoxide hydrolase.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • Fluorogenic substrate, e.g., cyano(2-methoxynaphthalen-6-yl)methyl ((S)-3-phenyloxirane-2-carbonyl)carbamate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Test compounds (adamantane-containing ureas) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin (BSA)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the adamantane-containing urea in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the recombinant human sEH in the assay buffer to the desired working concentration.

  • Assay Reaction: a. To the wells of a 96-well black microplate, add the assay buffer. b. Add the serially diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor). c. Add the diluted sEH enzyme solution to all wells except for the background control wells. d. Incubate the plate at 30°C for 5 minutes to allow for the interaction between the inhibitor and the enzyme.[1] e. Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., CMNPC) to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[1][4] Readings are typically taken at regular intervals for 10-30 minutes.

  • Data Analysis: a. Calculate the rate of the enzymatic reaction for each concentration of the test compound. b. The percentage of inhibition is determined relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. The IC50 value is determined by fitting the data to a four-parameter logistic equation.[1]

Visualizing the Mechanism and Workflow

To better understand the context of sEH inhibition and the process of identifying inhibitors, the following diagrams are provided.

sEH_Inhibition_Workflow cluster_workflow Inhibitor Screening Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Screening Dose-Response & IC50 Dose-Response & IC50 Primary Screening->Dose-Response & IC50 Active Compounds Hit Confirmation Hit Confirmation Dose-Response & IC50->Hit Confirmation Potent Hits Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization Confirmed Hits Arachidonic_Acid_Pathway Arachidonic Acid Arachidonic Acid Cytochrome P450 Epoxygenase Cytochrome P450 Epoxygenase Arachidonic Acid->Cytochrome P450 Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) Cytochrome P450 Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Adamantane-Urea Inhibitors Adamantane-Urea Inhibitors Adamantane-Urea Inhibitors->sEH Inhibition

References

Assessing the Steric Hindrance of 1-Adamantyl Isocyanate in Comparative Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bulky chemical moieties is paramount. This guide provides an objective comparison of the steric hindrance of 1-adamantyl isocyanate in urea (B33335) formation reactions, supported by experimental data and detailed protocols.

The unique, rigid, and bulky cage-like structure of the adamantyl group imparts significant steric effects that influence the reactivity of its derivatives. In the case of this compound, this steric bulk governs the approach of nucleophiles to the reactive isocyanate group, leading to distinct reaction outcomes when compared to other sterically hindered and linear isocyanates.

Comparative Reactivity in Urea Synthesis

The reaction of isocyanates with primary and secondary amines to form 1,3-disubstituted ureas is a fundamental transformation in organic and medicinal chemistry. The steric environment around the isocyanate's electrophilic carbon atom plays a crucial role in the rate and success of this reaction.

While direct comparative kinetic studies between this compound and other isocyanates in urea formation are not extensively documented in publicly available literature, a comparative analysis of reaction yields with various amines provides valuable insights into its reactivity. The bulky nature of the adamantyl group can lead to slower reaction rates compared to less hindered isocyanates, but often results in high yields, particularly with less sterically demanding amines.

Interestingly, some studies have reported a "reversed steric order of reactivity" where the adamantyl group, despite its size, can exhibit unexpected reactivity patterns compared to the more common tert-butyl group. This is attributed to the rigid, well-defined geometry of the adamantane (B196018) cage, which can, in some contexts, present a less disruptive steric profile than the freely rotating methyl groups of a tert-butyl substituent.

To provide a quantitative measure of steric bulk, the Charton steric parameter (ν) is a useful tool. The 1-adamantyl group has a Charton steric parameter of 1.33, which is larger than that of the tert-butyl group (1.24), confirming its greater steric demand.

Table 1: Comparison of Steric Parameters
Substituent GroupCharton Steric Parameter (ν)
1-Adamantyl 1.33
tert-Butyl1.24

This difference in steric parameters suggests that, in general, the 1-adamantyl group will exert a greater steric influence on a reaction center than a tert-butyl group.

Experimental Data: Synthesis of 1,3-Disubstituted Ureas

The following table summarizes the reaction of this compound with various amines to yield 1,3-disubstituted ureas. The consistently high yields across a range of amines underscore the utility of this compound as a synthetic building block, despite its steric bulk.

Table 2: Reaction of this compound with Various Amines
AmineProductYield (%)
Aniline1-Adamantyl-3-phenylurea>90
4-Fluoroaniline1-Adamantyl-3-(4-fluorophenyl)urea85
4-Aminobutanoic acid4-(3-(1-Adamantyl)ureido)butanoic acidHigh
Hydroxyalkylamines1-Adamantyl-3-(hydroxyalkyl)ureasNot Specified

Note: Yields are based on published literature and may vary depending on specific reaction conditions.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

General Procedure for the Synthesis of 1,3-Disubstituted Ureas

This protocol describes a general method for the reaction of this compound with an amine to form the corresponding urea derivative.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup (optional, but recommended)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • To this solution, add this compound (1.0-1.1 equivalents) portion-wise at room temperature with stirring.

  • The reaction mixture is stirred at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford the pure 1,3-disubstituted urea.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the general reaction mechanism for the synthesis of 1,3-disubstituted ureas from this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine in Anhydrous Solvent ReactionVessel Reaction Mixture (Stirring at RT) Amine->ReactionVessel Isocyanate This compound Isocyanate->ReactionVessel Evaporation Solvent Removal ReactionVessel->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification Product Pure 1,3-Disubstituted Urea Purification->Product reaction_mechanism Isocyanate 1-Adamantyl-N=C=O Intermediate Zwitterionic Intermediate Isocyanate->Intermediate Nucleophilic Attack Amine R-NH2 Amine->Intermediate Urea 1-Adamantyl-NH-CO-NH-R Intermediate->Urea Proton Transfer

A Comparative Crystallographic Analysis of 1-Adamantyl Isocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of the adamantane (B196018) cage makes it a valuable scaffold in medicinal chemistry and materials science. Derivatives of 1-Adamantyl isocyanate, particularly ureas and thioureas, have garnered significant interest for their potential therapeutic applications. Understanding the precise three-dimensional arrangement of these molecules at the atomic level through X-ray crystallography is paramount for rational drug design and the development of novel materials. This guide provides a comparative analysis of the crystallographic data of several this compound derivatives, supported by experimental details.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for a series of 1-Adamantyl urea (B33335) and thiourea (B124793) derivatives. These compounds share the bulky adamantane group, with variations in the substituent on the phenyl ring, allowing for a systematic study of their structural similarities and differences.

Table 1: Crystallographic Data for 1-Adamantyl-3-arylurea Derivatives

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1-(adamantan-1-yl)-3-(4-chlorophenyl)ureaC₁₇H₂₁ClN₂OOrthorhombicPna2₁9.2750(10)12.8640(17)13.483(2)901608.8(4)4
3-(adamantan-1-yl)-1-(4-bromophenyl)urea[1]C₁₇H₂₁BrN₂OOrthorhombicPna2₁9.2558(12)13.0186(17)13.4684(18)901622.9(4)4

Table 2: Crystallographic Data for 1-Adamantyl-3-arylthiourea Derivatives

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea[2]C₁₇H₂₁ClN₂SOrthorhombicPbca17.2134(6)8.2251(2)22.5220(7)903188.71(17)8
1-(adamantan-1-yl)-3-(4-bromophenyl)thiourea[3]C₁₇H₂₁BrN₂SOrthorhombicPbca17.0675(7)8.3422(3)22.5970(8)903217.4(2)8
1-(adamantan-1-yl)-3-(3-chlorophenyl)thiourea[4]C₁₇H₂₁ClN₂SOrthorhombicPca2₁25.4796(11)6.7503(3)18.9971(9)903267.4(3)8
1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea[5]C₁₈H₂₀F₂N₂O₂STriclinicP-17.3985(9)10.4953(13)12.4094(15)65.554(2)859.34(18)2

Experimental Protocols

The determination of the crystal structures of the compounds listed above generally follows a standard procedure for small molecule single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing crystals of this compound derivatives is slow evaporation from a suitable solvent or solvent mixture. For example, crystals of 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea were obtained by dissolving the compound in a 1:1 mixture of ethanol (B145695) and chloroform (B151607) and allowing the solvent to evaporate slowly at room temperature over several days[6].

Data Collection

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is mounted on a goniometer head and maintained at a low temperature (typically 100 K) during data collection to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction images at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. In this process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction intensities.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray crystallography of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Dissolution Dissolution in Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystal_Formation Single Crystal Formation Evaporation->Crystal_Formation Mounting Crystal Mounting Crystal_Formation->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

Structural Insights and Logical Relationships

The crystallographic data reveals that the urea and thiourea derivatives of this compound exhibit different packing arrangements in the solid state, influenced by the nature of the substituent on the phenyl ring and the presence of a sulfur or oxygen atom in the urea/thiourea moiety. These differences in crystal packing can have significant implications for the physicochemical properties of the compounds, such as solubility and melting point, which are critical parameters in drug development.

The following diagram illustrates the logical relationship between molecular structure, crystal packing, and macroscopic properties.

logical_relationship Molecular_Structure Molecular Structure (Adamantyl, Linker, Aryl Group) Intermolecular_Interactions Intermolecular Interactions (H-bonding, van der Waals) Molecular_Structure->Intermolecular_Interactions determines Biological_Activity Biological Activity Molecular_Structure->Biological_Activity directly influences Crystal_Packing Crystal Packing (Symmetry, Density) Intermolecular_Interactions->Crystal_Packing governs Physicochemical_Properties Physicochemical Properties (Solubility, Melting Point, Stability) Crystal_Packing->Physicochemical_Properties influences Physicochemical_Properties->Biological_Activity affects

Caption: Structure-property relationships in drug development.

References

Navigating Stability: A Comparative Guide to Ureas Derived from 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) moiety is a cornerstone in medicinal chemistry, prized for its ability to confer favorable properties such as lipophilicity and metabolic stability.[1] Ureas derived from 1-adamantyl isocyanate, in particular, have emerged as a critical class of compounds, most notably as potent inhibitors of soluble epoxide hydrolase (sEH).[2][3][4] This enzyme plays a crucial role in the metabolism of epoxy-fatty acids, which are implicated in the regulation of blood pressure and inflammation.[2] Consequently, sEH inhibitors are promising therapeutic agents for cardiovascular and inflammatory diseases.

However, the journey from a promising lead compound to a viable drug candidate is often hampered by challenges in metabolic stability and solubility.[2] The very lipophilicity that can enhance binding affinity can also render a compound susceptible to rapid metabolism, primarily through oxidation by cytochrome P450 enzymes.[2][5] This guide provides a comparative analysis of the stability of various ureas derived from this compound, offering insights into how structural modifications of the adamantane core influence their metabolic fate and physicochemical properties.

Comparative Stability Data

The metabolic stability of 1-adamantyl urea (B33335) derivatives is a critical determinant of their therapeutic potential. Modifications to the adamantane scaffold have been explored to mitigate the rapid metabolism often observed with the parent structures.[2] Key metabolic pathways include the hydroxylation of the adamantane's nodal positions, which can significantly reduce inhibitory activity.[2][6]

Strategies to enhance metabolic stability have focused on blocking these metabolically vulnerable sites. The introduction of methyl groups at the nodal positions of the adamantane has shown varied effects. While a single methyl group can lead to a four-fold increase in potency against human sEH without a noticeable loss in metabolic stability, the addition of two or three methyl groups can result in a dramatic 8-fold and 98-fold decrease in stability in human liver microsomes, respectively.[6]

Another approach involves the introduction of halogen atoms, such as fluorine and chlorine, to shield the metabolically sensitive centers.[5] This strategy has been shown to improve metabolic stability in some cases.[5] Furthermore, the insertion of a methylene (B1212753) spacer between the adamantyl group and the urea moiety has been investigated to modulate both stability and solubility.[3][6]

Below is a summary of the stability and related properties of representative 1-adamantyl urea derivatives.

Compound/ModificationKey Finding on Stability/MetabolismOther Relevant PropertiesReference
Unsubstituted Adamantane Ureas Prone to rapid metabolism via hydroxylation at nodal positions.[2][6]High lipophilicity, often leading to poor water solubility.[2][2][6]
Mono-methylated Adamantane Ureas No noticeable loss of metabolic stability compared to unsubstituted adamantane.[6]4-fold increase in potency (inhibitory activity).[6][6]
Di- and Tri-methylated Adamantane Ureas 8-fold and 98-fold decrease in stability in human liver microsomes, respectively.[6][6]
Halogenated (F, Cl) Adamantane Ureas Partial blocking of metabolically sensitive centers can lead to good metabolic stability.[5]Can improve water solubility and inhibitory potency.[5][5]
Adamantane Ureas with Methylene Spacer Can enhance inhibitory activity and positively affect water solubility.[3]Introduction of a spacer can significantly decrease the melting point.[6][3][6]
1-Adamantyl-1-yl-3-dodecyl-urea (ADU) Metabolized in hepatic microsomes to ω-hydroxylated and ω-carboxylated forms.[7]Its metabolite, AUDA, is a potent and metabolically stable inhibitor.[7][7]

Experimental Protocols

Metabolic Stability Assessment in Human Liver Microsomes

This protocol outlines a typical in vitro assay to determine the metabolic stability of a test compound, such as a 1-adamantyl urea derivative, using human liver microsomes. The rate of disappearance of the parent compound over time is measured to calculate key parameters like half-life (t½) and intrinsic clearance (Clint).[2][3][6][7]

Materials:

  • Test compounds

  • Pooled human liver microsomes

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (with known high and low metabolic clearance)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of test and control compounds (e.g., in DMSO).

    • Prepare a microsomal incubation medium containing phosphate buffer and liver microsomes (e.g., at a protein concentration of 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the test compound to the microsomal incubation medium in a 96-well plate and pre-incubate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), aliquots of the reaction mixture are transferred to a separate plate containing cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using an LC-MS/MS system to quantify the remaining concentration of the test compound at each time point relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Visualizing Structure-Stability Relationships and Workflows

G cluster_0 Structure-Metabolic Stability Relationship A 1-Adamantyl Urea (Parent Structure) B Metabolically Vulnerable Nodal Positions A->B possesses D Structural Modifications A->D undergoes C Rapid Metabolism (Hydroxylation) B->C leads to E Nodal Methylation D->E F Halogenation (F, Cl) D->F G Methylene Spacer D->G H Altered Metabolic Stability E->H F->H G->H I Decreased Stability (di/tri-methylation) H->I J Increased/Maintained Stability (mono-methylation, halogenation) H->J

Figure 1. Impact of structural modifications on the metabolic stability of 1-adamantyl ureas.

G cluster_1 Metabolic Stability Assay Workflow P1 Preparation of Reagents (Microsomes, Compound, NADPH) P2 Pre-incubation at 37°C P1->P2 P3 Initiate Reaction with NADPH P2->P3 P4 Time-course Incubation P3->P4 P5 Reaction Termination (Acetonitrile + Internal Standard) P4->P5 P6 Protein Precipitation (Centrifugation) P5->P6 P7 LC-MS/MS Analysis P6->P7 P8 Data Analysis (Calculate t½ and Clint) P7->P8

Figure 2. Experimental workflow for the in vitro microsomal stability assay.

References

A Comparative Guide to Quantitative Analysis of 1-Adamantyl Isocyanate Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Adamantyl isocyanate conversion is critical for reaction monitoring, kinetic studies, and quality control. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: in-situ Fourier Transform Infrared (FT-IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.

Comparison of Analytical Methods

The choice of analytical technique for monitoring the conversion of this compound depends on several factors, including the need for real-time data, the complexity of the reaction mixture, and the required sensitivity.

FeatureIn-situ FT-IR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Monitors the decrease in the characteristic isocyanate (-N=C=O) vibrational peak.[1][2]Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[3][4]Separates compounds based on their polarity after derivatization to a UV-active compound.[5][6]
Sample Preparation None for in-situ monitoring.Dilution in a suitable solvent.Derivatization followed by dilution.[7][8]
Analysis Time Real-time.[9]Minutes per sample.Minutes per sample.
Linear Range 0.1 - 100% conversion.0.1 - 1000 µg/mL.0.05 - 500 µg/mL.
Limit of Detection (LOD) ~0.1% conversion.[10]~0.05 µg/mL.~0.02 µg/mL.
Limit of Quantification (LOQ) ~0.3% conversion.[10]~0.15 µg/mL.~0.06 µg/mL.
Advantages Real-time, non-destructive, no sample preparation.High selectivity and sensitivity, direct analysis of volatile compounds.[3]High sensitivity and selectivity, suitable for non-volatile derivatives.[5][11]
Disadvantages Lower sensitivity compared to chromatographic methods, potential for overlapping peaks.Requires a volatile analyte, potential for thermal degradation.Indirect method requiring derivatization, which can introduce errors.[5]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

In-situ Fourier Transform Infrared (FT-IR) Spectroscopy

This method allows for the continuous monitoring of the reaction by measuring the decrease in the absorbance of the isocyanate peak.[1]

Instrumentation:

  • FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[2]

Procedure:

  • Immerse the ATR probe into the reaction mixture.

  • Record a background spectrum of the initial reaction mixture before the addition of the reactant or catalyst.

  • Initiate the reaction.

  • Continuously collect spectra at regular intervals (e.g., every 30 seconds).

  • Monitor the decrease in the area of the isocyanate peak at approximately 2270 cm⁻¹.[2]

  • Calculate the conversion based on the change in the peak area relative to its initial area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the direct quantitative analysis of volatile this compound.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector.

  • Capillary column suitable for the analysis of nonpolar compounds (e.g., DB-5ms).

Procedure:

  • Sample Preparation: At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a derivatizing agent if monitoring product formation). Dilute the sample with a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Quantification: Create a calibration curve by analyzing standards of this compound of known concentrations. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method requires derivatization of the isocyanate to a stable, UV-active urea (B33335) derivative. 1-(2-Methoxyphenyl)piperazine (MOPP) is a common derivatizing agent.[8]

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

Procedure:

  • Derivatization: At specific time points, withdraw an aliquot of the reaction mixture and immediately add a solution of MOPP in a suitable solvent (e.g., acetonitrile). Allow the reaction to proceed to completion to form the urea derivative.

  • Sample Preparation: Dilute the derivatized sample with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 240 nm.

  • Quantification: Prepare a calibration curve by derivatizing and analyzing standards of this compound of known concentrations. Determine the concentration of the derivatized isocyanate in the samples by comparing their peak areas to the calibration curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

FT_IR_Workflow cluster_reaction Reaction Vessel Reaction Reaction Mixture Probe In-situ FT-IR Probe FTIR FT-IR Spectrometer Probe->FTIR Signal Data Real-time Data Acquisition FTIR->Data Analysis Conversion Analysis Data->Analysis GC_MS_Workflow cluster_sampling Sampling Reaction Reaction Mixture Quench Quenching & Dilution Reaction->Quench Aliquot GCMS GC-MS System Quench->GCMS Injection Data Data Acquisition GCMS->Data Analysis Quantification Data->Analysis HPLC_Workflow cluster_sampling Sample Preparation Reaction Reaction Mixture Derivatization Derivatization with MOPP Reaction->Derivatization Aliquot Dilution Dilution Derivatization->Dilution HPLC HPLC-UV System Dilution->HPLC Injection Data Data Acquisition HPLC->Data Analysis Quantification Data->Analysis

References

The Versatility of 1-Adamantyl Isocyanate in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Adamantyl isocyanate, a unique chemical reagent characterized by its bulky, rigid adamantane (B196018) cage, has carved a significant niche in various research domains. Its high reactivity and lipophilic nature make it a valuable building block in drug discovery, a functionalizing agent in materials science, and a derivatization tool in analytical chemistry. This guide provides a comprehensive review of its applications, offering objective comparisons with alternative approaches and presenting supporting experimental data to inform your research and development endeavors.

A Potent Scaffold for Soluble Epoxide Hydrolase (sEH) Inhibitors

One of the most prominent applications of this compound is in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of beneficial EETs are elevated, making sEH a compelling therapeutic target for hypertension, inflammation, and pain.

The adamantyl group serves as a key hydrophobic pharmacophore that anchors the inhibitor within the active site of the sEH enzyme. The isocyanate group readily reacts with amines to form stable urea (B33335) derivatives, which are the cornerstone of many potent sEH inhibitors.

Comparative Performance of Adamantyl-Based sEH Inhibitors

The following tables summarize the inhibitory potency (IC₅₀) of various sEH inhibitors derived from this compound and its analogs, providing a clear comparison of their performance.

Table 1: Comparison of Adamantyl Urea Derivatives as sEH Inhibitors

CompoundStructurehsEH IC₅₀ (nM)msEH IC₅₀ (nM)Reference
1-(1-Adamantyl)-3-(1-propionylpiperidin-4-yl)urea (2)
alt text
7.71.3[1]
1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52)
alt text
1.10.17[1]
1,3-Diadamantyl urea (DAU)
alt text
1.2-[2]
1,6-(Hexamethylene)bis[(adamant-1-yl)urea] (3b)
alt text
0.5-[2]
1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea (3f)
alt text
0.8-[3]
4-[trans-4-(1-Adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid (t-AUCB)
alt text
0.5 - 2-[4]

hsEH: human soluble epoxide hydrolase; msEH: murine soluble epoxide hydrolase.

Table 2: Comparison of Adamantyl Ureas with Adamantyl Thioureas

CompoundLinker (X)hsEH IC₅₀ (nM)Water Solubility (µM)Reference
1,3-Di(adamantan-1-yl)urea-1.20.1[5]
1,3-Di(adamantan-1-yl)thiourea-200.7[5]
1,7-(Heptamethylene)bis[(adamant-1-yl)urea]-(CH₂)₇-1.10.8[5]
1,7-(Heptamethylene)bis[(adamant-1-yl)thiourea]-(CH₂)₇-7.22.0[5]

Key Findings:

  • Superior Potency of Aryl Analogs: Replacing the adamantyl group with an aryl moiety, as seen in the comparison between compound 2 and 52, can lead to a significant increase in inhibitory potency and dramatically improved pharmacokinetic profiles.[1] Compound 52 demonstrated a 7-fold increase in potency and a remarkable 3300-fold increase in AUC (Area Under the Curve) compared to its adamantane counterpart.[1]

  • Thioureas Offer Improved Solubility: While adamantyl ureas are potent sEH inhibitors, their thiourea (B124793) analogs exhibit significantly higher water solubility, which can be advantageous for bioavailability.[5] However, this often comes at the cost of reduced inhibitory activity.[5]

  • Linker and Substituent Effects: The nature of the linker between two adamantyl urea moieties and the presence of substituents on the adamantane ring can profoundly impact both potency and metabolic stability.[2][6]

Experimental Protocols

Synthesis of 1-Aryl-3-(1-acylpiperidin-4-yl)urea sEH Inhibitors

This protocol describes a general method for synthesizing urea-based sEH inhibitors.

  • Step 1: Synthesis of the Amine Intermediate: To a solution of the appropriate aniline (B41778) in a suitable solvent (e.g., anhydrous tetrahydrofuran), an equimolar amount of the corresponding acyl piperidine (B6355638) is added. The reaction is stirred at room temperature until completion.

  • Step 2: Urea Formation: The resulting amine intermediate is then reacted with this compound (or a substituted phenyl isocyanate) in an anhydrous solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization or column chromatography.

sEH Inhibition Assay

The inhibitory activity of the synthesized compounds is typically evaluated using a fluorometric assay.

  • Principle: The assay measures the hydrolysis of a non-fluorescent substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), by sEH to a highly fluorescent product.

  • Procedure:

    • Recombinant human or murine sEH is pre-incubated with varying concentrations of the inhibitor in a buffer solution (e.g., sodium phosphate (B84403) buffer, pH 7.4) at 30°C for a short period (e.g., 5 minutes).

    • The substrate (CMNPC) is added to initiate the reaction.

    • The increase in fluorescence is monitored over time using a microplate reader.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[7]

Signaling Pathway and Experimental Workflow

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Biological_Effects Vasodilation, Anti-inflammation EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inhibitor This compound -derived Inhibitor Inhibitor->sEH Inhibition

sEH_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Isocyanate This compound or Alternative Urea_Formation Urea Formation Reaction Isocyanate->Urea_Formation Amine Amine Building Block Amine->Urea_Formation Purification Purification Urea_Formation->Purification sEH_Assay sEH Inhibition Assay (IC50 determination) Purification->sEH_Assay PK_Studies Pharmacokinetic Studies (in vivo) sEH_Assay->PK_Studies Data_Analysis Data Analysis and Comparison PK_Studies->Data_Analysis

Enhancing Amino Acid Identification in Nanopore Sequencing

This compound also serves as a valuable derivatizing agent for amino acids (AAs) in the burgeoning field of nanopore-based protein sequencing. The rigid and bulky adamantane group, when attached to an amino acid, creates a unique and stable structure that generates a more distinct and reproducible signal as it passes through a nanopore.[8]

Comparison with Alternative Derivatizing Agents

A study comparing this compound (ADIC) with 2-naphthylisothiocyanate (NITC) for the derivatization of nine different amino acids demonstrated the superiority of the adamantane-based reagent.[8]

Table 3: Performance of Derivatizing Agents for Nanopore-based Amino Acid Identification

Derivatizing AgentKey AdvantageValidation Accuracy (MLP Model)Reference
This compound (ADIC)Rigid structure leads to narrower signal distribution and improved signal-to-noise ratio.[8]81.3%[8]
2-Naphthylisothiocyanate (NITC)Aromatic tag enhances distinguishability but can lead to complex conformations and broader signal distributions.Not explicitly stated[8]

MLP: Multilayer Perceptron

The sp³ hybridized carbon in the isocyanate group of ADIC offers greater electrophilicity than the sp² carbon in NITC, resulting in a faster and more efficient modification of amino acids.[8]

Experimental Protocol

Derivatization of Amino Acids with this compound

  • Reaction: The amino acid is reacted with this compound in a mixed solvent system (e.g., acetonitrile/water) under mildly basic conditions at an elevated temperature (e.g., 90°C) for several hours.

  • Purification: The resulting adamantane-labeled amino acid (ALAA) can be readily purified by recrystallization.[8]

Nanopore Analysis Workflow

Nanopore_Workflow AA Amino Acid Derivatization Derivatization Reaction AA->Derivatization ADIC 1-Adamantyl Isocyanate (ADIC) ADIC->Derivatization ALAA Adamantane-Labeled Amino Acid (ALAA) Derivatization->ALAA Nanopore α-Hemolysin Nanopore ALAA->Nanopore Signal Ionic Current Signal Nanopore->Signal ML_Analysis Machine Learning Analysis Signal->ML_Analysis Identification Amino Acid Identification ML_Analysis->Identification

Functionalization of Nanoparticles

The reactive isocyanate group of this compound makes it a useful tool for the surface functionalization of nanoparticles. By reacting with functional groups such as thiols on the nanoparticle surface, the bulky and lipophilic adamantane moiety can be introduced, altering the physicochemical properties of the nanoparticles. This can enhance their dispersibility in non-polar media and provides a handle for further modifications or host-guest interactions, for example with cyclodextrins.

While direct comparative studies detailing the performance of this compound against a range of other functionalizing agents for specific nanoparticle applications are not abundant in the reviewed literature, the principle of using isocyanates for surface modification is well-established. The choice of functionalizing agent will ultimately depend on the desired surface properties and the specific application of the nanoparticles.

General Protocol for Nanoparticle Functionalization
  • Surface Preparation: Nanoparticles are first modified to introduce reactive groups, such as thiols, on their surface.

  • Functionalization: The thiol-modified nanoparticles are then reacted with this compound in an appropriate solvent. The isocyanate group reacts with the thiol group to form a stable thiocarbamate linkage.

  • Purification: The functionalized nanoparticles are then purified to remove any unreacted reagents.

Conclusion

This compound is a versatile and valuable reagent with diverse applications in scientific research. Its utility in the development of potent sEH inhibitors is well-documented, with extensive structure-activity relationship studies providing a clear rationale for its use and for the design of next-generation therapeutics. Furthermore, its application as a derivatizing agent for amino acid analysis by nanopore sequencing highlights its potential to contribute to advancements in proteomics. While its role in nanoparticle functionalization is established, further comparative studies would be beneficial to fully elucidate its advantages over other surface modification agents. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for incorporating this compound into their own research endeavors.

References

Safety Operating Guide

Proper Disposal of 1-Adamantyl Isocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1-Adamantyl isocyanate. It is imperative to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any hazardous chemical. All procedures involving this compound must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Immediate Safety Precautions

This compound is a hazardous chemical that requires careful handling to mitigate risks to personnel and the environment. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation and skin irritation.[1][2] Additionally, it may cause respiratory irritation and allergic skin or respiratory reactions.[3]

Personal Protective Equipment (PPE):

  • Respiratory Protection: In cases of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4] For dust, a type N95 (US) dust mask is recommended.[3]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4][5]

  • Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

Minor Spills:

  • Evacuate and ventilate the spill area.[4][6]

  • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sawdust, vermiculite, dry sand, or earth.[4][6] Do not use combustible materials like paper towels.[4]

  • Shovel the absorbed material into an open-top container.[4][6] Do not seal the container , as the reaction with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup.[6]

  • Decontaminate the spill area by mopping with a decontamination solution (see Table 1), allowing it to stand for at least 10 minutes.[7]

Disposal Protocol

All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be treated as hazardous waste.

Step 1: Waste Collection

  • Collect waste this compound and contaminated materials in a designated, compatible, open-top container.[6] Do not cap or seal the container tightly.[6]

Step 2: Neutralization (Decontamination)

  • In a designated chemical fume hood, slowly and carefully add the isocyanate waste to a stirred decontamination solution (see Table 1).[4] The volume of the decontamination solution should be sufficient to handle the quantity of waste.

  • The reaction can be exothermic and may release carbon dioxide gas, so the addition must be controlled to manage heat and gas evolution.[7][8]

  • Allow the mixture to stand for at least 48 hours in a safe, ventilated area to ensure the reaction is complete.[7] The container should be covered to prevent spills but not sealed.[7]

Step 3: Decontamination of Empty Containers

  • Empty containers that previously held this compound must be decontaminated.[4]

  • Triple rinse the empty container with one of the decontamination solutions listed in Table 1.[4]

  • Allow the container to air dry in a well-ventilated area.[4] After decontamination, large drums may need to be pierced to prevent reuse.[4]

Step 4: Final Disposal

  • The neutralized waste and decontaminated containers should be disposed of as hazardous waste.[4]

  • Always follow all federal, state, and local regulations for hazardous waste disposal.[6] It is recommended to contact a licensed hazardous waste disposal contractor for proper disposal.[6]

Data Presentation

Table 1: Decontamination Solution Formulations

The following formulations are recommended for neutralizing isocyanate waste. Prepare these solutions in a fume hood.

FormulationComponent 1Concentration 1Component 2Concentration 2Component 3Concentration 3
Formula 1 Sodium Carbonate5-10%Liquid Detergent0.2-2%Waterto make 100%
Formula 2 Concentrated Ammonia (B1221849)3-8%Liquid Detergent0.2-2%Waterto make 100%

Note: When using the ammonia-based formulation, ensure excellent ventilation to prevent exposure to ammonia vapor.[4][6]

Experimental Protocol: Neutralization of this compound Waste

Objective: To safely convert reactive this compound into inert urea (B33335) compounds for proper disposal.

Methodology:

  • Solution Preparation: In a designated chemical fume hood, prepare the chosen decontamination solution (as per Table 1) in a chemically resistant, open-top container. The container should be large enough to accommodate both the waste and the neutralization solution, with ample headspace for potential foaming or gas evolution.

  • Controlled Reaction: Place the container with the decontamination solution on a stirrer. While stirring, add the this compound waste to the solution in small portions.[4] The rate of addition should be carefully controlled to manage the exothermic reaction and the evolution of carbon dioxide gas.[4]

  • Reaction Monitoring: The progress of the neutralization can be monitored by observing the cessation of gas evolution (CO2).[4] After the reaction appears complete, allow the mixture to stand in the fume hood for at least 48 hours to ensure full neutralization.[7]

  • Final pH Check: After the standing period, check the pH of the aqueous solution to confirm that the reactive isocyanate has been consumed.

  • Disposal: The resulting neutralized slurry or solution should be collected and disposed of through a licensed hazardous waste disposal contractor, in accordance with institutional and local regulations.[6]

Mandatory Visualization

G cluster_prep Preparation & Safety cluster_disposal Disposal Workflow cluster_spill Spill & Container Decontamination PPE Wear Appropriate PPE: - Respirator - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat FumeHood Work in a Chemical Fume Hood CollectWaste 1. Collect Waste (Unused product, spill debris) in an open-top container Neutralize 3. Neutralize Waste (Slowly add waste to solution, stir in fume hood) CollectWaste->Neutralize Add Waste PrepareSolution 2. Prepare Decontamination Solution (See Table 1) PrepareSolution->Neutralize Add Solution Stand 4. Let Stand (min. 48 hrs) (Covered but NOT sealed) Neutralize->Stand FinalDisposal 5. Final Disposal (Contact licensed hazardous waste contractor) Stand->FinalDisposal Spill Minor Spill Occurs Absorb Absorb with Inert Material (e.g., sand, vermiculite) Spill->Absorb Absorb->CollectWaste Collect Contaminated Material RinseContainer Decontaminate Empty Containers (Triple rinse with solution) RinseContainer->FinalDisposal Dispose as Hazardous Waste

References

Essential Safety and Logistical Information for Handling 1-Adamantyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of 1-Adamantyl isocyanate is paramount. This document provides immediate, procedural guidance for laboratory safety and chemical management.

Chemical and Physical Properties

PropertyValue
CAS Number 4411-25-0[1]
Molecular Formula C11H15NO[1]
Molecular Weight 177.24 g/mol [1]
Melting Point 144-146 °C[1]

Hazard Identification

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

  • Target Organ Toxicity: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the last line of defense against exposure and should be used in conjunction with engineering controls like fume hoods.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[5][6]Prevents skin contact and absorption. Standard disposable latex gloves are not suitable.[7]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[5][6][8]Protects against splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator is necessary. For activities with potential for significant aerosol generation, a full-face respirator with organic vapor cartridges or a powered air-purifying respirator (PAPR) is recommended.[6][7]Isocyanates can cause severe respiratory sensitization.[4]
Protective Clothing Disposable coveralls or a lab coat that provides full body coverage.[6][9]Minimizes skin exposure.

Experimental Workflow and Handling Procedures

Proper handling procedures are critical to minimize the risk of exposure to this compound. The following workflow outlines the necessary steps for safe handling in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh this compound in fume hood prep_materials->handle_weigh handle_reaction Perform reaction in a closed system within the fume hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][11]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10][11]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For minor spills, absorb with an inert material such as sand or vermiculite. Do not use water.[12]

  • Neutralize: A decontamination solution can be used. One option is a mixture of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[12]

  • Collect: Carefully scoop the absorbed material into a designated, open-top waste container. Do not seal the container tightly, as pressure can build up.[12]

Waste Disposal:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Store waste in clearly labeled, compatible containers.

  • Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11][12]

G Disposal and Spill Management spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain neutralize Neutralize with Decontamination Solution contain->neutralize collect Collect Waste in Open-Top Container neutralize->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: A procedural diagram for spill response and waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.